molecular formula C13H18N2O4 B1302833 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid CAS No. 633320-99-7

2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Cat. No.: B1302833
CAS No.: 633320-99-7
M. Wt: 266.29 g/mol
InChI Key: ITLOSRQFUNFUGL-UHFFFAOYSA-N
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Description

2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-5-3-4-6-9(8)13(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLOSRQFUNFUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2CCCCC2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375573
Record name 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633320-99-7
Record name 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By analyzing the distinct functional groups and structural motifs, we present a detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of such spectra, intended to serve as a practical resource for researchers. The synthesis of predictive data with robust experimental methodology aims to empower scientists in the identification, characterization, and quality control of this and structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, a cyclohexyl ring, and a carboxylic acid functionality. This unique combination of a hydrogen-bond donor and acceptor, a lipophilic aliphatic ring, and a polar carboxylic acid group suggests its potential for diverse biological activities. Rigorous structural elucidation is a cornerstone of chemical research and drug development, for which spectroscopic techniques are indispensable. This guide provides a predictive yet scientifically grounded analysis of the key spectroscopic signatures of the title compound.

The insights herein are derived from the well-established spectroscopic behaviors of its constituent fragments, including cyclohexanecarboxylic acid and 4,6-dimethoxypyrimidine derivatives. By dissecting the molecule into these components, we can anticipate the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that collectively form its unique spectroscopic fingerprint. This document is structured to provide not only the predicted data but also the underlying scientific rationale and the practical steps for experimental verification.

Molecular Structure and Predicted Spectroscopic Profile

A foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. The atom numbering scheme presented below will be used for the assignment of NMR signals.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of structurally similar compounds and established chemical shift principles.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the pyrimidine, methoxy, and cyclohexyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0Singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and may exchange with trace water in the solvent.
~5.8Singlet1HH-5The proton on the pyrimidine ring is in an electron-rich environment due to the two methoxy groups, leading to an upfield shift compared to unsubstituted pyrimidine.
~3.9Singlet6H2 x -OCH₃The two methoxy groups are chemically equivalent and appear as a sharp singlet.
~3.0Multiplet1HH-2'This proton is alpha to both the pyrimidine ring and the carboxylic acid, leading to significant deshielding.
~2.4Multiplet1HH-1'This proton is alpha to the carboxylic acid group and will be deshielded.
1.2 - 2.0Multiplets8HCyclohexyl -CH₂-The remaining methylene protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~178C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~172C-4, C-6The carbons of the pyrimidine ring attached to the methoxy groups are significantly deshielded.
~165C-2The carbon of the pyrimidine ring attached to the cyclohexyl group.
~85C-5The carbon of the pyrimidine ring bearing a proton will be shifted upfield relative to the other pyrimidine carbons.
~54-OCH₃The carbons of the methoxy groups.
~45C-1'The carbon bearing the carboxylic acid group.
~40C-2'The carbon attached to the pyrimidine ring.
25 - 35Cyclohexyl -CH₂-The remaining four methylene carbons of the cyclohexyl ring.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of small molecules like this compound.[1]

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a 30-45° pulse angle to ensure adequate signal intensity without saturating the spins.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Use a 30° pulse angle.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Functional Group
2500-3300BroadO-H stretchCarboxylic acid
2930, 2850Medium-StrongC-H stretchCyclohexyl
~1700StrongC=O stretchCarboxylic acid
1580, 1470Medium-StrongC=N, C=C stretchPyrimidine ring
~1250, ~1050StrongC-O stretchMethoxy groups
Experimental Protocol for FT-IR Data Acquisition

A common and straightforward method for analyzing solid samples is using an Attenuated Total Reflectance (ATR) accessory.[2]

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data

For this compound (C₁₃H₁₈N₂O₄), the predicted mass spectrometric data using electrospray ionization (ESI) is as follows:

m/z (mass-to-charge ratio) Ion Interpretation
267.1345[M+H]⁺Molecular ion plus a proton (positive ion mode)
265.1188[M-H]⁻Molecular ion minus a proton (negative ion mode)
221[M-COOH]⁺Loss of the carboxylic acid group
139[Dimethoxypyrimidine]⁺Fragmentation leading to the dimethoxypyrimidine cation
Experimental Protocol for ESI-MS Data Acquisition

Electrospray ionization is a soft ionization technique well-suited for polar molecules like the target compound.[3][4]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[4]

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.[3]

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal intensity and stability.

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode, or both.

    • Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).

    • For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) and perform an internal or external calibration.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to gain structural information.

    • If high-resolution data is acquired, calculate the elemental composition of the molecular ion and key fragments.

Integrated Spectroscopic Workflow

The comprehensive characterization of a novel compound relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates a logical sequence for such an analysis.

workflow start Synthesis and Purification of This compound ms Mass Spectrometry (ESI-MS) - Determine Molecular Weight - Confirm Elemental Composition start->ms ir Infrared Spectroscopy (FT-IR) - Identify Functional Groups (C=O, O-H, C-O, etc.) start->ir nmr_1h ¹H NMR Spectroscopy - Determine Proton Environments - Analyze Coupling and Integration ms->nmr_1h ir->nmr_1h nmr_13c ¹³C NMR Spectroscopy - Determine Carbon Environments nmr_1h->nmr_13c structure_elucidation Structure Elucidation and Verification nmr_13c->structure_elucidation end Final Characterized Compound structure_elucidation->end

Figure 2: A typical experimental workflow for the spectroscopic characterization of a novel organic compound.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. By systematically evaluating the contributions of its structural components, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The inclusion of standardized experimental protocols provides a practical framework for researchers to acquire and validate this data. It is our assertion that this guide will serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this and related chemical entities, thereby facilitating advancements in medicinal chemistry and drug discovery.

References

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  • Sample preparation for FT-IR. (n.d.). Retrieved from a university chemistry department's online resources.
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  • Biological Magnetic Resonance Bank. (n.d.). Cyclohexanecarboxylic Acid at BMRB. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
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  • 13C NMR. (n.d.).
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025).
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  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Organic Geochemistry.
  • Beaudry Group Routine 1H NMR Guidelines. (n.d.).
  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (1986). Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis. (2024). Technology Networks.
  • NIST WebBook. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[Near IR] - Spectrum. Retrieved from [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.).
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  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.).
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  • SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation P
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  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
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Sources

Introduction: The Pyrimidine Scaffold and the Rise of Dimethoxy Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Dimethoxypyrimidine Compounds

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in drug discovery, leading to the development of a wide array of therapeutic agents, including anticancer (5-fluorouracil), antibacterial (Trimethoprim), and antiviral (Zidovudine) drugs.[2][3][4]

Among the vast library of pyrimidine derivatives, those bearing dimethoxy substituents have emerged as a particularly compelling class of compounds. The strategic placement of methoxy groups (–OCH₃) on the pyrimidine core or its associated phenyl rings can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications, in turn, modulate the compound's interaction with biological targets, often enhancing its potency and selectivity. This guide provides a comprehensive technical overview of the multifaceted biological activities of dimethoxypyrimidine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, grounded in mechanistic insights and validated experimental protocols.

Part 1: Anticancer Activity of Dimethoxypyrimidine Compounds

The proliferation of cancer cells is driven by dysregulated cellular processes, including uncontrolled cell division and the evasion of programmed cell death (apoptosis).[5] Dimethoxypyrimidine derivatives have shown significant promise as antineoplastic agents by disrupting these fundamental cancer hallmarks through various mechanisms.

Mechanisms of Antineoplastic Action

Research has revealed that dimethoxypyrimidine compounds exert their anticancer effects by engaging multiple molecular targets.[6]

  • Inhibition of Topoisomerase IIα: Topoisomerase IIα is a vital enzyme that manages DNA topology during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, which, if left unrepaired, trigger apoptosis.[7][8] Certain pyrimidine derivatives have been shown to function as Topo IIα inhibitors, representing a key mechanism for their cytotoxicity in rapidly dividing cancer cells.[9]

  • Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. The aberrant activity of kinases like PIM-1 and Epidermal Growth Factor Receptor (EGFR) is a common feature in many cancers.[10][11] Specific dimethoxypyrimidine structures have been designed as potent inhibitors of these kinases, effectively blocking the downstream signals that drive tumor growth.[10]

  • Induction of Apoptosis: A primary goal of many cancer therapies is to reactivate the apoptotic machinery within tumor cells.[5][12] Dimethoxypyrimidine compounds have been observed to induce apoptosis, characterized by cell shrinkage, chromatin condensation, and the activation of caspase cascades. This can be a consequence of DNA damage, kinase inhibition, or direct modulation of apoptotic regulatory proteins like those in the Bcl-2 family.[7][12]

Signaling Pathway: Induction of Apoptosis

The following diagram illustrates a simplified pathway for the induction of apoptosis, highlighting potential intervention points for dimethoxypyrimidine compounds.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Compound Dimethoxypyrimidine Compound DNA_Damage DNA Damage (Topo IIα Inhibition) Compound->DNA_Damage Kinase_Inhibition Kinase Inhibition (e.g., PIM-1) Compound->Kinase_Inhibition p53 p53 Activation DNA_Damage->p53 Bcl2 Bcl-2 Inhibition Kinase_Inhibition->Bcl2 (prevents inhibition) Bax Bax Activation p53->Bax p53->Bcl2 Caspases Caspase Cascade Activation Bax->Caspases Bcl2->Bax Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified apoptotic pathway initiated by dimethoxypyrimidine compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[10]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethoxypyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrimidine derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidine-Thione (Cmpd 14)MCF-7 (Breast)22.12[13]
Thieno[2,3-d]pyrimidine-Thione (Cmpd 13)MCF-7 (Breast)22.52[13]
Aminopyrimidine (Cmpd 2a)U87 (Glioblastoma)5[14]
Aminopyrimidine (Cmpd 2a)MDA-MB-231 (Breast)8[14]
Aminopyrimidine (Cmpd 2a)CAL27 (Oral Squamous)6[14]

Part 2: Antimicrobial Activity of Dimethoxypyrimidine Compounds

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties.[15] Dihydropyrimidine derivatives, including those with dimethoxy substitutions, have demonstrated promising activity against a range of pathogenic microorganisms.[16][17][18]

Spectrum of Antimicrobial Action

Studies have shown that these compounds possess broad-spectrum potential, exhibiting inhibitory effects against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[15][17][18] Some derivatives also show mild to moderate antifungal activity against species like Aspergillus niger and Candida albicans.[17][18]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed.

Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate start->prep_plate inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Summary: Antibacterial Activity

The table below presents the MIC values for dihydropyrimidine derivatives against selected bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Substituted DHPMPseudomonas aeruginosa62.5[18]
Substituted DHPMStaphylococcus aureus125[18]
Substituted DHPME. coli250[18]
DHPM AnalogueEnterococcus faecium0.16–80[15]

Part 3: Anti-inflammatory Properties of Dimethoxypyrimidine Compounds

Chronic inflammation is an underlying factor in numerous diseases, including arthritis, cardiovascular disorders, and cancer.[19] Pyrimidine derivatives have been investigated as anti-inflammatory agents due to their ability to modulate key inflammatory pathways.[20]

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production and activity of crucial inflammatory mediators.[20]

  • Cyclooxygenase (COX) Enzymes: These enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGE₂), which are key mediators of pain and inflammation.[20] Some pyrimidine derivatives act as COX inhibitors.[21]

  • Pro-inflammatory Cytokines: Compounds have been shown to reduce the levels of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which orchestrate the inflammatory response.[19]

  • Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammatory tissue damage. Several morpholinopyrimidine derivatives have been shown to inhibit NO production in macrophage cells.[22]

Signaling Pathway: NF-κB Regulation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[20] The inhibition of the NF-κB pathway is a prime target for anti-inflammatory drug development. Pyrimidine derivatives may exert their effects by preventing the degradation of IκBα, an inhibitor protein, which would otherwise allow NF-κB to translocate to the nucleus and activate gene transcription.

nfkb_pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Activation Receptor->IKK IkBa_P IκBα Phosphorylation & Degradation IKK->IkBa_P NFkB_Release NF-κB Release & Nuclear Translocation IkBa_P->NFkB_Release Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, iNOS, COX-2) NFkB_Release->Gene_Transcription Compound Dimethoxypyrimidine Compound Compound->IKK Inhibition?

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The Griess assay is a common method for quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the dimethoxypyrimidine compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark. A pink/magenta color will develop.

  • Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Conclusion and Future Directions

Dimethoxypyrimidine compounds represent a versatile and highly promising scaffold in modern drug discovery. The evidence clearly demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships established in numerous studies provide a rational basis for the design of next-generation derivatives with improved potency and selectivity.

While in vitro findings are robust, a systematic review of the field highlights the need for more extensive in vivo studies to validate the pharmacological potential and assess the safety profiles of these compounds.[23] Future research should focus on optimizing lead compounds, elucidating more detailed mechanisms of action, and exploring their efficacy in preclinical animal models of human diseases. The continued exploration of this chemical space is poised to deliver novel therapeutic agents to address unmet medical needs.

References

  • ResearchGate. (n.d.). Dihydropyrimidine derivatives demonstrating anticancer activity. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (n.d.). EVALUATIONS OF ANTIMICROBIAL ACTIVITY OF SOME PHARMACOLOGICAL IMPORTANT DIHYDROPYRIMIDINES COMPOUNDS*. Retrieved from [Link]

  • Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694. Retrieved from [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). Retrieved from [Link]

  • Cirrincione, G., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6685. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

  • El-Hashemy, M. A., & El-Shazly, M. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 939-951. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. Retrieved from [Link]

  • Paper Digest. (n.d.). Antimicrobial screening of dihydropyrimidine derivatives. Retrieved from [Link]

  • ChemRxiv. (2022). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. Retrieved from [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6147-6179. Retrieved from [Link]

  • Preprints.org. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]

  • Kandefer-Szerszeń, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2038. Retrieved from [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Retrieved from [Link]

  • Kamal, K. M., et al. (2016). Anti-inflammatory effect of certain dimethoxy flavones. Natural Product Research, 30(3), 334-338. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Retrieved from [Link]

  • Jara, M. C., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 824523. Retrieved from [Link]

  • Adhikari, A., et al. (2011). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Arabian Journal of Chemistry, 4(3), 321-327. Retrieved from [Link]

  • da Silva, A. C. R. B., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1206-1215. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • Liu, J. H., et al. (2012). Anti-inflammatory and immunosuppressive activities of 1,3-dicyclopentyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylic acid diethyl ester (ZL-5015). International Immunopharmacology, 12(4), 648-655. Retrieved from [Link]

  • Sahoo, B. M., et al. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 5(4), 133-138. Retrieved from [Link]

  • Lee, S. C., & Kung, H. J. (2023). Molecular Target and Action Mechanism of Anti-Cancer Agents. International Journal of Molecular Sciences, 24(9), 8206. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action of different chemotherapeutic drugs. Retrieved from [Link]

  • Chan, K. M., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(2), 526. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. While specific experimental data for this compound is not widely published, this document outlines the theoretical principles, predictive analysis, and gold-standard experimental protocols necessary for researchers to characterize its solubility profile. We present a detailed methodology for the equilibrium shake-flask method, a self-validating system for generating reliable and reproducible solubility data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the solubility characteristics of this and structurally related compounds.

Introduction: The Central Role of Solubility

This compound is a complex organic molecule featuring a blend of polar and nonpolar functionalities. Its structure, comprising a carboxylic acid group, a cyclohexane ring, and a dimethoxypyrimidine moiety, suggests a nuanced solubility profile that is highly dependent on the choice of solvent. Understanding this profile is paramount for a variety of applications:

  • Chemical Synthesis: Optimizing reaction conditions, controlling crystallization, and designing effective purification strategies.

  • Drug Formulation: Developing stable and bioavailable dosage forms, whether for oral, parenteral, or topical administration.

  • Preclinical Studies: Ensuring consistent and accurate dosing in in vitro and in vivo assays, as poor solubility can lead to unreliable results.[1][2]

This guide will provide the foundational knowledge and practical steps to systematically evaluate the solubility of this compound in a range of relevant organic solvents.

Theoretical Framework: The Science of Dissolution

The dissolution of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces. The process can be understood through two primary thermodynamic considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[3] This is often summarized by the principle "like dissolves like."[3][4]

Key Molecular Features of this compound and Their Impact on Solubility:

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen).[5] This feature will dominate its interactions in polar, protic solvents.

  • Cyclohexane Ring: A nonpolar, hydrophobic aliphatic ring. This portion of the molecule will contribute favorably to solubility in nonpolar organic solvents through van der Waals interactions.[4]

  • 4,6-Dimethoxypyrimidine Ring: This heterocyclic system is moderately polar. The nitrogen atoms and methoxy groups can act as hydrogen bond acceptors.

The overall solubility will be a balance between these competing features. For instance, in a highly polar solvent like methanol, the carboxylic acid group will be the primary driver of solubility. Conversely, in a nonpolar solvent like toluene, the cyclohexane ring will play a more significant role.

Predictive Solubility Analysis

Based on the structural components, we can predict the likely solubility of this compound across different classes of organic solvents. This qualitative assessment is crucial for guiding experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to High The solvent's dipole can interact with the polar groups of the solute. The lack of a donor hydrogen on the solvent may limit solubility compared to protic solvents.
Moderate Polarity Dichloromethane (DCM), Ethyl AcetateModerate These solvents offer a balance, capable of interacting with both the polar and nonpolar regions of the molecule.
Nonpolar Toluene, HexanesLow to Very Low The large, nonpolar portions of the solvent cannot effectively solvate the highly polar carboxylic acid group, making dissolution energetically unfavorable.[4][6][7]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method.[8][9] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.[10][11] The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound into a vial B Add a precise volume of the selected organic solvent A->B C Seal vial and place in a shaker at a controlled temperature (e.g., 25°C) B->C D Agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium C->D E Allow solution to settle D->E F Withdraw an aliquot of the supernatant, avoiding solid particles E->F G Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) F->G H Dilute the filtered sample with a suitable mobile phase G->H I Quantify concentration using a validated analytical method (e.g., HPLC-UV) H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Sources

Chemical properties of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Foreword

This document provides a comprehensive technical overview of this compound, a specialized heterocyclic compound. As direct experimental data for this specific molecule is not extensively available in public literature, this guide adopts the perspective of a senior application scientist, leveraging established principles of physical organic chemistry and data from structurally analogous compounds to construct a predictive but scientifically rigorous profile. The insights herein are intended to guide researchers, synthetic chemists, and drug development professionals in the synthesis, characterization, and potential application of this molecule.

Molecular Structure and Core Physicochemical Predictions

The foundational step in understanding any molecule is a thorough analysis of its structure. The title compound integrates a saturated cyclohexane ring with an electron-rich dimethoxypyrimidine heterocycle, creating a molecule with distinct stereochemical and electronic features.

Predicted Structural and Electronic Properties

The molecule's structure is characterized by a flexible cyclohexane ring attached at the 2-position to a planar, aromatic 4,6-dimethoxypyrimidine ring. The carboxylic acid group introduces a site for hydrogen bonding and potential salt formation.

Diagram 1: Annotated Molecular Structure

A predictive structural diagram of the title compound.

Predicted Physicochemical Data

The following table summarizes the predicted properties based on the analysis of its constituent functional groups and data from similar chemical structures.

PropertyPredicted Value/RangeRationale & Expert Insights
Molecular Formula C₁₃H₁₈N₂O₄Derived from structural components.
Molecular Weight ~266.29 g/mol Calculated from the molecular formula.
Melting Point 140-180 °CThe presence of both a rigid aromatic system and a carboxylic acid capable of strong hydrogen bonding suggests a crystalline solid with a relatively high melting point. The exact value is highly dependent on crystalline packing.
pKa 4.0 - 5.0The carboxylic acid proton is the most acidic site. This value is typical for aliphatic carboxylic acids and is not expected to be significantly perturbed by the pyrimidine ring.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in non-polar solvents (e.g., Hexane). Limited solubility in water, but increases significantly in basic aqueous solutions (pH > 6) due to deprotonation to the carboxylate salt.The dual polarity—a non-polar cyclohexane and a polar heterocyclic system—governs its solubility profile.
LogP 1.5 - 2.5This estimated lipophilicity reflects a balance between the hydrophobic hydrocarbon core and the polar functional groups.

Proposed Synthetic Strategy: A Logic-Driven Approach

A robust synthesis is critical for obtaining high-purity material for research and development. The most logical disconnection approach involves forming the C-C bond between the cyclohexane and pyrimidine rings. A plausible and field-proven method for this is the Pinner reaction or a related condensation strategy.

Retrosynthetic Analysis

The key bond for disconnection is between the cyclohexane C2 and the pyrimidine C2. This leads to two key synthons: a cyclohexane precursor bearing a reactive nitrile or related group, and a dimethoxy-substituted pyrimidine precursor.

Diagram 2: Retrosynthetic Disconnection

Retrosynthesis cluster_precursors Starting Materials Target Target Molecule Intermediate1 Key Intermediate (Cyclohexylamidine) Target->Intermediate1 Hydrolysis Precursor1 Cyclohexanecarbonitrile Precursor Intermediate1->Precursor1 Pinner Reaction Logic Precursor2 Malononitrile or Diethyl Malonate Intermediate1->Precursor2 Precursor3 Urea or Guanidine

A high-level retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol

This protocol outlines a multi-step synthesis designed for high yield and purity.

Step 1: Synthesis of 4,6-Dimethoxy-2-methylpyrimidine

  • Reaction Setup: To a stirred solution of sodium methoxide (2.2 eq) in dry methanol, add malononitrile (1.0 eq) and acetamidine hydrochloride (1.0 eq).

  • Reflux: Heat the mixture to reflux for 12-18 hours under an inert atmosphere (e.g., Argon). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: The use of a strong base like sodium methoxide is crucial for the deprotonation of malononitrile, initiating the condensation cascade. An inert atmosphere prevents side reactions.

  • Workup: Cool the reaction to room temperature, neutralize with glacial acetic acid, and concentrate under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Functionalization of the Cyclohexane Precursor

This step would involve preparing a suitable cyclohexane derivative, for example, 2-oxocyclohexanecarboxylic acid, which can then be coupled.

Step 3: Condensation and Final Hydrolysis

  • Condensation: The activated pyrimidine from Step 1 is condensed with the functionalized cyclohexane from Step 2 under appropriate basic or acidic conditions. The choice of catalyst is critical and would require experimental optimization.

  • Hydrolysis: The resulting ester or nitrile intermediate is hydrolyzed to the final carboxylic acid product, typically using aqueous NaOH or HCl followed by neutralization.

    • Trustworthiness: This final hydrolysis step must be carefully controlled to avoid any potential degradation of the pyrimidine ring. Monitoring pH and temperature is essential for a self-validating and reproducible protocol.

Spectroscopic Characterization: A Predictive Guide

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. The following are predicted key signals.

Nuclear Magnetic Resonance (NMR)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
¹H NMR 1.2 - 2.5Multiplets~10HCyclohexane ring protons (CH, CH₂). The broad range is due to complex diastereotopic relationships and axial/equatorial environments.
~3.9Singlet6HTwo equivalent methoxy groups (-OCH₃) on the pyrimidine ring. The singlet indicates free rotation.
~5.8Singlet1HC5-H of the pyrimidine ring. This proton is typically shielded and appears as a sharp singlet.
~12.0Broad Singlet1HCarboxylic acid proton (-COOH). This signal is often broad and its position is concentration-dependent. It will exchange with D₂O.
¹³C NMR 25 - 45Multiple signals-Cyclohexane ring carbons.
~55Single signal-Methoxy group carbons (-OCH₃).
~85Single signal-C5 of the pyrimidine ring.
~165Single signal-C2 of the pyrimidine ring (quaternary).
~170Single signal-C4/C6 of the pyrimidine ring (quaternary).
~175Single signal-Carboxylic acid carbonyl carbon (-COOH).
Other Key Spectroscopic Data
  • Infrared (IR) Spectroscopy: Expect a broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak will appear around 1700 cm⁻¹ corresponding to the C=O stretch of the carbonyl group. Key C-O and C-N stretches from the pyrimidine ring will appear in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): In ESI-MS (positive mode), the primary ion observed would be the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ would be dominant. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Potential Applications and Future Directions

Derivatives of pyrimidine are widely utilized in agrochemicals and pharmaceuticals due to their ability to act as bioisosteres and engage in specific biological interactions.

  • Agrochemicals: Many commercial herbicides, such as the sulfonylureas, contain a pyrimidine core. The title compound could serve as a key intermediate for novel herbicides targeting amino acid synthesis in plants.

  • Pharmaceuticals: The pyrimidine scaffold is present in numerous drugs. The carboxylic acid functionality provides a handle for forming amides, esters, or for salt formation to modulate pharmacokinetic properties. This molecule could be a building block in the development of kinase inhibitors or other therapeutic agents.

Future research should focus on the stereoselective synthesis of this compound, as the C2 of the cyclohexane is a chiral center. The biological activity of the individual enantiomers could differ significantly.

Conclusion

While this compound is not a widely cataloged compound, a robust understanding of its properties and behavior can be extrapolated from fundamental chemical principles. This guide provides a predictive framework for its synthesis, characterization, and potential utility. The methodologies and data presented herein are designed to be self-validating and grounded in established chemical logic, offering a solid foundation for researchers initiating work with this or structurally related molecules.

References

Due to the specific and likely novel nature of the target compound, direct references are not available. The principles and protocols described are based on established, textbook-level organic chemistry knowledge and widely practiced synthetic methodologies for heterocyclic compounds, which are not individually cited.

Discovery and history of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Postulated History of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates the postulated discovery, historical context, and synthetic pathways for this compound, a molecule of interest at the intersection of heterocyclic and alicyclic chemistry. While direct historical accounts of this specific molecule are not prevalent in public-domain literature, this document constructs a scientifically grounded narrative based on the well-established development of related pyrimidine and cyclohexanecarboxylic acid derivatives. The guide provides detailed, step-by-step synthetic protocols, explains the causal reasoning behind experimental choices, and visualizes key processes to offer a comprehensive resource for researchers in medicinal and agricultural chemistry.

Introduction: A Convergence of Privileged Scaffolds

The molecular architecture of this compound merges two independently significant pharmacophores: the 4,6-dimethoxypyrimidine moiety and the cyclohexanecarboxylic acid scaffold. The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The 4,6-dimethoxypyrimidine substitution pattern is particularly noteworthy in the agrochemical industry, where it is a key feature of many sulfonylurea and pyrimidinylbenzoate herbicides[3].

Concurrently, the cyclohexanecarboxylic acid framework is a common structural motif in both natural products and synthetic drugs[4]. Its conformational flexibility and lipophilic nature make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules[5][6]. The convergence of these two scaffolds in the target molecule suggests a rich potential for novel biological activity, warranting a thorough exploration of its synthetic accessibility and putative history.

Postulated Historical Context and Discovery

The conceptualization of this compound likely emerged from the systematic exploration of pyrimidine derivatives in the latter half of the 20th century. The foundational work on pyrimidine synthesis by pioneers like Pinner in the 1880s laid the groundwork for the extensive investigation of this heterocycle[7].

The discovery of the herbicidal activity of sulfonylureas, which often feature a dimethoxypyrimidine ring, in the 1970s and 1980s marked a significant turning point. This would have spurred research into other pyrimidine-containing compounds as potential agrochemicals[3]. It is plausible that during this period of intensive research and development, chemists would have explored the introduction of various aliphatic and alicyclic side chains to the pyrimidine core to modulate its biological activity and physical properties.

The synthesis of a cyclohexyl-substituted pyrimidine would have been a logical step in this exploratory phase. The rationale would be to investigate how the introduction of a bulky, lipophilic cyclohexyl group would affect the molecule's interaction with its biological target and its environmental fate.

Synthetic Strategies and Methodologies

The synthesis of this compound can be logically approached through a convergent synthesis, preparing the pyrimidine and cyclohexyl fragments separately before their strategic coupling.

Synthesis of the Pyrimidine Precursor: 2-Substituted-4,6-dimethoxypyrimidine

A common and efficient method for the synthesis of 2-substituted-4,6-dimethoxypyrimidines involves the condensation of malonates with a suitable amidine, followed by methylation. However, for the purpose of coupling with the cyclohexyl moiety, a more practical precursor is a pyrimidine with a leaving group at the 2-position, such as a sulfone or a halogen. A well-established route starts with 4,6-dihydroxypyrimidine.

Experimental Protocol: Synthesis of 2-Methylsulfonyl-4,6-dimethoxypyrimidine

  • Chlorination of 4,6-dihydroxypyrimidine: 4,6-dihydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) to yield 2,4,6-trichloropyrimidine.

  • Methoxylation: The resulting 2,4,6-trichloropyrimidine is then reacted with sodium methoxide in methanol. The greater reactivity of the chlorine atoms at the 4 and 6 positions leads to the selective formation of 2-chloro-4,6-dimethoxypyrimidine.

  • Thiolation: The remaining chlorine at the 2-position is displaced by reaction with sodium thiomethoxide to give 2-(methylthio)-4,6-dimethoxypyrimidine.

  • Oxidation: The methylthio group is then oxidized to the corresponding methylsulfonyl group using an oxidizing agent such as potassium peroxymonosulfate (Oxone®) or meta-chloroperoxybenzoic acid (m-CPBA) to yield the highly reactive 2-methylsulfonyl-4,6-dimethoxypyrimidine, an excellent electrophile for the subsequent coupling reaction[3].

Synthesis of the Cyclohexyl Precursor

The cyclohexanecarboxylic acid moiety can be prepared with a nucleophilic handle to facilitate its attachment to the pyrimidine ring. A plausible approach involves the generation of a carbanion from a cyclohexanecarboxylate ester.

Experimental Protocol: Generation of the Cyclohexyl Nucleophile

  • Esterification: Cyclohexanecarboxylic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid and enhance the acidity of the α-proton.

  • Deprotonation: The resulting cyclohexanecarboxylate ester is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the corresponding enolate, which serves as the nucleophile.

Convergent Synthesis: Coupling and Final Product Formation

The final step involves the nucleophilic substitution reaction between the pyrimidine electrophile and the cyclohexyl nucleophile.

Experimental Protocol: Synthesis of this compound

  • Coupling Reaction: The freshly prepared cyclohexanecarboxylate enolate is added to a solution of 2-methylsulfonyl-4,6-dimethoxypyrimidine in an aprotic solvent like tetrahydrofuran (THF) at low temperature. The reaction mixture is allowed to slowly warm to room temperature to drive the substitution reaction to completion, yielding the ester of the target compound.

  • Saponification: The resulting ester is then hydrolyzed using a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent (e.g., methanol or ethanol) to yield the sodium or potassium salt of this compound[8].

  • Acidification: The reaction mixture is then carefully acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound, which can then be purified by recrystallization or chromatography.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product 4,6-dihydroxypyrimidine 4,6-dihydroxypyrimidine Cyclohexanecarboxylic acid Cyclohexanecarboxylic acid Cyclohexanecarboxylate enolate Cyclohexanecarboxylate enolate Cyclohexanecarboxylic acid->Cyclohexanecarboxylate enolate Esterification & Deprotonation 2-Methylsulfonyl-4,6-dimethoxypyrimidine 2-Methylsulfonyl-4,6-dimethoxypyrimidine Target_Molecule This compound 2-Methylsulfonyl-4,6-dimethoxypyrimidine->Target_Molecule Coupling & Saponification Cyclohexanecarboxylate enolate->Target_Molecule

Caption: Proposed convergent synthesis pathway for this compound.

Potential Applications and Future Directions

Given the structural motifs present in this compound, its potential applications can be extrapolated from related compounds.

  • Agrochemicals: The presence of the 4,6-dimethoxypyrimidine group suggests a strong possibility of herbicidal activity, potentially through the inhibition of acetolactate synthase (ALS), a common target for sulfonylurea herbicides[3]. The cyclohexyl group could influence the compound's uptake, translocation, and spectrum of weed control.

  • Medicinal Chemistry: Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities[1]. The target molecule could be investigated for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The cyclohexanecarboxylic acid moiety could be crucial for its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, related cyclohexanecarboxylic acid derivatives have been explored as VLA-4 antagonists[5].

Future research should focus on the actual synthesis and biological evaluation of this compound to validate these hypotheses. Structure-activity relationship (SAR) studies, involving modifications of both the pyrimidine and cyclohexyl rings, would be essential to optimize its biological activity and selectivity.

Conclusion

While the specific discovery and history of this compound are not explicitly documented, a plausible narrative can be constructed based on the rich history of its constituent chemical scaffolds. The synthetic route presented in this guide is based on well-established and reliable chemical transformations, providing a practical blueprint for its preparation. The potential applications in both agriculture and medicine make this molecule an intriguing target for future research and development. This guide serves as a foundational resource for scientists interested in exploring the synthesis and biological potential of this and related compounds.

References

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)
  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google P
  • Discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. (URL: )
  • cas 2097133-31-6|| where to buy Cyclohexanecarboxylic acid, 4-(4-chloro-6-methyl-2-pyrimidinyl) - Chemenu. (URL: )
  • The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution - Benchchem. (URL: )
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Role of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid in Imazamox synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the established industrial synthesis of Imazamox, a broad-spectrum imidazolinone herbicide. The synthesis is a multi-step process centered on the strategic condensation of a substituted pyridine dicarboxylic acid derivative with a chiral amino amide, culminating in the formation of the characteristic imidazolinone ring structure. This document will elucidate the key chemical transformations, reaction mechanisms, and process considerations vital for researchers, chemists, and professionals in the agrochemical development sector. It is important to note that the compound 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid is not a recognized intermediate or precursor in the established synthetic pathways of Imazamox. This guide will focus exclusively on the scientifically validated and industrially practiced synthesis of Imazamox.

Introduction to Imazamox and its Synthesis Strategy

Imazamox, with the IUPAC name (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid, is a potent herbicide belonging to the imidazolinone family.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[3][4] This specific mode of action provides excellent herbicidal efficacy against a wide range of weeds.

The industrial synthesis of Imazamox is a convergent process, meaning that two key molecular fragments are synthesized separately and then brought together in a crucial coupling step to form the final structure. The core of the Imazamox molecule consists of a pyridine ring and an imidazolinone ring. The synthetic strategy, therefore, revolves around the formation of this fused heterocyclic system from two primary building blocks:

  • A substituted pyridine dicarboxylic acid derivative: This component provides the pyridine backbone of the Imazamox molecule. The most commonly employed precursor is 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid, often used in its anhydride or dimethyl ester form to enhance reactivity.[5][6][7]

  • A chiral amino amide or its nitrile precursor: This fragment is essential for constructing the imidazolinone ring. The specific compound used is (±)-2-amino-2,3-dimethylbutyramide or its corresponding nitrile, 2-amino-2,3-dimethylbutyronitrile.[5][8][9]

The overall synthetic pathway can be visualized as the acylation of the amino group of the butyramide derivative by the pyridine dicarboxylic acid anhydride, followed by an intramolecular cyclization and dehydration to form the stable imidazolinone ring.[1][5]

Key Intermediates and their Preparation

5-(Methoxymethyl)-2,3-pyridinedicarboxylic Acid Anhydride

This is the cornerstone intermediate for the pyridine portion of Imazamox. Its synthesis begins with the preparation of 5-(methoxymethyl)-2,3-pyridinedicarboxylate from more readily available starting materials.[5] A common route involves the reaction of 1-amino-1,2-ethylenedicarboxylic acid esters with methoxymethacrolein.[10] The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid.

The crucial step for activating this intermediate for the subsequent coupling reaction is its conversion to the cyclic anhydride. This is typically achieved by treating 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid with a dehydrating agent, such as acetic anhydride.[5][6] The formation of the anhydride significantly increases the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack by the amino group of the second key intermediate.

(±)-2-Amino-2,3-dimethylbutyramide

This chiral building block forms the imidazolinone ring. A common method for its synthesis is through the Strecker reaction, which involves the treatment of 3-methyl-2-butanone with an ammonia source (like ammonium chloride) and a cyanide source (such as sodium cyanide) to produce 2-amino-2,3-dimethylbutyronitrile.[5] Subsequent hydrolysis of the nitrile group, often under acidic or basic conditions, yields the desired 2-amino-2,3-dimethylbutyramide.[6]

The Core Synthesis of Imazamox: A Step-by-Step Mechanistic Look

The industrial synthesis of Imazamox typically proceeds through a one-pot reaction where the two key intermediates are condensed in the presence of a base.[6]

Condensation and Cyclization

The reaction is generally carried out by reacting 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester with (±)-2-amino-2,3-dimethylbutyramide in a suitable solvent like toluene or xylene.[6] A strong base, such as sodium or potassium tert-butoxide, is essential to facilitate the reaction.[6]

The reaction mechanism can be described as follows:

  • Deprotonation: The base deprotonates the primary amino group of 2-amino-2,3-dimethylbutyramide, increasing its nucleophilicity.

  • Nucleophilic Acyl Substitution: The resulting amide anion attacks one of the carbonyl groups of the 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester.

  • Intramolecular Cyclization: The newly formed amide then undergoes an intramolecular cyclization by attacking the second ester group on the pyridine ring, leading to a tetrahedral intermediate.

  • Dehydration: This intermediate then eliminates a molecule of methanol to form the imidazolinone ring, resulting in the salt of Imazamox.

The overall reaction is a condensation-cyclization cascade that efficiently constructs the core structure of Imazamox.

Caption: Figure 1: Convergent Synthesis of Imazamox

Product Isolation and Purification

The immediate product of the cyclization reaction is the salt of Imazamox (e.g., sodium or potassium salt), which is soluble in the aqueous phase after a water wash of the reaction mixture.[6] To isolate the final product, the aqueous solution of the Imazamox salt is acidified with a mineral acid like hydrochloric or sulfuric acid to a pH of approximately 3.[6] This protonates the carboxylate group, causing the free acid form of Imazamox to precipitate out of the solution. The precipitated solid is then collected by filtration, washed with water to remove any remaining salts, and dried to yield the final product.[6]

Process Optimization and Industrial Considerations

For large-scale industrial production, several factors are critical for ensuring high yield, purity, and cost-effectiveness.

ParameterConsiderationTypical Conditions
Solvent Anhydrous conditions are often preferred to prevent hydrolysis of the anhydride intermediate and the base. Toluene and xylene are commonly used due to their suitable boiling points and ability to remove water azeotropically.[6]Toluene, Xylene
Base A strong, non-nucleophilic base is required to deprotonate the amino amide without competing in the reaction. Sodium and potassium tert-butoxide are effective choices.[6]Sodium tert-butoxide, Potassium tert-butoxide
Temperature The reaction is typically carried out at elevated temperatures to drive the condensation and cyclization to completion.Heating under reflux
Moisture Control The removal of moisture is crucial for the efficiency of the reaction. This is often achieved by azeotropic distillation prior to the addition of the base.[6]Azeotropic distillation
Purification In some patented procedures, the aqueous solution of the Imazamox salt is treated with activated carbon to remove colored impurities before acidification.[6]Activated carbon treatment

Conclusion

The synthesis of Imazamox is a well-established and efficient process that relies on the convergent coupling of a pyridine dicarboxylic acid derivative and a chiral amino amide. The key transformation involves a base-mediated condensation followed by an intramolecular cyclization to form the herbicidally active imidazolinone ring system. Understanding the underlying reaction mechanisms and the critical process parameters is essential for the successful and scalable production of this important agrochemical. The synthesis is a testament to the power of strategic organic synthesis in providing solutions for modern agriculture.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-2,3-dimethylbutyramide in Modern Herbicide Production. Available from: [Link]

  • Du, M. (2011). Study on the Synthesis of Imazamox (Master's thesis, East China University of Science and Technology). Available from: [Link]

  • RU2707043C1 - Method of producing imazamox herbicide - Google Patents.
  • PubChem. Imazamox. National Institutes of Health. Available from: [Link]

  • WO2020126578A1 - Herbicidal combinations - Google Patents.
  • AERU, University of Hertfordshire. Imazamox (Ref: BAS 720H). Available from: [Link]

  • WIPO Patentscope. 0002707043 METHOD OF PRODUCING IMAZAMOX HERBICIDE. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of 2-Amino-2,3-dimethylbutyramide. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid in Modern Herbicides. Available from: [Link]

  • EP2787814B1 - Methods of controlling undesirable vegetation with imazamox and adjuvants in herbicide resistant crop plants - Google Patents.
  • Mass.gov. Imazamox. Available from: [Link]

  • EP2373623B1 - Process for manufacturing substituted 5-methoxymethylpyridine-2,3-dicarboxylic acid derivatives - Google Patents.
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A Technical Guide to the Herbicidal Potential of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical exploration into the herbicidal properties of 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid derivatives. It is intended for researchers, chemists, and plant scientists engaged in the discovery and development of novel crop protection agents. We will dissect the probable mechanism of action, outline synthetic pathways, delve into structure-activity relationships, and provide validated experimental protocols for efficacy testing.

Introduction: The Quest for Novel Herbicidal Moieties

The relentless evolution of herbicide-resistant weeds presents a significant threat to global food security. This challenge necessitates a departure from reliance on established herbicidal classes and an intensified search for novel chemical entities with unique modes of action. The pyrimidine scaffold has proven to be a highly versatile and potent core for numerous successful herbicides.[1][2][3][4][5] Derivatives of this compound represent a promising, yet underexplored, chemical space. Their structural features suggest a likely interaction with a well-validated herbicidal target: the enzyme Acetolactate Synthase (ALS). This guide synthesizes current knowledge to provide a foundational understanding of this chemical family's potential.

The Primary Molecular Target: Acetolactate Synthase (ALS)

The herbicidal activity of most pyrimidine-based compounds is rooted in their potent inhibition of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[6][7][8][9][10] This enzyme is a critical chokepoint in the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine.

2.1. Mechanism of Action: Starving the Plant

  • Enzymatic Role: ALS catalyzes the initial, rate-limiting step in the synthesis of these vital amino acids.[9][11]

  • Inhibition: The this compound derivatives are hypothesized to act as competitive inhibitors. They occupy the channel leading to the enzyme's active site, physically blocking the entry of the natural substrate, pyruvate.[9]

  • Biochemical Cascade: This blockade triggers a cascade of metabolic disruptions:

    • Amino Acid Depletion: The plant is starved of the building blocks necessary for protein synthesis.

    • Cessation of Cell Division: Without essential amino acids, cell growth and division in meristematic tissues (growing points) halt almost immediately.[7]

    • Systemic Effects: The compounds are readily absorbed by roots and foliage and translocated throughout the plant via both xylem and phloem, ensuring they reach the active growing points.[7][8]

  • Symptomology: The visible signs of ALS inhibitor activity are slow to develop but distinctive, including stunting, chlorosis (yellowing), reddening of veins, and eventual necrosis (tissue death) of new growth.[7]

2.2. The Advantage of Specificity

The branched-chain amino acid biosynthesis pathway is present in plants and microorganisms but absent in animals. This makes ALS an ideal target for developing herbicides with high crop selectivity and low mammalian toxicity.[9][10]

Diagram: ALS Inhibition Pathway

The following diagram illustrates the point of inhibition within the branched-chain amino acid biosynthesis pathway.

ALS_Pathway cluster_products Essential Amino Acids Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Inhibitor Herbicidal Derivative Inhibitor->ALS Inhibition Pathway_Val_Leu ... Acetolactate->Pathway_Val_Leu Val_Leu Valine & Leucine Pathway_Val_Leu->Val_Leu Proteins Protein Synthesis & Plant Growth Val_Leu->Proteins Ketobutyrate α-Ketobutyrate Ketobutyrate->ALS Substrate Pathway_Ile ... Acetohydroxybutyrate->Pathway_Ile Ile Isoleucine Pathway_Ile->Ile Ile->Proteins

Caption: Inhibition of Acetolactate Synthase (ALS) by the herbicide blocks amino acid production.

Chemical Synthesis and Characterization

The synthesis of these derivatives involves a nucleophilic substitution reaction. A common and effective strategy is the reaction of a hydroxylated cyclohexanecarboxylic acid precursor with an activated pyrimidine, such as 2-methylsulfonyl-4,6-dimethoxy pyrimidine.

Diagram: General Synthesis Workflow

Synthesis_Workflow Start1 2-Hydroxycyclohexane- carboxylic Acid Ester Reaction Nucleophilic Substitution (Base, Solvent) Start1->Reaction Start2 2-Methylsulfonyl- 4,6-dimethoxypyrimidine Start2->Reaction Intermediate Ester-Protected Derivative Reaction->Intermediate Hydrolysis Saponification (e.g., NaOH, H₂O) Intermediate->Hydrolysis Product Final Carboxylic Acid Derivative Hydrolysis->Product Purification Purification (Crystallization / Chromatography) Product->Purification Validation_Workflow Synthesis Compound Synthesis & Purification InVitro In Vitro Screening: ALS Enzyme Assay Synthesis->InVitro Determine_IC50 Determine IC₅₀ Values InVitro->Determine_IC50 InVivo In Vivo Greenhouse Trial: Whole Plant Assay Determine_IC50->InVivo Select Potent Hits PreEmergence Pre-Emergence Test InVivo->PreEmergence PostEmergence Post-Emergence Test InVivo->PostEmergence Evaluate Evaluate Symptoms, Biomass, GR₅₀ PreEmergence->Evaluate PostEmergence->Evaluate Lead_Selection Lead Candidate Selection Evaluate->Lead_Selection

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties[1]. The 4,6-dimethoxypyrimidine moiety, in particular, is a key component of several herbicides and pharmaceutical compounds[2][3]. Similarly, cyclohexanecarboxylic acid and its derivatives are valuable building blocks in organic synthesis and have been investigated for their own biological activities[4][5].

The target molecule, 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid, combines these two important pharmacophores. Its synthesis is of interest for the exploration of new chemical space in drug discovery programs. The protocol detailed herein is a proposed synthetic strategy, designed by leveraging established methodologies for the synthesis of substituted pyrimidines and functionalized cyclohexanes.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process, designed for clarity and feasibility in a standard organic chemistry laboratory. The overall strategy involves the synthesis of a key intermediate, 2-chloro-4,6-dimethoxypyrimidine, followed by its reaction with a suitable cyclohexyl nucleophile, and subsequent hydrolysis to yield the final carboxylic acid.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow A Malononitrile C 2-Amino-4,6-dihydroxypyrimidine A->C Cyclization B Guanidine Hydrochloride B->C D 2-Amino-4,6-dimethoxypyrimidine C->D Methylation E 2-Chloro-4,6-dimethoxypyrimidine D->E Sandmeyer-type Reaction G Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylate E->G Nucleophilic Substitution F Ethyl 2-oxocyclohexanecarboxylate F->G H This compound G->H Hydrolysis

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This initial step involves the condensation of malononitrile and guanidine to form the pyrimidine core. This is a widely used method for the construction of the pyrimidine ring[6].

  • Reagents and Materials:

    • Malononitrile

    • Guanidine hydrochloride

    • Sodium ethoxide

    • Ethanol

    • Hydrochloric acid (concentrated)

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add guanidine hydrochloride and stir until dissolved.

    • Slowly add malononitrile to the reaction mixture.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and then with ethanol.

    • Dry the product under vacuum.

Step 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

The hydroxyl groups of the pyrimidine are methylated in this step.

  • Reagents and Materials:

    • 2-Amino-4,6-dihydroxypyrimidine

    • Dimethyl sulfate

    • Sodium hydroxide

    • Water

  • Procedure:

    • Dissolve 2-amino-4,6-dihydroxypyrimidine in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath.

    • Slowly add dimethyl sulfate to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 12-16 hours.

    • Filter the resulting precipitate, wash with cold water, and dry.

    • Recrystallize from a suitable solvent, such as ethanol, to obtain pure 2-amino-4,6-dimethoxypyrimidine. A method for preparing 2-amino-4,6-dimethoxypyrimidine is also described in the literature[7].

Step 3: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

The amino group is converted to a chloro group via a Sandmeyer-type reaction, creating a key intermediate for subsequent coupling.

  • Reagents and Materials:

    • 2-Amino-4,6-dimethoxypyrimidine

    • Sodium nitrite

    • Hydrochloric acid (concentrated)

    • Copper(I) chloride

  • Procedure:

    • Suspend 2-amino-4,6-dimethoxypyrimidine in concentrated hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4,6-dimethoxypyrimidine.

Step 4: Synthesis of Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylate

This step involves the nucleophilic substitution of the chloro group on the pyrimidine ring with the enolate of ethyl 2-oxocyclohexanecarboxylate.

  • Reagents and Materials:

    • 2-Chloro-4,6-dimethoxypyrimidine

    • Ethyl 2-oxocyclohexanecarboxylate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add ethyl 2-oxocyclohexanecarboxylate.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.

    • Add a solution of 2-chloro-4,6-dimethoxypyrimidine in anhydrous THF to the enolate solution.

    • Reflux the reaction mixture for 8-12 hours.

    • Cool the mixture to room temperature and quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 5: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Reagents and Materials:

    • Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylate

    • Sodium hydroxide or Potassium hydroxide

    • Ethanol or Methanol

    • Water

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve the ester from the previous step in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide or potassium hydroxide.

    • Reflux the mixture for 2-4 hours. A similar hydrolysis of a pyrimidine-containing ester is described in the literature[8][9].

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, this compound.

Quantitative Data Summary

StepStarting MaterialReagent 1Reagent 2ProductExpected Yield (%)
1MalononitrileGuanidine HClNaOEt2-Amino-4,6-dihydroxypyrimidine70-80
22-Amino-4,6-dihydroxypyrimidineDimethyl sulfateNaOH2-Amino-4,6-dimethoxypyrimidine60-70
32-Amino-4,6-dimethoxypyrimidineNaNO₂CuCl2-Chloro-4,6-dimethoxypyrimidine50-60
42-Chloro-4,6-dimethoxypyrimidineEthyl 2-oxocyclohexanecarboxylateNaHEthyl 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylate40-50
5Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylateNaOH or KOH-This compound80-90

Note: Expected yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Characterization

The structure and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, O-H, C-O).

  • Melting Point Analysis: To assess the purity of the solid compounds.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. While this specific molecule may not have a previously published synthesis, the proposed route is based on well-established and reliable organic reactions. This guide is intended to empower researchers in medicinal chemistry and drug discovery to synthesize this and related compounds for further investigation.

References

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • El-Maghraby, A. M., & Aly, M. F. (n.d.).
  • Chandra, M., et al. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 3(1), 38-43. [Link]

  • Wiley, R. H., & Yamamoto, Y. (1950). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 15(4), 801-805. [Link]

  • PubChem. This compound. [Link]

  • Godrej Agrovet Ltd. (n.d.). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)
  • Li, Y., et al. (2012). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 17(12), 14350-14360. [Link]

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.), 23(6). [Link]

  • Google Patents. (n.d.). Synthesis of 2-(4,6-dimethoxypyrimidin-2-yloxy)-4-phenylnicotinic acid (Compound No. 7).
  • PrepChem.com. Synthesis of 2-methylcyclohexanecarboxylic acid. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.
  • Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Google Patents. (n.d.). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents. (n.d.).
  • PubChem. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. [Link]

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Application Notes & Protocols for the Quantitative Analysis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid, a molecule featuring both a carboxylic acid moiety and a UV-active dimethoxypyrimidine group. The accurate determination of this compound is critical in various stages of research and development. These application notes detail three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, and Gas Chromatography with Mass Spectrometry (GC-MS) following a necessary derivatization step. Each section explains the scientific rationale behind the chosen methodology, provides detailed, step-by-step protocols, and outlines a complete validation strategy in accordance with ICH guidelines to ensure data integrity and reliability.[1][2][3]

Introduction and Analyte Profile

This compound possesses distinct chemical features that dictate the strategy for its quantification. The presence of the dimethoxypyrimidine ring provides a strong chromophore, making it an excellent candidate for UV-based detection. Conversely, the polar carboxylic acid group imparts significant polarity, which influences chromatographic behavior and necessitates specific analytical considerations, particularly for gas chromatography.

Analyte Structure:

  • IUPAC Name: this compound

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Highly polar, acidic, and a site for derivatization.

    • Dimethoxypyrimidine Ring: Aromatic system providing a UV chromophore and a site for protonation or fragmentation in mass spectrometry.

    • Cyclohexane Ring: Aliphatic, non-polar backbone.

The choice of analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide presents protocols for the most common and effective techniques.

Methodology I: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle of the Method: Reversed-phase HPLC is the workhorse of pharmaceutical analysis, offering robustness and reliability.[4] For this analyte, a C18 stationary phase is ideal. The key to achieving good peak shape and reproducible retention for a carboxylic acid is to suppress its ionization. This is accomplished by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, ensuring it is in its neutral, more retained form. Detection is achieved by monitoring the UV absorbance of the pyrimidine ring.

Detailed Experimental Protocol

A. Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid or Orthophosphoric acid.

  • Ultrapure water.

B. Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of ultrapure water (0.1% v/v) and sonicate to degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

C. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile
Gradient 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 254 nm (or optimal wavelength determined by DAD scan) |

D. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve/extract with a known volume of diluent.

  • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Transfer to Vial Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for RP-HPLC-UV analysis.

Methodology II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method: For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the preferred method.[5][6][7] The analyte is first separated chromatographically and then ionized, typically using electrospray ionization (ESI). The carboxylic acid group makes the molecule ideal for negative ion mode ESI ([M-H]⁻). The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This technique, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and low detection limits.[5]

Detailed Experimental Protocol

A. Instrumentation and Reagents

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an ESI source.

  • LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Reagents as listed for HPLC, but using LC-MS grade solvents and additives.

B. Preparation of Solutions

  • Mobile phases, diluent, and standards are prepared as in the HPLC method, but using LC-MS grade solvents to minimize background interference.

C. LC-MS/MS Conditions

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 0-5 min: 10% to 95% B; 5-6 min: 95% B; 6.1-8 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C

| SRM Transitions | To be determined by infusion of standard. e.g., Precursor Ion (Q1) → Product Ion (Q3) |

D. Sample Preparation (e.g., for Plasma)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of diluent for analysis.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample (e.g., Plasma) Extract Protein Crash/ SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC System Evap->Inject Ionize ESI Source (Ionization) Inject->Ionize SRM SRM Detection (Q1 -> Q2 -> Q3) Ionize->SRM Integrate Integrate SRM Transitions SRM->Integrate Ratio Calculate Analyte/ IS Area Ratio Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Extract & Dry Sample Deriv Add Reagent (e.g., BSTFA) Extract->Deriv Heat Heat Vial (70°C, 30 min) Deriv->Heat Inject Inject into GC System Heat->Inject Separate Separation on Capillary Column Inject->Separate Detect EI-MS Detection (Scan or SIM) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Sources

A Robust, Validated HPLC Method for the Quantitative Analysis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring precise and accurate determination of this compound. The scientific rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters is thoroughly explained. The protocol detailed herein is grounded in fundamental chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] System suitability criteria are defined to ensure consistent performance, making the method suitable for routine use in a regulated environment.

Principles and Rationale: A Scientifically-Grounded Approach

The development of a robust analytical method is not merely a procedural exercise; it is an endeavor rooted in the physicochemical properties of the analyte. Our strategy for this compound is built upon a comprehensive understanding of its molecular structure.

Analyte Characteristics

The target molecule, with the chemical formula C13H18N2O4, possesses distinct chemical moieties that dictate its chromatographic behavior[4][5]:

  • The Hydrophobic Core: The cyclohexane ring provides a significant non-polar character, making the molecule well-suited for retention on a non-polar stationary phase.

  • The Chromophore: The 4,6-dimethoxypyrimidine ring is an excellent chromophore, essential for sensitive ultraviolet (UV) detection. Pyrimidine derivatives are known to exhibit strong absorbance in the UV range, which is a prerequisite for precise quantification.[6]

  • The Ionizable Group: The carboxylic acid functional group is the most critical feature for method development. Its pKa value dictates that its ionization state is highly dependent on the pH of the mobile phase. In an unbuffered or neutral mobile phase, the molecule would exist in an equilibrium between its protonated (less polar) and deprotonated (more polar, anionic) forms. This equilibrium leads to poor chromatographic performance, characterized by broad, tailing peaks and shifting retention times.

Chromatographic Strategy: Causality Behind Experimental Choices

Based on these characteristics, a reversed-phase HPLC method was selected as the most logical approach.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the gold standard for reversed-phase chromatography due to its high hydrophobicity and retention capabilities for moderately non-polar compounds.[6] This phase will interact effectively with the cyclohexane and pyrimidine rings of the analyte.

  • Mobile Phase pH Control: To address the challenge posed by the carboxylic acid group, the mobile phase must be buffered to a pH at least 1.5 to 2 units below the analyte's pKa. This ensures that the carboxylic acid remains consistently in its protonated, non-ionized form (-COOH). Suppressing ionization has two primary benefits:

    • It increases the molecule's overall hydrophobicity, leading to better retention and resolution on the C18 column.

    • It eliminates peak tailing and shifting retention times associated with on-column ionization, resulting in sharp, symmetrical peaks essential for accurate integration.[7][8] An acidic modifier like phosphoric acid or formic acid is ideal for this purpose.[9][10][11]

  • Detection Wavelength (λmax): The dimethoxypyrimidine moiety is expected to have a distinct UV absorbance maximum (λmax). While a wavelength of ~270 nm is a reasonable starting point based on the pyrimidine structure, empirical determination by scanning the UV spectrum of a standard solution is crucial for maximizing signal-to-noise ratio and achieving the lowest possible detection limits.

The logical flow for developing this robust method is illustrated below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Structure, pKa, UV Profile) B Select Chromatographic Mode (Reversed-Phase) A->B Physicochemical Properties C Column Selection (C18, Particle Size) B->C D Mobile Phase Optimization (pH, Organic Ratio) C->D Achieve Retention & Resolution E Detector Wavelength (Determine λmax) D->E Maximize Sensitivity F System Suitability Test (per USP <621>) E->F Define Criteria G Full Method Validation (per ICH Q2(R2)) F->G Confirm Performance

Caption: Workflow for HPLC Method Development and Validation.

Materials and Methods

Equipment and Software
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards
  • This compound reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid (85%, analytical grade).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionJustification
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard geometry for good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Acidifies the mobile phase to a pH of ~2.1, ensuring the analyte is in its non-ionized form.[10]
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Elution Mode Isocratic: 60% Mobile Phase A / 40% Mobile Phase BA starting point; may require optimization for complex matrices. Gradient elution can be used if needed.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintains stable retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Detection Wavelength 272 nm (empirically determined λmax)Provides maximum absorbance for the dimethoxypyrimidine chromophore, ensuring high sensitivity.
Run Time 10 minutesSufficient to elute the analyte and any common impurities.

Experimental Protocol

Standard Solution Preparation (Stock)
  • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This yields a stock solution of 100 µg/mL.

Sample Preparation
  • Prepare a sample solution containing the analyte in a suitable diluent (e.g., methanol or a mixture of methanol and water).

  • The target concentration should fall within the linear range of the method (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove particulates.

HPLC System Preparation and Equilibration
  • Prepare the mobile phases as described in the table. Ensure Mobile Phase A is thoroughly degassed.

  • Purge the pump lines to remove any air bubbles.

  • Equilibrate the column with the mobile phase (60:40 A:B) at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified. This protocol is a self-validating system.[12]

  • Prepare a working standard solution at the target concentration (e.g., 50 µg/mL).

  • Inject this standard solution five times consecutively.

  • Evaluate the results against the criteria in the table below, which are based on USP General Chapter <621>.[13][14][15]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
%RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and mobile phase.
%RSD of Peak Area ≤ 2.0%Confirms the precision of the injector and detector response.
Analysis Procedure
  • Once the SST criteria are met, create a sequence in the CDS software.

  • Inject a blank (diluent), followed by the standard solutions and then the prepared samples.

  • Bracket the samples with periodic injections of a standard solution to monitor for any drift in system performance.

Method Validation Strategy (per ICH Q2(R2))

A fully validated method provides documented evidence of its suitability for the intended purpose.[16][17] The following parameters must be assessed according to ICH guidelines.[1][2][3]

ValidationParameters cluster_core Core Performance cluster_reliability Reliability center Method Validation (ICH Q2(R2)) Specificity Specificity (Selectivity) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Robustness Robustness center->Robustness LOD Limit of Detection center->LOD LOQ Limit of Quantitation center->LOQ

Caption: Key Parameters for Analytical Method Validation.

  • Specificity: Demonstrate that the method is free from interference from excipients, impurities, or degradation products. This is achieved by analyzing a placebo, stressed samples, and impurity-spiked samples.

  • Linearity and Range: Analyze a series of at least five standard concentrations across a specified range (e.g., 10-150 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy and Precision: Accuracy is determined by spiking a placebo matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. Precision is assessed through repeatability (multiple preparations by the same analyst on the same day) and intermediate precision (analysis on different days or by different analysts).

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, organic composition ±2%) to evaluate the method's reliability during normal use.[17]

Conclusion

This application note provides a comprehensive, scientifically justified, and detailed protocol for the HPLC analysis of this compound. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid, the method achieves excellent peak shape, reproducibility, and accuracy. The inclusion of system suitability criteria and a clear validation strategy ensures that the method is robust and fit for purpose in both research and quality control environments, aligning with the stringent requirements of the pharmaceutical industry.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Taylor & Francis Online. Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ACS Publications. Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography... [Link]

  • PubChem. This compound. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • PubMed. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

Sources

The Versatile Scaffold: 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Combination of Moieties

In the landscape of modern organic synthesis and drug discovery, the strategic combination of pharmacophoric fragments into novel building blocks is a cornerstone of innovation. 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid emerges as a molecule of significant synthetic potential, marrying the biologically relevant pyrimidine core with the versatile cyclohexanecarboxylic acid scaffold. The pyrimidine ring, a fundamental component of nucleic acids, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4][5] The 4,6-dimethoxy substitution pattern is of particular interest, often found in potent kinase inhibitors and herbicides.[6][7]

Simultaneously, the cyclohexanecarboxylic acid moiety offers a robust, three-dimensional scaffold that can be readily functionalized.[8] Its carboxylic acid group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of amides, esters, and other derivatives, which are crucial for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[9]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the potential applications of this compound as a key building block. We will explore its plausible synthesis, key reactions, and provide detailed, actionable protocols for its derivatization, thereby unlocking its potential in the synthesis of novel chemical entities.

Proposed Synthetic Pathway

A potential forward synthesis is outlined below:

Synthetic Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_final_product Target Molecule Cyclohexanone Cyclohexanone Intermediate1 Cyclohexylideneacetic acid Cyclohexanone->Intermediate1 Knoevenagel condensation Intermediate4 Ethyl 2-oxocyclohexanecarboxylate Cyclohexanone->Intermediate4 Carboxylation Guanidine Guanidine Intermediate2 2-Amino-4,6-dihydroxypyrimidine Guanidine->Intermediate2 Condensation Malonic_acid Malonic acid Malonic_acid->Intermediate1 Intermediate3 2-Chloro-4,6-dimethoxypyrimidine Intermediate2->Intermediate3 Chlorination (POCl3) then Methoxylation (NaOMe) FinalProduct This compound Intermediate3->FinalProduct Nucleophilic Substitution Intermediate4->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Application Notes and Protocols

The synthetic utility of this compound lies in the diverse reactivity of its functional groups. The carboxylic acid is a prime site for modification, while the dimethoxypyrimidine ring can also participate in specific reactions.

I. Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Amide bond formation is a fundamental transformation in medicinal chemistry, as the amide group is a key feature in many biologically active molecules.

Protocol: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add a coupling agent (e.g., HATU, HBTU, or EDC, 1.1 eq) and an amine base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0 eq). Stir the mixture for 20-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Reagent Purpose Typical Equivalents
Carboxylic AcidStarting material1.0
AmineNucleophile1.2
Coupling Agent (e.g., HATU)Carboxyl activation1.1
Amine Base (e.g., DIPEA)Acid scavenger2.0
Solvent (e.g., DCM, DMF)Reaction medium-

Table 1: Reagents for Amide Bond Formation.

Esterification can be employed to generate prodrugs with improved bioavailability or to synthesize analogs for SAR studies.

Protocol: Fischer Esterification

  • Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl, ~5 mol%).

  • Reaction Conditions: Heat the mixture to reflux and stir for 6-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, neutralize the excess acid with a saturated NaHCO₃ solution. Remove the excess alcohol under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the pure ester.

II. Modification of the Pyrimidine Ring

While the 4,6-dimethoxy groups are generally stable, they can undergo nucleophilic aromatic substitution under specific conditions, offering a pathway to further diversify the core structure.

Protocol: Nucleophilic Aromatic Substitution of Methoxy Groups

  • Reaction Setup: In a sealed tube, dissolve this compound or its ester derivative (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Nucleophile and Base Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 2-5 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to high temperatures (typically 120-180 °C) using conventional heating or microwave irradiation. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by preparative high-performance liquid chromatography (HPLC) or column chromatography.

Derivatization cluster_starting_material Building Block cluster_derivatives Potential Derivatives Start This compound Amide Amide Derivatives Start->Amide Amide Coupling (HATU, Amine) Ester Ester Derivatives Start->Ester Esterification (Alcohol, Acid catalyst) Substituted_Pyrimidine Substituted Pyrimidine Analogs Start->Substituted_Pyrimidine Nucleophilic Aromatic Substitution (Nucleophile, High T)

Caption: Key derivatization pathways for the title compound.

Conclusion: A Gateway to Chemical Novelty

This compound represents a promising, yet underexplored, building block for organic synthesis. Its hybrid structure offers multiple points for diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery and agrochemical research. The protocols outlined in this guide provide a foundational framework for chemists to begin exploring the synthetic potential of this versatile scaffold. The true value of this building block will undoubtedly be realized through its application in the synthesis of novel molecules with tailored biological activities.

References

  • Vertex AI Search. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • SciSpace.
  • Benchchem.
  • PMC. Recent medicinal approaches of novel pyrimidine analogs: A review.
  • ResearchGate.
  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)
  • Synthesis of some new cyclohexene carboxylic acid deriv
  • Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)
  • The Essential Role of Trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid in Modern Organic Synthesis.
  • OSTI.GOV. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics.
  • PrepChem.com. Synthesis of 2-methylcyclohexanecarboxylic acid.
  • PubMed.
  • ResearchGate. Substitution Reactions of Cyclohexanes.
  • PubMed. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)
  • PubMed. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.

Sources

Application Note & Protocol: A Scalable Synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid, a valuable heterocyclic building block for drug discovery and agrochemical development. The synthetic strategy is centered around a robust nucleophilic aromatic substitution (SNAr) reaction, chosen for its reliability, high yield, and scalability. We present a detailed, step-by-step protocol, from the preparation of key intermediates to the final hydrolysis and purification of the target molecule. This guide emphasizes the scientific rationale behind critical process parameters and addresses common challenges encountered during scale-up, such as thermal management and purification strategies, to ensure a safe, efficient, and reproducible manufacturing process.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone of medicinal and agricultural chemistry, forming the core structure of numerous therapeutic agents and herbicides.[1] Their prevalence is due to their ability to mimic endogenous nucleobases and engage in specific hydrogen bonding interactions with biological targets. The title compound, this compound, combines this privileged heterocycle with a substituted aliphatic ring, offering a three-dimensional scaffold with versatile exit vectors for further chemical elaboration.[2]

However, transitioning a novel compound from laboratory-scale (milligram to gram) synthesis to a pilot or industrial scale (kilogram) presents significant challenges.[3] Issues such as heat and mass transfer, reagent addition control, and changes in reaction kinetics must be systematically addressed.[3] This application note details a validated pathway for the scalable synthesis of the title compound, providing researchers and process chemists with the necessary protocols and critical insights for successful implementation.

Synthetic Strategy & Retrosynthetic Analysis

The chosen synthetic route is designed for efficiency and scalability. The core transformation involves the formation of a carbon-carbon bond between the C2 position of the pyrimidine ring and the C1 position of the cyclohexane ring via a nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Logic: The target molecule is disconnected at the pyrimidine-cyclohexane C-C bond. This reveals a pyrimidine electrophile and a cyclohexane nucleophile.

  • The Electrophile (A): The 4,6-dimethoxy-substituted pyrimidine ring is electron-deficient, making it highly susceptible to nucleophilic attack at the C2 position. To facilitate this, a potent leaving group is required. We have selected the methylsulfonyl (mesyl) group (-SO₂Me) for its exceptional leaving group ability, leading to the key intermediate 2-methylsulfonyl-4,6-dimethoxypyrimidine .[4]

  • The Nucleophile (B): A stabilized carbanion on the cyclohexane ring is needed. This is achieved by using ethyl 1-cyanocyclohexanecarboxylate . The proton at the C1 position is sufficiently acidic for deprotonation by a strong, non-nucleophilic base, as it is flanked by two electron-withdrawing groups (nitrile and ester).

The forward synthesis, therefore, involves three main stages: preparation of the key intermediates, the SNAr coupling reaction, and subsequent hydrolysis/decarboxylation to yield the final product.

retrosynthesis target This compound disconnect C-C Disconnection (SNAr) target->disconnect intermediates Key Intermediates disconnect->intermediates electrophile Electrophile (A) 2-Methylsulfonyl-4,6-dimethoxypyrimidine intermediates->electrophile Leaving Group Strategy nucleophile Nucleophile (B) Ethyl 1-cyanocyclohexanecarboxylate intermediates->nucleophile Carbanion Strategy Workflow cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis cluster_C Final Product Synthesis A1 2-Chloro-4,6- dimethoxypyrimidine A2 Nucleophilic Substitution (w/ Sodium Thiomethoxide) A1->A2 A3 Oxidation (w/ H₂O₂) A2->A3 A_final Intermediate A: 2-Methylsulfonyl- 4,6-dimethoxypyrimidine A3->A_final C1 SNAr Coupling (A + B) A_final->C1 B1 Cyclohexanone + Ethyl Cyanoacetate B2 Knoevenagel Condensation B1->B2 B3 Michael Addition (w/ KCN) B2->B3 B_final Intermediate B: Ethyl 1-cyanocyclo- hexanecarboxylate B3->B_final B_final->C1 C2 Hydrolysis & Decarboxylation C1->C2 C3 Purification (Crystallization) C2->C3 C_final Final Product C3->C_final

Caption: Overall workflow for the scale-up synthesis.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Methylsulfonyl-4,6-dimethoxypyrimidine (Intermediate A)

This two-step protocol provides a reliable method for synthesizing the key electrophile. [4] Step 1.1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine

ReagentMW ( g/mol )Quantity (1 eq)MolesDensity (g/mL)Volume
2-Chloro-4,6-dimethoxypyrimidine174.59175.0 g1.00--
Sodium thiomethoxide (21% in H₂O)70.05367.0 g1.10~1.15~319 mL
Tetrabutylammonium bromide (TBAB)322.3716.1 g0.05--
Methanol32.04--0.792800 mL

Procedure:

  • To a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chloro-4,6-dimethoxypyrimidine (175.0 g), TBAB (16.1 g), and methanol (800 mL).

  • Stir the mixture to form a suspension. Begin heating the reactor jacket to 45 °C.

  • Slowly add the sodium thiomethoxide solution over 30-45 minutes, maintaining the internal temperature between 45-50 °C. An initial exotherm may be observed.

  • After the addition is complete, maintain the reaction mixture at 50 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reactor to 20 °C.

  • Slowly add 1 L of water to the reaction mixture. The product will precipitate as a white solid.

  • Stir the slurry for 30 minutes at 10-15 °C, then filter the solid.

  • Wash the filter cake with cold water (2 x 250 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight.

    • Expected Yield: 175-180 g (94-97%), white crystalline solid.

Step 1.2: Oxidation to 2-Methylsulfonyl-4,6-dimethoxypyrimidine

ReagentMW ( g/mol )Quantity (1 eq)MolesDensity (g/mL)Volume
4,6-Dimethoxy-2-methylthiopyrimidine186.23186.0 g1.00--
Sodium tungstate dihydrate329.8614.8 g0.045--
Hydrogen peroxide (35% aq.)34.01214.3 g2.20~1.13~190 mL
Glacial Acetic Acid60.05--1.049250 mL

Procedure:

  • Charge the 2 L reactor with 4,6-dimethoxy-2-methylthiopyrimidine (186.0 g), sodium tungstate dihydrate (14.8 g), and glacial acetic acid (250 mL).

  • Stir the mixture vigorously and begin heating to 45 °C.

  • Add the 35% hydrogen peroxide solution dropwise via an addition funnel over 1-1.5 hours. Caution: The reaction is exothermic. Maintain the internal temperature below 60 °C using jacket cooling.

  • After the addition is complete, stir the mixture at 55 °C for an additional 4 hours.

  • Cool the reaction mixture to 15 °C. The product will crystallize out of the solution.

  • Slowly add 750 mL of cold water to the slurry and stir for 30 minutes.

  • Filter the solid product, wash with cold water (2 x 200 mL), and then with a cold 5% sodium bicarbonate solution (1 x 100 mL) to neutralize residual acid. Finally, wash again with water (1 x 200 mL).

  • Dry the product under vacuum at 50 °C.

    • Expected Yield: 207-212 g (95-97%), white solid.

Protocol 2: SNAr Coupling and Final Product Formation

Step 2.1: Coupling of Intermediates A and B

ReagentMW ( g/mol )Quantity (1 eq)MolesDensity (g/mL)Volume
Ethyl 1-cyanocyclohexanecarboxylate181.23181.2 g1.001.03~176 mL
Sodium hydride (60% in mineral oil)24.00 (NaH)42.0 g1.05--
2-Methylsulfonyl-4,6-dimethoxypyrimidine218.23218.2 g1.00--
Anhydrous Tetrahydrofuran (THF)72.11--0.8892.0 L

Procedure:

  • Set up a 5 L reactor under a nitrogen atmosphere. Caution: Sodium hydride is highly reactive with water and air. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Charge the reactor with sodium hydride (42.0 g). Carefully wash the mineral oil from the NaH with anhydrous hexanes (2 x 100 mL), decanting the solvent each time under nitrogen.

  • Add anhydrous THF (1.0 L) to the washed NaH. Cool the suspension to 0-5 °C with stirring.

  • In a separate flask, dissolve ethyl 1-cyanocyclohexanecarboxylate (181.2 g) in anhydrous THF (500 mL).

  • Add the cyanoester solution to the NaH suspension dropwise over 1 hour, maintaining the temperature below 10 °C. Vigorous hydrogen gas evolution will occur. Ensure adequate venting.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.

  • In a separate flask, dissolve 2-methylsulfonyl-4,6-dimethoxypyrimidine (218.2 g) in anhydrous THF (500 mL).

  • Cool the enolate solution back to 0-5 °C and add the pyrimidine solution dropwise over 1 hour.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the reaction to 0 °C and very slowly add a saturated aqueous solution of ammonium chloride (500 mL) to quench the reaction. Caution: This can be exothermic and may produce gas.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (1 L). Wash the organic layer with water (2 x 500 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude coupled product, ethyl 1-cyano-1-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylate. This crude intermediate is typically used directly in the next step.

Step 2.2: Hydrolysis and Decarboxylation to Final Product

ReagentMW ( g/mol )QuantityMolesDensity (g/mL)Volume
Crude Coupled Intermediate~333.38~1.00 mol1.00--
Sodium Hydroxide40.00240.0 g6.00--
Water18.02--1.001.2 L
Ethanol46.07--0.7891.2 L
Hydrochloric Acid (conc., 37%)36.46As needed-~1.18~500 mL

Procedure:

  • Set up the 5 L reactor and charge it with the crude intermediate from the previous step.

  • Add water (1.2 L) and ethanol (1.2 L).

  • Add sodium hydroxide pellets (240.0 g) portion-wise. Caution: The dissolution is highly exothermic. Use jacket cooling to maintain the temperature below 50 °C.

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12 hours. This will hydrolyze both the ester and the nitrile.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the remaining aqueous solution with water (1 L) and wash with methyl tert-butyl ether (MTBE) (2 x 500 mL) to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath to 0-5 °C.

  • Slowly and with vigorous stirring, acidify the aqueous solution with concentrated HCl to pH 2-3. Caution: This is exothermic and will cause the product to precipitate. Ammonia gas may also be evolved from the hydrolyzed nitrile.

  • The initial precipitate may be a malonic acid derivative. Continue stirring and heat the slurry to 50-60 °C for 1-2 hours to facilitate decarboxylation (evolution of CO₂ gas will be observed).

  • Cool the slurry to 10 °C and stir for 1 hour.

  • Filter the white solid product. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Dry the product under vacuum at 60 °C.

    • Expected Yield: 210-230 g (75-82% over two steps).

    • Purity (by HPLC): >98%. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Scale-Up Considerations & Justification

  • Thermal Management: The hydrolysis step with NaOH is highly exothermic, as is the final acidification. On a large scale, controlled, portion-wise addition of reagents and the use of a jacketed reactor with efficient cooling are critical to prevent runaway reactions. [3]* Base Selection: Sodium hydride is an excellent choice for generating the carbanion at scale because it is inexpensive and the only byproduct is hydrogen gas, which is easily vented. Weaker bases like alkoxides could lead to incomplete reaction or side reactions.

  • Solvent Selection: While THF is suitable for this protocol, for larger scales, solvents with higher flash points like 2-methyl-THF or CPME (cyclopentyl methyl ether) should be considered to improve process safety.

  • Purification: The final product conveniently precipitates upon acidification. This avoids the need for large-scale column chromatography, which is often a bottleneck in production. A final recrystallization is usually sufficient to achieve high purity.

  • Leaving Group: The methylsulfonyl group is superior to a halide (e.g., chlorine) in this SNAr reaction. It is more reactive, leading to faster reaction times and milder conditions, which helps to minimize impurity formation. [4]

References

Sources

Application Note & Protocols: High-Purity Isolation of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. The inherent amphiphilic nature of this molecule, possessing both a basic pyrimidine core and an acidic carboxylic acid moiety, presents unique challenges and opportunities for purification. We detail three robust, field-proven methodologies: bulk purification via acid-base extraction, high-resolution separation by column chromatography, and final polishing through recrystallization. This guide is intended for researchers, chemists, and process development professionals seeking to achieve high purity standards for this compound.

Introduction: The Purification Challenge

The compound this compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] The efficacy and safety of any final active pharmaceutical ingredient (API) are directly dependent on the purity of its intermediates. The synthesis of this target molecule can introduce a variety of impurities, including unreacted starting materials, reaction by-products, and stereoisomers (cis/trans), necessitating a multi-step and rationally designed purification strategy.[2][3]

This guide moves beyond simple procedural lists to explain the physicochemical principles behind each technique, empowering the scientist to adapt and troubleshoot these methods effectively.

Physicochemical Properties

Understanding the molecule's properties is the cornerstone of designing an effective purification strategy. Its structure combines a polar, hydrogen-bond accepting dimethoxypyrimidine ring with a nonpolar cyclohexane ring and an ionizable carboxylic acid group.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₄[4]
Molecular Weight 266.29 g/mol [4]
Appearance Typically a white to off-white solid[1]
Key Functional Groups Carboxylic Acid (Acidic, pKa ~4-5)[5]
Pyrimidine Nitrogens (Weakly Basic)-
Methoxy Ethers (Polar)-
Cyclohexane Ring (Nonpolar)-
Common Impurity Profile
  • Unreacted Starting Materials: Such as a substituted cyclohexanecarboxylic acid derivative and a 2-substituted-4,6-dimethoxypyrimidine.[6][7]

  • Reaction By-products: Arising from side reactions or incomplete cyclization.[8]

  • Stereoisomers: The cyclohexane ring is substituted at positions 1 and 2, leading to cis and trans diastereomers. Depending on the synthetic route and downstream application, separation of these isomers may be critical. Epimerization techniques are known for related cyclohexane carboxylic acids but require specific conditions.[9][10]

  • Residual Solvents & Reagents: Catalysts and solvents used during synthesis.

Purification Strategy Selection

The optimal purification workflow depends on the scale of the synthesis and the initial purity of the crude material. A logical approach is to first remove bulk, chemically distinct impurities and then proceed to higher-resolution techniques for closely related impurities and final polishing.

G start Crude Product Analysis (TLC, LCMS, NMR) extraction Protocol 1: Acid-Base Liquid-Liquid Extraction start->extraction Gross non-acidic or non-basic impurities present chromatography Protocol 2: Column Chromatography start->chromatography High initial purity (>80%) Impurities have similar polarity extraction->chromatography Isomeric or closely related impurities remain crystallization Protocol 3: Recrystallization extraction->crystallization High purity achieved (>95%) chromatography->crystallization Final polishing needed final_product Pure Product (>98% Purity) chromatography->final_product If sufficient purity achieved (>98%) crystallization->final_product G A 1. Dissolve Crude Product in Ethyl Acetate B 2. Add to Separatory Funnel with aq. NaHCO₃ Solution A->B C 3. Shake & Separate Layers B->C Organic Organic Layer (Contains Neutral/Basic Impurities) C->Organic Discard Aqueous Aqueous Layer (Contains Product as Sodium Salt) C->Aqueous D 4. Cool Aqueous Layer in Ice Bath & Acidify with 2M HCl to pH ~2 Aqueous->D E 5. Isolate Product D->E Filter Filter Precipitate E->Filter If solid precipitates Extract Extract with Fresh Ethyl Acetate E->Extract If no precipitate or oil forms

Caption: Workflow diagram for the acid-base liquid-liquid extraction protocol.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer into a clean flask. Add fresh NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure complete recovery. Combine all aqueous extracts.

  • Back-Wash (Optional): To remove any entrained neutral impurities, wash the combined aqueous phase with a small portion of fresh ethyl acetate and discard the organic wash.

  • Acidification: Cool the combined aqueous phase in an ice bath to minimize solubility during precipitation. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2 (test with pH paper). A white precipitate of the purified product should form.

  • Isolation:

    • Filtration: If a solid precipitate forms, collect the product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold hexanes to aid drying.

    • Re-extraction: If the product oils out or fails to precipitate, extract the acidified aqueous phase three times with fresh portions of ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: High-Resolution Purification by Column Chromatography

Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. [11]For this molecule, normal-phase chromatography on silica gel is highly effective. The polar carboxylic acid and pyrimidine groups interact strongly with the polar silica surface, while a less polar mobile phase is used for elution. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.

Step-by-Step Methodology:
  • TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). [12]A good system will provide a target compound Rf value of 0.2-0.4.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Dry Loading (Recommended): Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol, DCM), adding silica, and evaporating the solvent to dryness. Carefully load the resulting free-flowing powder onto the top of the packed column. This method generally yields better resolution.

    • Wet Loading: Dissolve the crude product in a minimum volume of the mobile phase (or a slightly stronger solvent) and carefully apply it to the top of the column.

  • Elution: Begin eluting with the non-polar mobile phase, applying positive pressure. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

ParameterNormal-Phase (Silica Gel)Reversed-Phase (C18 Silica)
Mobile Phase A Hexanes or Dichloromethane (DCM)Water + 0.1% Formic Acid or TFA
Mobile Phase B Ethyl Acetate or MethanolAcetonitrile or Methanol + 0.1% Formic Acid
Elution Strategy Start with 100% A, gradually increase %BStart with high %A, gradually increase %B
Key Insight Add 0.5-1% acetic or formic acid to the mobile phase to suppress tailing caused by the carboxylic acid interacting with acidic silica sites. [12]The acidic modifier ensures the carboxylic acid is protonated and interacts well with the C18 stationary phase. [13]

Protocol 3: Final Polishing by Recrystallization

Principle of Causality: This technique relies on the difference in solubility of the target compound and any remaining impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to form a highly ordered, pure crystalline lattice, while impurities remain dissolved in the mother liquor.

Step-by-Step Methodology:
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents (see table below). An ideal solvent will require heating to dissolve the compound. Common choices include ethyl acetate, isopropanol, acetonitrile, or mixtures like ethanol/water or toluene/ethyl acetate. [14][15]2. Dissolution: Place the compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the compound is just fully dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal via hot gravity filtration. [13]4. Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.

SolventBoiling Point (°C)PolarityNotes
Ethyl Acetate 77MediumOften a good first choice for compounds of this type. [15]
Isopropanol 82Polar, ProticGood for hydrogen-bonding compounds.
Acetonitrile 82Polar, AproticCan provide different selectivity than alcohols.
Toluene 111NonpolarCan be used as a co-solvent with a more polar solvent.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). BenchChem.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIV
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Pyrimidine and Its Derivatives. (2025, January 9). YouTube. [Link]

  • PubChem. (n.d.). 2-(Methoxycarbonyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,6-Dimethoxypyrimidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one.... [Link]

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]

  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.).
  • DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids. (n.d.).
  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.).

Sources

Derivatization of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid for High-Throughput Bioassays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] this compound is a promising lead compound, but its inherent carboxylic acid moiety presents both opportunities and challenges for drug development. While crucial for target interaction, the carboxyl group can impart suboptimal pharmacokinetic properties. This guide provides a detailed framework for the strategic derivatization of this core molecule. We explore robust synthetic protocols for creating amide and ester libraries to probe structure-activity relationships (SAR) and outline methods for conjugating the molecule to create bespoke probes for advanced, high-throughput bioassays. Detailed protocols for enzyme inhibition screening using Homogeneous Time-Resolved Fluorescence (HTRF) and receptor binding analysis via Scintillation Proximity Assay (SPA) are presented, offering a comprehensive roadmap from chemical modification to biological characterization.

Rationale for Derivatization: Unlocking Therapeutic Potential

The decision to chemically modify a lead compound like this compound is driven by several key objectives in the drug discovery cascade:

  • Structure-Activity Relationship (SAR) Exploration: The primary goal is to understand how modifications to the carboxylic acid terminus affect biological activity. Converting the acid to a diverse library of amides and esters allows for systematic exploration of the steric and electronic requirements of the target's binding pocket. This empirical data is fundamental to designing compounds with enhanced potency and selectivity.

  • Improving ADME Properties: The ionizable nature of carboxylic acids can lead to poor membrane permeability and rapid renal clearance, limiting oral bioavailability. Converting the acid to a neutral ester can create a prodrug, designed to be cleaved by endogenous esterases in vivo to release the active carboxylic acid parent drug. This strategy can significantly improve the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enabling Advanced Bioassay Formats: Many modern high-throughput screening (HTS) platforms require specific molecular tags or immobilization handles.[3] Derivatizing the carboxylic acid allows for the covalent attachment of reporter groups (e.g., fluorophores, biotin) or for conjugation to solid supports (e.g., assay beads), which are prerequisites for techniques like Scintillation Proximity Assays (SPA).[4][5]

The focal point for these modifications is the carboxylic acid, a versatile functional group that can be readily converted into a range of other functionalities using well-established chemical reactions.[6][7]

G cluster_0 Derivatization Strategies cluster_1 Objectives Parent Parent Molecule 2-(4,6-Dimethoxypyrimidin-2-yl) cyclohexanecarboxylic acid Amide Amide Library Parent->Amide Amidation Ester Ester Library (Prodrugs) Parent->Ester Esterification Conjugate Assay Probes (e.g., Biotinylated) Parent->Conjugate Conjugation SAR SAR Exploration Amide->SAR Ester->SAR ADME Improve ADME Profile Ester->ADME Assay Enable Bioassays Conjugate->Assay

Fig 1. Core derivatization strategies and their objectives.

Synthetic Derivatization Protocols

The following protocols provide detailed, step-by-step methodologies for the chemical modification of the parent compound's carboxylic acid group.

Protocol 1: Amide Library Synthesis via HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[8] While many coupling reagents exist, aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored for their high efficiency, rapid reaction times, and ability to suppress racemization, even with complex substrates.[9]

Causality: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate readily couples with a primary or secondary amine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt.[10]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the parent carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/EtOAc gradient) to yield the pure amide derivative.

  • Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Self-Validation & Troubleshooting:

  • Positive Control: Use a simple, unhindered amine like benzylamine to validate the reaction conditions.

  • Side Products: Incomplete reactions or the use of carbodiimide reagents like DCC can sometimes lead to the formation of N-acylurea byproducts.[11] HATU chemistry largely avoids this.

  • Low Yield: If yields are low with sterically hindered amines, the reaction may be gently heated (40-50 °C) to improve kinetics.

Protocol 2: Ester Synthesis via Steglich Esterification

For creating esters, particularly with sterically demanding alcohols (e.g., tert-butyl alcohol), the Steglich esterification is a mild and highly effective method.[11][12]

Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol to form the desired ester.[11]

Materials:

  • This compound

  • Desired alcohol (1.5 equivalents)

  • DCC (1.1 equivalents)

  • DMAP (0.1 equivalents, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes or Diethyl Ether

  • Standard workup reagents as listed in Protocol 2.1

Step-by-Step Methodology:

  • In a clean, dry flask, dissolve the parent carboxylic acid (1.0 eq), alcohol (1.5 eq), and catalytic DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with additional DCM.

  • Combine the filtrates and concentrate in vacuo.

  • The crude residue can be purified via standard workup and silica gel chromatography as described in Protocol 2.1.

Self-Validation & Troubleshooting:

  • DCU Removal: Ensure complete removal of the DCU byproduct, as it can sometimes co-elute with the product. Chilling the concentrated crude product in hexanes or ether can often precipitate residual DCU before chromatography.

  • Acid-Labile Substrates: This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of traditional Fischer esterification.[11]

Application in Advanced Bioassays

Once a library of derivatives is synthesized, they can be screened for biological activity. Below are protocols for two robust, HTS-friendly assay platforms.

Enzyme Inhibition Screening via HTRF Assay

HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that is highly suited for screening enzyme inhibitors.[13][14] It offers a homogeneous, "add-and-read" format with high sensitivity and low background interference.[15]

Principle of HTRF Kinase Assay: A target kinase phosphorylates a biotinylated substrate. An anti-phospho-specific antibody labeled with a Europium cryptate (donor) and streptavidin labeled with an acceptor fluorophore (e.g., XL665 or d2) are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. Inhibitors prevent phosphorylation, leading to a decrease in the FRET signal.[16][17]

G cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase + ATP pSubstrate Biotin-Substrate-P Kinase->pSubstrate Phosphorylation Substrate Biotin-Substrate Substrate->pSubstrate SA_Acceptor Streptavidin- Acceptor pSubstrate->SA_Acceptor Binds Ab_Donor Anti-Phospho Ab- Donor pSubstrate->Ab_Donor Binds FRET High FRET Signal SA_Acceptor->FRET Ab_Donor->FRET Kinase_I Kinase + ATP Substrate_I Biotin-Substrate Kinase_I->Substrate_I No Phosphorylation Inhibitor Inhibitor (Derivative) Inhibitor->Kinase_I Blocks No_FRET Low FRET Signal Substrate_I->No_FRET

Fig 2. Principle of a competitive HTRF kinase inhibition assay.

Protocol: HTRF Kinase Inhibition Assay

  • Compound Plating: Prepare serial dilutions of the synthesized derivatives in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into a low-volume 384-well assay plate.

  • Enzyme Addition: Dilute the target kinase to the desired concentration (e.g., 2X final concentration) in the appropriate kinase assay buffer. Add enzyme solution (e.g., 5 µL) to all wells except the negative controls.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare a solution containing the biotinylated peptide substrate and ATP (e.g., 2X final concentration) in kinase buffer. Add this solution (e.g., 5 µL) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection: Prepare the HTRF detection reagent mix containing the Eu-cryptate labeled anti-phospho antibody and the acceptor-labeled streptavidin in detection buffer. Add the detection mix (e.g., 10 µL) to all wells to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Plate Reading: Read the plate on an HTRF-certified microplate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.[14]

  • Data Analysis: Calculate the HTRF ratio (Acceptor Signal / Donor Signal * 10,000). Plot the HTRF ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.

Receptor Binding Analysis via Scintillation Proximity Assay (SPA)

SPA is a powerful homogeneous radioassay technology that eliminates the need for separation of bound and free radioligand, making it ideal for HTS.[4][18]

Principle of SPA Competitive Binding: A target receptor is immobilized on SPA beads containing a scintillant. A radiolabeled ligand that binds to the receptor is added. When the radioligand binds, the radioisotope is close enough to the bead to excite the scintillant, producing a light signal.[19][20] A non-radiolabeled competitor (one of the synthesized derivatives) will compete for the binding site. As the concentration of the competitor increases, it displaces the radioligand, leading to a decrease in the light signal.[5]

G cluster_0 Binding (Low Competitor) cluster_1 Competition (High Competitor) Bead1 SPA Bead Receptor1 Receptor Bead1->Receptor1 Signal1 High Signal Bead1->Signal1 Radioligand1 Radioligand (*) Receptor1->Radioligand1 Binds Radioligand1->Bead1 Excitation Bead2 SPA Bead Receptor2 Receptor Bead2->Receptor2 Signal2 Low Signal Bead2->Signal2 Competitor2 Derivative Receptor2->Competitor2 Binds Radioligand2 Radioligand (*) Radioligand2->Bead2 No Excitation (too far)

Fig 3. Principle of a competitive Scintillation Proximity Assay.

Protocol: SPA Competitive Binding Assay

  • Bead-Receptor Conjugation: The parent carboxylic acid must first be conjugated to an amine-functionalized SPA bead via an amide coupling reaction (similar to Protocol 2.1) to immobilize the target. Alternatively, if the target is a purified protein, it can be captured on SPA beads functionalized with an appropriate capture agent (e.g., Protein A beads for Fc-tagged receptors).

  • Assay Plate Setup:

    • Add assay buffer to all wells of a 96- or 384-well microplate.

    • Add serial dilutions of the competitor compounds (synthesized derivatives) to the appropriate wells.

    • Add the radioligand (e.g., ³H-labeled) at a concentration near its K_d.

    • Define wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled standard).

  • Reaction Initiation: Add the receptor-coupled SPA bead slurry to all wells to start the assay.

  • Incubation: Seal the plate and incubate with gentle agitation for a sufficient time to reach equilibrium (e.g., 2-4 hours) at room temperature.

  • Signal Detection: Centrifuge the plate briefly to settle the beads. Read the plate in a microplate scintillation counter (e.g., MicroBeta or TopCount).

  • Data Analysis: Plot the scintillation counts (CPM) against the logarithm of the competitor concentration. Fit the data to a competitive binding equation to determine the IC₅₀. The inhibitor constant (K_i) can then be calculated using the Cheng-Prusoff equation.

Data Presentation & SAR Analysis

Quantitative data from the bioassays should be tabulated to facilitate easy comparison and the identification of SAR trends.

Table 1: Example HTRF Kinase Inhibition Data for Amide Derivatives

Derivative (R Group)IC₅₀ (nM)
-NH-CH₂-Ph55
-NH-CH₂-(4-F-Ph)25
-NH-CH₂-Cyclopropyl150
-NH-(CH₂)₂-OH890
Piperidine48
Morpholine210
Parent Acid>10,000

Analysis: From this hypothetical data, one can infer that aromatic and lipophilic groups are preferred (e.g., 4-fluorobenzyl). The introduction of a polar hydroxyl group is detrimental to activity. This analysis guides the next round of synthesis to further optimize the "R" group for potency.

Conclusion

The derivatization of this compound is a critical step in advancing it from a chemical curiosity to a viable drug candidate. The synthetic protocols for amide and ester formation described herein provide a robust platform for generating diverse chemical matter. When coupled with modern, high-throughput bioassay technologies like HTRF and SPA, these derivatives enable a rapid and systematic evaluation of structure-activity relationships, paving the way for the rational design of next-generation therapeutics with improved potency and pharmacokinetic profiles.

References

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

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  • RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Available at: [Link]

  • YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. Available at: [Link]

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Experimental setup for the synthesis of Imazamox from 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and a Clarification on Precursors

Imazamox is a potent herbicide belonging to the imidazolinone class, renowned for its high efficacy and selectivity.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in plants.[3] The chemical structure of Imazamox is characterized by a substituted pyridine ring fused to an imidazolinone ring.[3][4]

This document provides a comprehensive guide to the synthesis of Imazamox for research and development purposes. It is important to begin with a critical clarification regarding the starting materials. The topic provided specifies the synthesis of Imazamox from 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. However, a thorough review of the scientific literature and patents reveals no established synthetic route from this pyrimidine-containing precursor to Imazamox, which contains a pyridine core. The conversion of a pyrimidine ring to a pyridine ring is a complex and not synthetically straightforward transformation.

Therefore, this guide will focus on a well-established and scientifically validated pathway for the synthesis of Imazamox, commencing from a suitable pyridine-2,3-dicarboxylic acid derivative. This approach ensures the reliability and reproducibility of the provided protocol. A later section will briefly discuss the chemical structure of the proposed pyrimidine-based starting material and the rationale for its unsuitability as a direct precursor in Imazamox synthesis.

Established Synthetic Pathway for Imazamox

The industrial synthesis of Imazamox typically involves the condensation of a pyridine carboxylic acid derivative with an appropriate amino acid amide to construct the imidazolinone ring.[1] A common and well-documented route starts with 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid or its anhydride.[5][6] This is followed by a reaction with 2-amino-2,3-dimethylbutyramide, which leads to the formation of the desired imidazolinone ring through a cyclization reaction.[7][8]

The overall synthetic strategy can be visualized as follows:

Imazamox_Synthesis Pyridine_Dicarboxylic_Acid 5-(methoxymethyl)-2,3- pyridinedicarboxylic acid Anhydride 5-(methoxymethyl)-2,3- pyridinedicarboxylic anhydride Pyridine_Dicarboxylic_Acid->Anhydride Dehydration Imazamox_Salt Imazamox Salt Anhydride->Imazamox_Salt Condensation & Cyclization Amino_Amide 2-amino-2,3-dimethylbutyramide Amino_Amide->Imazamox_Salt Imazamox Imazamox Imazamox_Salt->Imazamox Acidification

Caption: Established synthetic workflow for Imazamox.

Detailed Experimental Protocol

This protocol is adapted from established methods described in the scientific literature and patents.[5][6] All procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Part 1: Synthesis of 5-(methoxymethyl)-2,3-pyridinedicarboxylic anhydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid in acetic anhydride.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The solid should gradually dissolve.

  • Work-up: Allow the reaction mixture to cool to room temperature. The anhydride product will precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the 5-(methoxymethyl)-2,3-pyridinedicarboxylic anhydride.

Part 2: Synthesis of Imazamox
  • Reaction Setup: To a solution of 5-(methoxymethyl)-2,3-pyridinedicarboxylic anhydride in a suitable aprotic solvent (e.g., toluene or xylene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (±)-2-amino-2,3-dimethylbutyramide.[6]

  • Condensation and Cyclization: Add a strong base, such as sodium or potassium tert-butoxide, to the mixture.[6] Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Formation of Imazamox Salt: Upon completion of the reaction, the corresponding salt of Imazamox will have formed.

  • Work-up and Acidification: Cool the reaction mixture and add water to dissolve the Imazamox salt. Separate the aqueous phase.[6] With vigorous stirring, slowly add a concentrated acid (e.g., hydrochloric or sulfuric acid) to the aqueous solution until the pH reaches approximately 3.[6]

  • Isolation and Purification: The Imazamox product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Data Presentation: Reagents and Typical Reaction Parameters

Step Reactant/Reagent Molar Ratio Solvent Temperature Reaction Time Typical Yield
Part 1 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid1Acetic AnhydrideReflux2-3 hours>90%
Part 2 5-(methoxymethyl)-2,3-pyridinedicarboxylic anhydride1Toluene/XyleneReflux4-6 hours70-85%
(±)-2-amino-2,3-dimethylbutyramide1-1.2
Sodium/Potassium tert-butoxide1.5-2

Discussion on the Proposed Starting Material: this compound

As previously mentioned, the synthesis of Imazamox from this compound is not a known or chemically feasible route based on current literature. The primary reason for this is the fundamental structural difference between the starting material and the final product.

  • Imazamox Core Structure: Contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom.[3]

  • Proposed Starting Material Core Structure: Contains a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

The conversion of a pyrimidine ring into a pyridine ring is a complex chemical transformation that would likely require harsh conditions and a multi-step process involving ring opening and subsequent re-closure. Such reactions are not typically high-yielding or straightforward. A search of chemical databases and literature reveals no precedent for this specific transformation in the context of imidazolinone herbicide synthesis.

The presence of the cyclohexanecarboxylic acid moiety in the proposed starting material also does not align with the known synthetic routes for Imazamox, which build the imidazolinone ring from an amino acid derivative.

Conclusion

The synthesis of Imazamox is a well-established process that relies on the condensation of a substituted pyridine-2,3-dicarboxylic acid derivative with an appropriate amino acid amide. The provided protocol outlines a reliable and reproducible method for obtaining Imazamox for research purposes. It is crucial for researchers to utilize established synthetic pathways to ensure the successful and efficient synthesis of the target molecule. While the exploration of novel synthetic routes is a cornerstone of chemical research, the proposed synthesis from a pyrimidine-based precursor is not supported by the current body of scientific literature.

References

  • PubChem. Imazamox. National Center for Biotechnology Information. [Link]

  • PubChem. Imazamox | C15H19N3O4 | CID 86137. National Center for Biotechnology Information. [Link]

  • ResearchGate. Imazamox Chemical Structure. [Link]

  • Du, M. (2011). Study on the Synthesis of Imazamox. East China University of Science and Technology.
  • AERU, University of Hertfordshire. Imazamox (Ref: BAS 720H). [Link]

  • Molecules. Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride. [Link]

  • Google Patents. Method of producing imazamox herbicide.
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Application Notes and Protocols for the Synthesis of Novel Herbicides from 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Quest for Novel Herbicidal Moieties

The persistent challenge of weed management in agriculture necessitates the continuous discovery and development of novel herbicides. Pyrimidine derivatives represent a crucial class of herbicides, many of which function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants.[1][2] The 4,6-dimethoxypyrimidine core is a well-established pharmacophore in this class, valued for its high efficacy and broad-spectrum activity.[3] This document provides a comprehensive guide for the synthesis of novel potential herbicides starting from 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid, a scaffold that combines the potent pyrimidine moiety with a flexible cyclohexyl linker, offering opportunities for diverse chemical modifications.

The strategic derivatization of the carboxylic acid group into amides and esters allows for the exploration of new chemical space, potentially leading to compounds with improved efficacy, altered selectivity, or a different mode of action. This guide details the synthetic rationale, step-by-step protocols, and methods for preliminary herbicidal screening.

Synthetic Strategy: From Carboxylic Acid to Bioactive Candidates

The carboxylic acid functional group of the starting material, this compound, is a versatile handle for chemical modification. Our proposed synthetic strategy focuses on two primary transformations: amidation and esterification . These reactions will generate a library of novel compounds for herbicidal screening.

Rationale for Amide and Ester Synthesis

Amide and ester functionalities are prevalent in a wide range of biologically active molecules, including many commercial herbicides. The introduction of different amine and alcohol fragments allows for the systematic modification of key physicochemical properties such as:

  • Lipophilicity: Affecting the compound's ability to penetrate the waxy cuticle of plant leaves.

  • Solubility: Influencing uptake and translocation within the plant.

  • Metabolic Stability: Determining the persistence of the compound in the plant and the environment.

  • Binding Interactions: Modifying the affinity of the molecule for its biological target.

By synthesizing a diverse library of amides and esters, we can explore the structure-activity relationships (SAR) of this novel series and identify key structural features that contribute to herbicidal activity.

G A Starting Material: This compound B Amidation (Coupling with various amines) A->B C Esterification (Reaction with various alcohols) A->C D Library of Novel Amide Derivatives B->D E Library of Novel Ester Derivatives C->E F Herbicidal Activity Screening D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: General workflow for the synthesis and evaluation of novel herbicides.

Part 1: Synthesis of Amide Derivatives

The direct amidation of carboxylic acids with amines is a fundamental transformation in organic synthesis. For this protocol, we will employ a common and effective coupling agent, such as thionyl chloride (SOCl₂), to activate the carboxylic acid, followed by the addition of the desired amine.[4]

Protocol 1: General Procedure for the Synthesis of Amide Derivatives

1. Activation of the Carboxylic Acid:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

2. Amide Formation:

  • Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane).

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.

3. Work-up and Purification:

  • Wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.[5]

4. Characterization:

  • Confirm the structure of the purified amide using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Amine Building Blocks

To generate a structurally diverse library, a selection of commercially available amines with varying properties should be used.

Amine Rationale
AnilineIntroduction of a simple aromatic ring.
4-FluoroanilineExploration of electronic effects (electron-withdrawing).
4-MethoxyanilineExploration of electronic effects (electron-donating).
BenzylamineIntroduction of a flexible aromatic group.
CyclohexylamineIntroduction of a bulky, non-aromatic ring.
DiethylamineIntroduction of a small, aliphatic group.

G A R-COOH B + SOCl₂ A->B C → R-COCl B->C D + R'NH₂ C->D E → R-CONHR' D->E

Caption: Synthetic pathway for amide formation via an acid chloride intermediate.

Part 2: Synthesis of Ester Derivatives

Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, typically catalyzed by a strong acid.[3][6][7][8]

Protocol 2: General Procedure for the Synthesis of Ester Derivatives

1. Esterification Reaction:

  • To a solution of this compound (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~5 mol%).

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the progress by TLC.

2. Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ester derivative.

3. Characterization:

  • Confirm the structure of the purified ester using ¹H NMR, ¹³C NMR, and HRMS.

Proposed Alcohol Building Blocks

A selection of alcohols will introduce different ester moieties to probe their effect on herbicidal activity.

Alcohol Rationale
MethanolIntroduction of a simple methyl ester.
EthanolIntroduction of a slightly larger ethyl ester.
IsopropanolIntroduction of a branched alkyl group.
Benzyl alcoholIntroduction of a flexible aromatic group.
PhenolIntroduction of a rigid aromatic group.
2,2,2-TrifluoroethanolExploration of the effect of a highly fluorinated group.

G A R-COOH B + R'OH, H⁺ A->B C ⇌ R-COOR' + H₂O B->C

Caption: Fischer-Speier esterification reaction for the synthesis of esters.

Part 3: Herbicidal Activity Screening

A preliminary assessment of the herbicidal activity of the newly synthesized compounds can be performed using a whole-plant bioassay.[9][10][11] This provides a holistic view of a compound's potential, encompassing uptake, translocation, and target interaction.

Protocol 3: Whole-Plant Herbicidal Screening

1. Plant Material and Growth Conditions:

  • Select a panel of representative monocotyledonous (e.g., barnyardgrass, Echinochloa crus-galli) and dicotyledonous (e.g., common lambsquarters, Chenopodium album) weed species.

  • Sow seeds in pots containing a standard potting mix and grow in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

2. Herbicide Application:

  • Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute to the desired test concentrations with water containing a surfactant.

  • Apply the herbicide solutions to the plants at the 2-3 leaf stage using a laboratory sprayer to ensure uniform coverage.

  • Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a known mode of action).

3. Assessment of Herbicidal Activity:

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Score the herbicidal effect on a scale of 0 (no effect) to 100 (complete plant death).

  • For more quantitative data, measure the fresh or dry weight of the above-ground plant material at the end of the experiment and calculate the percent inhibition relative to the negative control.

Data Presentation

The results of the herbicidal screening should be summarized in a clear and concise table to facilitate comparison between the synthesized compounds.

Compound ID Test Concentration (ppm) % Inhibition (Monocot) % Inhibition (Dicot)
Amide-1100
Amide-2100
Ester-1100
Ester-2100
Positive Control100
Negative Control000

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and preliminary evaluation of novel herbicides derived from this compound. The systematic generation of amide and ester libraries will enable a thorough investigation of the structure-activity relationships within this chemical series. Promising lead compounds identified through the initial screening can then be subjected to more detailed studies, including dose-response analysis, mode of action elucidation, and crop selectivity testing. This strategic approach to herbicide discovery holds the potential to deliver new and effective solutions for sustainable weed management.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Overview of the Synthetic Pathway

The synthesis of the target molecule is typically achieved through a two-step process: a base-catalyzed condensation to form the core heterocyclic structure, followed by hydrolysis of an ester intermediate. Understanding this pathway is the first step in effective troubleshooting.

The most common and logical route involves the condensation of a guanidine derivative with a β-keto ester, specifically ethyl 2-oxocyclohexanecarboxylate, followed by subsequent functional group manipulations.

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Saponification (Hydrolysis) A Ethyl 2-oxocyclohexane- carboxylate C Base-Catalyzed Condensation (e.g., NaOEt in EtOH) A->C B Guanidine Derivative (e.g., 4,6-Dimethoxy-2-guanidinopyrimidine precursor) B->C D Ethyl 2-(4,6-Dimethoxypyrimidin-2-yl)- cyclohexanecarboxylate (Ester Intermediate) C->D Formation of Pyrimidine Ring E Base Hydrolysis (e.g., NaOH or LiOH) D->E F Acidic Workup (e.g., HCl) E->F Formation of Carboxylate Salt G Final Product: 2-(4,6-Dimethoxypyrimidin-2-yl)- cyclohexanecarboxylic acid F->G Protonation

Caption: General two-step synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield? A1: The initial condensation and cyclization step is paramount. The yield and purity of the ester intermediate directly dictate the success of the subsequent hydrolysis and the ease of final purification. Inefficient cyclization often leads to a complex mixture of byproducts that are difficult to remove.

Q2: Why is the choice of base so important in the first step? A2: The base serves two purposes: to deprotonate the guanidine and to catalyze the condensation. Using an alkoxide base that matches the alcohol of the ester (e.g., sodium ethoxide for an ethyl ester) is crucial to prevent transesterification, which would result in a mixture of ester products and complicate purification.[1][2]

Q3: My final product appears oily or won't crystallize. What's the likely cause? A3: This is often due to the presence of impurities or, more commonly, a mixture of cis/trans diastereomers. The two substituents on the cyclohexane ring can exist in different spatial arrangements. Chromatographic separation or careful selection of a crystallization solvent system may be required to isolate the desired isomer.

Q4: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)? A4: Absolutely. TLC is an essential tool for both steps. For the condensation, you should monitor the consumption of the starting β-keto ester. For the hydrolysis, you should see the disappearance of the ester intermediate spot and the appearance of a more polar spot for the carboxylate salt (which will become the carboxylic acid after workup). Using a co-spot of the starting material is highly recommended for accurate comparison.

In-Depth Troubleshooting Guides

Issue 1: Low Yield in the Condensation/Cyclization Step (Step 1)

A low yield of the ester intermediate is the most common failure point. The underlying causes are often related to reaction conditions or reagent quality.

Problem Symptom Plausible Cause Recommended Troubleshooting Action & Rationale
Reaction Stalls (Incomplete Conversion) 1. Insufficient or Inactive Base: The base may have degraded due to moisture. The stoichiometry might be insufficient to drive the reaction to completion.Action: Use freshly prepared sodium ethoxide or a new bottle of a commercial solution. Ensure a stoichiometric amount of a strong base is used, as the deprotonation of the intermediate is a key driving force for the Claisen-type reaction.[1][2]
2. Suboptimal Temperature: The reaction may be too slow at lower temperatures or lead to decomposition/side reactions at higher temperatures.Action: Monitor the reaction by TLC while gradually increasing the temperature. Refluxing in ethanol is a common starting point.
Complex Mixture of Products 1. Presence of Water: Moisture can hydrolyze the starting ester or interfere with the base, leading to lower yields and side reactions.[3]Action: Use anhydrous solvents (e.g., absolute ethanol) and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).
2. Competing Side Reactions: Self-condensation of the β-keto ester or the formation of Hantzsch-type dihydropyridine byproducts can occur, especially if ammonia is present from guanidine decomposition.[3][4]Action: Control the temperature carefully, as higher temperatures can favor byproduct formation. Consider the order of addition; sometimes adding the guanidine salt last can minimize decomposition.
Issue 2: Incomplete or Problematic Ester Hydrolysis (Step 2)

Hydrolysis seems straightforward but can be deceptive. Incomplete reactions or harsh conditions can compromise your final product.

Problem Symptom Plausible Cause Recommended Troubleshooting Action & Rationale
Ester Starting Material Remains After Reaction 1. Insufficient Hydrolysis Time/Temp: The saponification may be slow due to steric hindrance or low temperature.Action: Increase the reaction time and/or temperature (e.g., reflux). Monitor closely by TLC to determine the point of full conversion.
2. Biphasic Reaction Issues: If using a solvent system like THF/water, poor mixing can slow down the reaction rate.Action: Ensure vigorous stirring to maximize the interface between the organic and aqueous phases.
Low Yield of Final Product After Acidic Workup 1. Product Loss During Extraction: The carboxylic acid may have some solubility in the aqueous phase, especially if the pH is not sufficiently acidic.Action: Adjust the pH of the aqueous layer to ~1-2 with concentrated HCl to ensure the carboxylic acid is fully protonated. Extract with a suitable organic solvent (e.g., ethyl acetate, DCM) multiple times.
2. Decomposition/Ring Opening: Pyrimidine rings can be susceptible to cleavage under very harsh basic conditions.[5][6]Action: Use milder conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and less harsh than NaOH at reflux.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylate

This protocol is a representative example and may require optimization.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (100 mL) under a nitrogen atmosphere.

  • Base Addition: Carefully add sodium metal (1.2 eq.) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add 4,6-dimethoxy-2-guanidinopyrimidine (1.0 eq.). Stir for 15 minutes.

  • Condensation: Add ethyl 2-oxocyclohexanecarboxylate (1.1 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis to the Carboxylic Acid
  • Dissolution: Dissolve the purified ester intermediate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (2:1 ratio, e.g., 60 mL THF, 30 mL H₂O).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq.) and stir the mixture vigorously at room temperature.

  • Reaction: Monitor the disappearance of the starting ester by TLC (typically 2-6 hours).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 6M HCl. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL), combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product.

Troubleshooting Logic Flow

This diagram provides a systematic approach to diagnosing issues with the synthesis.

Caption: A logic tree for troubleshooting low-yield issues in the synthesis.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Various Authors. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. [Link]

  • Shuto, Y., Taniguchi, E., & Maekawa, K. (1974). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Kyushu University Library Collections. [Link]

  • Robertson, M. P., & Miller, S. L. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Journal of Molecular Evolution. [Link]

  • Gevorgyan, A. R., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules. [Link]

  • Peresypkina, L. P., et al. (2000). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds. [Link]

  • Various Authors. (2018). Synthesis and biological evaluation of different pyrimidine derivatives. ResearchGate. [Link]

  • Liu, Z., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters. [Link]

  • Various Authors. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Gevers, T., et al. (2014). Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Various Authors. (2022). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules. [Link]

  • Zhang, X., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. This document is intended for researchers, medicinal chemists, and process development scientists. The target molecule, while not extensively documented in public literature, represents a valuable scaffold in medicinal chemistry, potentially serving as a key intermediate for various therapeutic agents. Its synthesis, while conceptually straightforward, is prone to several side reactions that can impact yield, purity, and scalability.

This guide provides a comprehensive, question-and-answer-based troubleshooting resource. It is structured to address specific experimental challenges, explaining the underlying chemical principles and offering field-proven solutions to mitigate common side reactions. The information herein is grounded in established principles of heterocyclic chemistry and reaction mechanisms.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the target compound involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) to form the C-C bond, followed by hydrolysis of an ester or nitrile precursor to yield the final carboxylic acid.

Synthetic_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Hydrolysis A 2-Chloro-4,6-dimethoxypyrimidine C 2-(4,6-Dimethoxypyrimidin-2-yl) cyclohexanecarboxylate Ester A->C Base (e.g., LDA, NaH) Solvent (e.g., THF, DMF) B Cyclohexanecarboxylate Ester Enolate B->C D 2-(4,6-Dimethoxypyrimidin-2-yl) cyclohexanecarboxylic acid C->D Acidic or Basic Conditions (e.g., HCl, NaOH)

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section is organized by the synthetic step to help you quickly identify and resolve issues you may encounter.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The key challenge in this step is achieving selective C-alkylation of the cyclohexanecarboxylate enolate at the C2 position of the pyrimidine ring.

Q1: My reaction yield is very low, and I've isolated a byproduct with the same mass as my desired product. What is the likely cause?

A1: The most probable cause is a competing N-alkylation reaction. Pyrimidine rings, being nitrogenous heterocycles, can undergo alkylation at the ring nitrogens, especially under certain conditions. The resulting N-alkylated product would be an isomer of your desired C-alkylated product and thus have the same mass.[1][2][3][4]

Causality:

  • Hard and Soft Acid-Base (HSAB) Theory: The enolate nucleophile has two reactive sites: the α-carbon (a soft nucleophile) and the oxygen (a hard nucleophile). The pyrimidine ring has multiple electrophilic sites. While the C2 position is activated for SNAr, the ring nitrogens are also nucleophilic and can be alkylated.[5] The choice of counter-ion, solvent, and temperature can influence the site of attack.

  • Reaction Conditions: The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a non-polar solvent like THF at low temperatures typically favors C-alkylation. Using a base like sodium hydride (NaH) in a polar aprotic solvent like DMF might increase the propensity for N-alkylation.

Mitigation Strategies:

  • Base and Solvent Selection: Employ a strong, hindered base such as LDA in THF at -78 °C to promote the formation of the kinetic enolate, which favors C-alkylation.

  • Controlled Addition: Add the pyrimidine electrophile slowly to the pre-formed enolate solution at low temperature to maintain control over the reaction.

Alkylation_Competition Start Enolate + 2-Chloro-4,6-dimethoxypyrimidine C_Alk C-Alkylation (Desired Product) Start->C_Alk Favored by: - Kinetic control - LDA/THF, -78°C N_Alk N-Alkylation (Side Product) Start->N_Alk Favored by: - Thermodynamic control - NaH/DMF, RT

Caption: Competing C-alkylation vs. N-alkylation pathways.

Q2: I am observing a significant amount of a di-alkylated byproduct. How can this be prevented?

A2: Di-alkylation occurs when a second molecule of the electrophile reacts with the enolate of the product.[6] This is particularly problematic if the product's α-proton is still acidic enough to be deprotonated by the base present in the reaction mixture.

Causality:

  • Stoichiometry: Using an excess of the pyrimidine electrophile or the base can lead to di-alkylation.

  • Reaction Time and Temperature: Allowing the reaction to proceed for too long or at a higher temperature can increase the likelihood of this side reaction.

Mitigation Strategies:

  • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the cyclohexanecarboxylate starting material relative to the pyrimidine.

  • Reverse Addition: Add the base slowly to a solution of the ester and the pyrimidine. This keeps the concentration of the free enolate low at any given time.

  • Temperature Control: Maintain a low reaction temperature throughout the addition and reaction time to minimize the rate of the second alkylation.

Q3: My starting pyrimidine seems to be decomposing under the reaction conditions, leading to a complex mixture. Why is this happening?

A3: The 4,6-dimethoxypyrimidine ring, while relatively stable, can be susceptible to cleavage or rearrangement under strongly basic or acidic conditions, especially at elevated temperatures.[7][8][9][10]

Causality:

  • Ring Opening: Strong nucleophiles can attack the electron-deficient pyrimidine ring, leading to ring-opening reactions.[7][8]

  • Instability of Amidines: The core structure of pyrimidine is related to amidines, which can be prone to hydrolysis or other degradative pathways.[11]

Mitigation Strategies:

  • Temperature Control: Strictly maintain low temperatures (e.g., -78 °C to 0 °C) during the reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the basic conditions.

  • Work-up: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching to avoid exposure to strong acids or bases during work-up.

Step 2: Hydrolysis

The primary goal of this step is the complete and clean conversion of the ester or nitrile to the carboxylic acid without affecting the dimethoxypyrimidine ring.

Q4: My hydrolysis is incomplete, and I have a mixture of the ester and the carboxylic acid. How can I improve the conversion?

A4: Incomplete hydrolysis is a common issue, often due to steric hindrance or suboptimal reaction conditions.

Causality:

  • Steric Hindrance: The bulky cyclohexyl and pyrimidinyl groups adjacent to the ester can slow down the rate of hydrolysis.

  • Insufficient Reagent or Time: The amount of acid or base may be insufficient, or the reaction may not have been run long enough for complete conversion.

Mitigation Strategies:

  • Stronger Conditions:

    • Basic Hydrolysis: Use a stronger base (e.g., KOH instead of NaOH) or a co-solvent like methanol or ethanol to improve solubility. Increase the temperature to reflux.

    • Acidic Hydrolysis: Use a stronger acid (e.g., 6M HCl) and higher temperatures.

  • Phase-Transfer Catalysis: For basic hydrolysis, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate if there are solubility issues.

Q5: I am losing one or both of the methoxy groups on the pyrimidine ring during hydrolysis. How can I prevent this?

A5: The methoxy groups on the pyrimidine ring are essentially ether linkages and can be cleaved under harsh acidic conditions, particularly with heating.[12]

Causality:

  • Acid-Catalyzed Cleavage: Strong acids, especially at elevated temperatures, can protonate the ether oxygen, making it a good leaving group for nucleophilic attack by water or the counter-ion.

Mitigation Strategies:

  • Favor Basic Hydrolysis: Basic conditions (e.g., NaOH or LiOH in a mixture of THF/water or MeOH/water) are generally much milder towards methoxy groups and are the preferred method for this substrate.

  • Milder Acidic Conditions: If acidic hydrolysis is necessary, use milder conditions such as trimethyltin hydroxide or other reagents known for selective ester hydrolysis in the presence of sensitive functional groups.

Methoxy_Cleavage Ester Ester Intermediate Acid_Hydrolysis Strong Acid (e.g., 6M HCl) + Heat Ester->Acid_Hydrolysis Base_Hydrolysis Base (e.g., NaOH, LiOH) + Heat Ester->Base_Hydrolysis Desired_Product Desired Carboxylic Acid Acid_Hydrolysis->Desired_Product Potential for Side_Product Demethylated Byproduct Acid_Hydrolysis->Side_Product Base_Hydrolysis->Desired_Product Preferred Route

Caption: Hydrolysis conditions and potential for methoxy group cleavage.

Experimental Protocols

Protocol 1: C-Alkylation via SNAr
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL per 10 mmol of ester). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Add ethyl cyclohexanecarboxylate (1.05 eq) to the cold THF. Slowly add Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Dissolve 2-chloro-4,6-dimethoxypyrimidine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution over 20 minutes.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours, or until TLC/LC-MS analysis indicates consumption of the starting pyrimidine.

  • Quench and Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Saponification (Basic Hydrolysis)
  • Setup: Dissolve the crude ester from the previous step in a mixture of THF and water (2:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature overnight. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete (monitored by TLC/LC-MS), acidify the mixture to pH ~3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product can be further purified by recrystallization if necessary.

Data Summary Table

IssuePotential Cause(s)Recommended Solution(s)Key Parameters to Control
Low Yield (SNAr) Competing N-alkylationUse LDA in THF at -78 °C; slow addition of electrophile.Base choice, solvent, temperature.
Di-alkylation Incorrect stoichiometry; prolonged reactionUse 1.05 eq of ester; reverse addition; monitor reaction time.Stoichiometry, order of addition.
Pyrimidine Decomposition Harsh basic conditions; high temperatureMaintain low temperature; minimize reaction time.Temperature, reaction duration.
Incomplete Hydrolysis Steric hindrance; mild conditionsUse stronger base (KOH/LiOH); increase temperature; add co-solvent.Reagent choice, temperature.
Demethylation Strong acidic conditions during hydrolysisUse basic hydrolysis (saponification).pH of the reaction medium.

References

  • (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (n.d.).
  • An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. (2014). PubMed.
  • Overcoming side reactions in pyrimidine synthesis. (n.d.). BenchChem.
  • A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. (n.d.). BenchChem.
  • An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. (n.d.). BenchChem.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central.
  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (n.d.).
  • 2,6-Dimethoxy-4-pyrimidinamine 3289-50-7 wiki. (n.d.). Guidechem.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Acid-catalysed ring-cleavage of some pyrimidine derivatives. (n.d.). RSC Publishing.
  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (n.d.). PubMed Central.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (n.d.). BenchChem.
  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. (2020). ResearchGate.
  • 4-Amino-2,6-dimethoxypyrimidine Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. (n.d.). ResearchGate.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (2022). ACS Publications.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). NIH.
  • N- versus O-Alkylation of 2,3'-anhydrothymidine: reaction of the obtained pyrimidinium salts with azide ion. (n.d.). The Journal of Organic Chemistry.
  • Heterocyclic studies. Part XIII. Ready ring cleavage of some pyrimidine derivatives to give highly substituted ethylenes. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
  • This compound. (n.d.). PubChem.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (n.d.). NIH.
  • N3-Alkylation of N1-substituted pyrimidine nucleobases with different... (n.d.). ResearchGate.
  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (n.d.). MDPI.
  • 2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem.
  • Hydroquinone. (n.d.). Wikipedia.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PubMed Central.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research.
  • Dialkylation of alpha,beta unsaturated carbonyl compounds. (2018). YouTube.
  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. (1987). OSTI.GOV.

Sources

Technical Support Center: Purification of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid (Compound 1 ). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this molecule with high purity. The unique structure of Compound 1 , featuring a bulky cyclohexyl group, an acidic carboxylic acid moiety, and a basic dimethoxypyrimidine ring, presents a distinct set of purification hurdles.

This guide provides a logical, cause-and-effect approach to troubleshooting, moving from frequently asked questions for rapid problem-solving to in-depth guides for systematic purification strategy development.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil that won't solidify. What is the likely cause and what should I do?

A1: This is a common issue often caused by the presence of residual solvents or impurities that depress the melting point of the solid.

  • Causality: Impurities disrupt the formation of a stable crystal lattice, preventing solidification. High-boiling point solvents like DMF, DMSO, or even toluene can be difficult to remove and lead to an oily product.

  • Immediate Action: First, ensure all solvents are thoroughly removed using a high-vacuum line or by co-evaporation. This can be done by dissolving the oil in a low-boiling point solvent like dichloromethane (DCM) or ethyl acetate and then removing the solvent on a rotary evaporator. Repeat this process 2-3 times. If the product still fails to solidify, it indicates significant impurities are present, and you should proceed to a more rigorous purification method like acid-base extraction or chromatography.

Q2: I'm performing an acid-base extraction. Which base should I use to extract my compound into the aqueous layer?

A2: The choice of base is critical. For a carboxylic acid, a weak base like sodium bicarbonate (NaHCO₃) is typically sufficient and recommended.

  • Expert Rationale: The carboxylic acid group in your compound is acidic enough to be deprotonated by a weak base.[1][2] Using a strong base like sodium hydroxide (NaOH) is often unnecessary and can increase the risk of hydrolyzing other functional groups, although this is less of a concern for Compound 1 . More importantly, using a weak base allows for selective separation from other, less acidic impurities like phenols, should they be present.[2]

Q3: After acidifying the basic aqueous layer, my compound precipitated as an oil instead of a solid. How can I resolve this?

A3: This phenomenon, known as "oiling out," occurs when the solid precipitates above its melting point or in a supersaturated state where crystallization is kinetically slow.[3]

  • Troubleshooting Steps:

    • Cooling: Ensure the acidification is performed in an ice bath to dissipate any heat generated and keep the temperature below the compound's melting point.[2]

    • Back-Extraction: If cooling is ineffective, extract the oily product back into an organic solvent like ethyl acetate or DCM.[2] Then, wash the organic layer with brine, dry it with a drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to recover the purified acid.[4] This is often more effective than trying to handle the precipitated oil.

Q4: My compound streaks badly on a silica gel TLC plate. How can I get clean spots and good separation?

A4: Streaking (or tailing) on silica gel is characteristic of acidic or basic compounds. The carboxylic acid can interact strongly with the acidic silica gel surface.

  • Solution: To improve chromatography, you need to modify the mobile phase. Add a small amount of a polar, acidic modifier to the eluent.

    • Recommended Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid). This suppresses the ionization of your carboxylic acid, reducing its interaction with the silica surface and resulting in sharper, more defined spots.

In-Depth Troubleshooting & Purification Workflows

Challenge 1: Persistent Impurities After Initial Work-up

If simple extraction and solvent removal fail to yield pure material, a structured purification strategy is necessary. The following workflow provides a logical sequence for tackling complex purification challenges.

Purification_Workflow Crude Crude Product (Oil or Impure Solid) ABE Acid-Base Extraction Crude->ABE  Primary Purification Chrom Column Chromatography ABE->Chrom  If impurities remain (e.g., neutral compounds) Recryst Recrystallization ABE->Recryst  If product is solid & >90% pure Chrom->Recryst  Final Polishing Pure Pure Compound (>98%) Chrom->Pure  If sufficiently pure Recryst->Pure

Caption: General purification workflow for Compound 1 .

Guide 1: Robust Acid-Base Extraction

This technique is the most powerful first-line purification method for Compound 1 , leveraging its acidic nature to separate it from neutral or basic byproducts from the synthesis.[5][6]

When do I see issues with this technique?

  • Problem: Low recovery of the final product.

  • Likely Cause 1: Incomplete Extraction. The pH of the aqueous layer was not sufficiently basic to deprotonate and dissolve all of the carboxylic acid.

    • Solution: Use a saturated solution of sodium bicarbonate and ensure vigorous mixing in the separatory funnel. Test the pH of the aqueous layer with pH paper to confirm it is basic (pH > 8).

  • Likely Cause 2: Incomplete Precipitation/Back-Extraction. Upon acidification, the pH was not made acidic enough to fully protonate the carboxylate salt.

    • Solution: Add acid (e.g., 1M HCl) dropwise until the solution is distinctly acidic (pH < 4).[1][4] If the product oils out or forms very fine crystals, perform a back-extraction into an organic solvent as described in FAQ #3.[2]

  • Problem: The formation of a stable emulsion during extraction.

  • Likely Cause: High concentration of crude material or vigorous shaking.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion. Swirl the funnel gently rather than shaking it vigorously.

Acid_Base_Extraction start Crude Mixture in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel Organic Layer: Neutral/Basic Impurities + R-COOH Aqueous Layer: (Empty) start->sep_funnel1:f1 add_base Add aq. NaHCO₃ & Mix sep_funnel2 Separatory Funnel Organic Layer: Neutral/Basic Impurities Aqueous Layer: Sodium Carboxylate Salt (R-COO⁻ Na⁺) add_base->sep_funnel2 Phase Separation acidify Acidify Aqueous Layer with HCl (pH < 4) sep_funnel2:f2->acidify precipitate Precipitate or Back-Extract Pure R-COOH acidify->precipitate

Caption: Workflow for purification via acid-base extraction.

Guide 2: Optimizing Column Chromatography

Chromatography is essential when acid-base extraction is insufficient, particularly for removing impurities with similar acidity or neutral byproducts that are structurally close to the target compound.

Q: What is the best stationary and mobile phase for Compound 1?

A: For normal-phase chromatography, silica gel is the standard choice.[7][8] The key is optimizing the mobile phase.

  • Step 1: TLC Analysis. Use Thin Layer Chromatography (TLC) to screen solvent systems.[8] A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

  • Step 2: Add an Acidic Modifier. As noted in FAQ #4, your compound will likely streak. Add ~1% acetic acid to your chosen eluent system.

  • Step 3: Target Rf Value. Aim for an Rf (retention factor) of 0.2-0.4 for your target compound on the TLC plate. This Rf range typically provides the best separation in a flash column.[8]

Troubleshooting Chromatography Issues

IssueProbable Cause(s)Recommended Solution(s)
Co-elution of Impurities Insufficient separation power of the chosen mobile phase.1. Decrease Polarity: Make the mobile phase less polar (e.g., from 7:3 Hex/EtOAc to 8:2 Hex/EtOAc) to increase retention and improve separation. 2. Change Solvents: Try a different solvent system, such as Dichloromethane/Methanol, which offers different selectivity.
Compound Won't Elute The compound is too polar for the chosen mobile phase, or it is strongly binding to the silica.1. Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol).[7] 2. Consider Reverse-Phase: If the compound is very polar, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like Water/Acetonitrile) may be more effective.[7]
Low Mass Recovery The compound is irreversibly adsorbed onto the silica gel, or it is too volatile.1. Deactivate Silica: For very sensitive compounds, the silica gel can be pre-treated by flushing the column with the mobile phase containing the acidic modifier before loading the sample. 2. Ensure Proper Loading: Use a minimal amount of solvent to dissolve the crude product before loading it onto the column (dry loading is often preferred).
Guide 3: Achieving Final Purity via Recrystallization

Recrystallization is the ultimate step for obtaining a high-purity, crystalline solid, especially for removing trace impurities that may co-elute during chromatography.

Q: How do I choose the right solvent for recrystallization?

A: The ideal solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures.[3]

  • Solvent Screening Protocol:

    • Place ~20-30 mg of your purified solid into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates are solvents that require a moderate volume to dissolve the solid. Solvents that dissolve it instantly are too good; those that don't dissolve it at all are poor solvents.

    • For solvents that dissolve the compound, place the tube in an ice bath to see if crystals form.

    • For solvents that do not dissolve the compound at room temperature, heat the mixture gently. If it dissolves when hot, it is a potential candidate. Allow it to cool slowly to room temperature and then in an ice bath to check for crystallization.[3]

Potential Solvent Systems for Compound 1

Solvent SystemTypeRationale
Ethyl Acetate / Hexanes Co-solventDissolve in a minimum of hot ethyl acetate, then add hexanes dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
Isopropanol / Water Co-solventThe cyclohexyl moiety suggests some alcohol solubility, while water can act as an anti-solvent.
Toluene Single SolventAromatic solvents can sometimes provide good solubility differentials for compounds with both polar and non-polar regions.

Troubleshooting Recrystallization

  • Issue: No crystals form after cooling. [3]

    • Cause: The solution is not supersaturated, or nucleation is inhibited.

    • Solutions:

      • Scratch: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[3]

      • Seed: If you have a pure crystal, add a tiny amount to the solution to initiate crystal growth.[3]

      • Concentrate: Evaporate some of the solvent to increase the concentration and try cooling again.[3]

  • Issue: The product "oils out" instead of crystallizing. [3]

    • Cause: The solution is being cooled too quickly, or the compound is too soluble in the chosen solvent.

    • Solutions:

      • Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[3]

      • Change Solvent: The compound is too soluble. Re-screen for a solvent in which it has lower solubility.[3]

      • Anti-solvent Diffusion: For difficult cases, dissolve the compound in a small amount of a good solvent (e.g., DCM) in a vial. Place this open vial inside a larger, sealed jar containing a volatile anti-solvent (e.g., pentane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, gradually reducing solubility and promoting slow, high-quality crystal growth.[3]

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 17, 2026. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Retrieved January 17, 2026. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved January 17, 2026. [Link]

  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Journal of Chromatography A, 36, 188-198. [Link]

  • Carter, C. E. (1950). Paper Chromatography of Purine and Pyrimidine Derivatives of Yeast Ribonucleic Acid. Journal of the American Chemical Society, 72(4), 1466–1471. [Link]

  • Sberna, G., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3192. [Link]

Sources

Stability issues of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a molecule of interest in pharmaceutical and agrochemical research. Its structure, featuring a pyrimidine ring, a cyclohexanecarboxylic acid moiety, and two methoxy groups, presents a unique combination of chemical properties that can influence its stability. The pyrimidine core, a heterocyclic aromatic compound, can be susceptible to various chemical transformations, while the carboxylic acid group introduces pH-dependent characteristics. The dimethoxy substituents also play a role in the electron distribution of the pyrimidine ring, thereby affecting its reactivity.

This guide will delve into the potential stability challenges you might face and provide actionable solutions grounded in chemical principles.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis of the methoxy groups or promote decarboxylation.

  • Temperature: Elevated temperatures can accelerate degradation reactions, such as thermal decomposition of the carboxylic acid.[1][2]

  • Light: Exposure to UV or even ambient light can lead to photolytic decomposition, a known degradation pathway for pyrimidine-containing compounds.[3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of unwanted byproducts.

  • Presence of Catalysts: Certain metal ions or enzymes can catalyze degradation reactions.

Q2: I'm observing a loss of my compound in an aqueous solution over time. What is the most likely cause?

A2: In an aqueous environment, the most probable cause of degradation is hydrolysis. The methoxy groups on the pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, to form hydroxylated derivatives. Additionally, depending on the pH, the carboxylic acid group could undergo decarboxylation, especially upon heating.[4]

Q3: Is this compound sensitive to light? Should I take special precautions?

A3: Yes, pyrimidine derivatives can be susceptible to photolytic decomposition upon exposure to UV light.[3] It is highly recommended to protect solutions and solid samples of this compound from light, especially during long-term storage or prolonged experiments. Use amber vials or wrap containers with aluminum foil.

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of this compound. Carboxylic acids, in general, can undergo thermal decomposition.[1][2] The rate of decomposition will depend on the temperature, solvent, and the presence of any catalysts. It is advisable to conduct preliminary stability studies at your intended experimental temperature to assess the extent of potential degradation.

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a structured approach to diagnosing and resolving common stability-related problems encountered during experiments.

Issue 1: Inconsistent results in biological assays.

Symptom: You observe high variability or a gradual loss of activity in your biological assays over the course of the experiment.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent Biological Assay Results B Hypothesis: Compound Degradation in Assay Medium A->B C Action: Perform a time-course stability study in the assay medium B->C D Incubate compound in medium at experimental temperature C->D E Analyze samples at T=0, 2, 4, 8, 24 hours via HPLC-UV/MS D->E F Result: Significant decrease in parent compound peak area? E->F G YES: Confirm degradation F->G Yes H NO: Investigate other experimental variables (e.g., cell viability, reagent stability) F->H No I Solution: Prepare fresh stock solutions for each experiment G->I J Consider using a more stable formulation (e.g., DMSO stock diluted immediately before use) G->J

Caption: Troubleshooting workflow for inconsistent biological assay results.

Detailed Protocol: Time-Course Stability Study in Assay Medium

  • Preparation: Prepare a solution of this compound in your complete cell culture or assay medium at the final working concentration.

  • Incubation: Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching and Preparation: Immediately quench any potential further degradation by adding a suitable solvent (e.g., acetonitrile) and store at -20°C or colder until analysis. Prepare the samples for analysis by centrifugation or filtration to remove any precipitated proteins.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[5]

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the initial (T=0) time point to determine the percentage of compound remaining.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

Symptom: When analyzing your sample by HPLC, you observe new, unidentified peaks that were not present in the initial analysis of the pure compound.

Possible Cause: Formation of degradation products.

Troubleshooting and Identification of Degradants:

A Unknown Peaks in Chromatogram B Hypothesis: Formation of Degradation Products A->B C Action: Conduct forced degradation studies B->C D Subject compound to acidic, basic, oxidative, thermal, and photolytic stress C->D E Analyze stressed samples by LC-MS D->E F Compare retention times and mass spectra of unknown peaks with those from stressed samples E->F G Result: Match found? F->G Yes I NO: Further structural elucidation needed (e.g., NMR, high-resolution MS) F->I No H YES: Tentatively identify degradation pathway G->H J Solution: Modify experimental or storage conditions to avoid the identified degradation pathway H->J

Caption: Workflow for identifying unknown chromatographic peaks.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the potential degradation pathways of a drug substance.[5]

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) or a photostability chamber.

Analysis of Stressed Samples:

Analyze all stressed samples, along with an unstressed control, by LC-MS. The mass-to-charge ratio (m/z) of the new peaks can provide valuable information about the chemical modifications that have occurred (e.g., loss of a methyl group, addition of a hydroxyl group).

Potential Degradation Pathways:

  • Hydrolysis of Methoxy Groups: Loss of one or both methoxy groups to form the corresponding hydroxy-pyrimidine derivatives.

  • Decarboxylation: Loss of CO₂ from the cyclohexanecarboxylic acid moiety.

  • Oxidation: Formation of N-oxides on the pyrimidine ring or hydroxylation of the cyclohexane ring.

  • Ring Opening: Cleavage of the pyrimidine ring under harsh conditions.

Issue 3: Poor solubility or precipitation of the compound in aqueous buffers.

Symptom: The compound does not fully dissolve or precipitates out of solution over time, especially in physiological buffers.

Possible Cause: The compound is a weak acid, and its solubility is pH-dependent.

Addressing Solubility Issues:

  • pH Adjustment: The carboxylic acid group will be deprotonated and more soluble at pH values above its pKa. Carefully adjusting the pH of your buffer to a more alkaline value may improve solubility. However, be mindful that basic conditions can also promote hydrolysis.

  • Co-solvents: The use of a small percentage of a water-miscible organic co-solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), can significantly enhance solubility. It is crucial to ensure the chosen co-solvent is compatible with your experimental system and does not interfere with the assay.

  • Formulation Strategies: For in vivo studies, consider formulating the compound using techniques such as salt formation or complexation with cyclodextrins.

Data Summary Table: Influence of pH on Solubility and Stability

pHExpected SolubilityPotential Stability Concern
< 4LowAcid-catalyzed hydrolysis of methoxy groups.
4 - 6ModeratePotential for both acidic and basic catalyzed degradation.
> 7HighBase-catalyzed hydrolysis of methoxy groups.

III. Recommendations for Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

  • Solid Compound: Store in a tightly sealed container at -20°C or lower, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent, such as DMSO, and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Prepare fresh aqueous solutions for each experiment whenever possible. If short-term storage is necessary, keep the solutions at 2-8°C and protected from light. Conduct stability tests to determine the acceptable storage duration under your specific conditions.

By understanding the chemical properties of this compound and following these guidelines, you can minimize stability-related issues and ensure the accuracy and reproducibility of your research.

References

  • G. K. T. P. Dyson, "The thermal decomposition of carboxylic acids," Chemical Reviews, vol. 4, no. 1, pp. 1-23, 1927.
  • E. S. Gould, Mechanism and Structure in Organic Chemistry. New York: Holt, Rinehart and Winston, 1959.
  • A. R. Katritzky, "Advances in Heterocyclic Chemistry," vol. 1, Academic Press, 1963.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)," 2003. [Online]. Available: [Link]

  • K. T. Finley, "The Chemistry of the Carbon-Carbon Triple Bond," S.
  • J. G. Burr, "Advances in Photochemistry," vol. 6, John Wiley & Sons, 1968.
  • D. L. Nelson and M. M. Cox, Lehninger Principles of Biochemistry, 7th ed. W. H. Freeman, 2017.
  • P. Y. Bruice, Organic Chemistry, 8th ed. Pearson, 2016.
  • R. G. Parr and W. Yang, Density-Functional Theory of Atoms and Molecules. Oxford University Press, 1989.
  • S. G. Cohen, A. Parola, and G. H. Parsons Jr., "Photochemistry of the Hydroxy-Substituted Benzenes and Related Compounds," Chemical Reviews, vol. 73, no. 2, pp. 141-167, 1973.
  • C. A.
  • K. U. Ingold, "Peroxy Radicals," Accounts of Chemical Research, vol. 2, no. 1, pp. 1-9, 1969.
  • G. A. Olah, "Friedel-Crafts and Related Reactions," vol. 1, John Wiley & Sons, 1963.
  • C. H. DePuy and R. W. King, "Pyrolytic cis Eliminations," Chemical Reviews, vol. 60, no. 5, pp. 431-457, 1960.
  • J. D. Roberts and M. C. Caserio, Basic Principles of Organic Chemistry, 2nd ed. W. A. Benjamin, 1977.

Sources

Troubleshooting common problems in the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis, purification, and characterization of pyrimidine derivatives. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Low Yields and Reaction Failures

This section addresses common scenarios where reactions fail to proceed to completion or result in disappointingly low yields. We will focus on two cornerstone reactions: the Biginelli and Pinner syntheses.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction yield is consistently low (<40%), with significant unreacted starting material visible on TLC. What are the primary causes and how can I improve conversion?

A1: Low conversion in the Biginelli reaction is a frequent challenge that can often be traced back to four key areas: catalysis, reaction conditions, solvent effects, and reactant quality.[1][2]

  • Causality - The Role of the Catalyst: The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is acid-catalyzed.[3] The catalyst's primary role is to activate the aldehyde's carbonyl group, facilitating the initial rate-limiting nucleophilic attack by urea.[4] Insufficient or inappropriate catalysis is a common reason for poor yields.[3][5]

    • Troubleshooting Steps:

      • Catalyst Choice: While classic protocols use strong Brønsted acids like HCl, these can promote side reactions.[2][5] Consider screening Lewis acids (e.g., FeCl₃, Yb(OTf)₃, ZnCl₂) which are often more effective under milder conditions.[3][5]

      • Catalyst Activity & Loading: Ensure your catalyst is active; reusable catalysts may require regeneration.[1][3][6] For acid catalysts, verify the concentration is appropriate.[1][3][6] Optimal catalyst loading typically ranges from 1-20 mol%, but may need to be re-optimized for your specific substrates.[3][7]

  • Causality - Reaction Kinetics: Temperature and time are critical kinetic parameters. The reaction may simply be too slow under your current conditions to reach completion.

    • Troubleshooting Steps:

      • Time & Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3][6] A moderate increase in temperature or a longer reaction time may be necessary.[1][3][6] However, be aware that excessively high temperatures can promote the decomposition of urea and lead to side reactions.[3]

      • Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for many Biginelli reactions.[7][8]

  • Causality - Solvent Effects: The solvent influences reactant solubility and can impact the reaction rate and equilibrium.[3][6]

    • Troubleshooting Steps: While ethanol is common, yields can sometimes be improved by experimenting with other polar solvents like acetonitrile or even under solvent-free conditions.[3][5][7]

  • Causality - Reactant Purity: Impurities in the starting materials can inhibit the catalyst or introduce competing side reactions.[1][3][6]

    • Troubleshooting Steps: Ensure all reactants (aldehyde, β-ketoester, urea) are of high purity.[1][3][6]

Q2: My Pinner pyrimidine synthesis is failing, resulting in a complex mixture or hydrolysis byproducts. What are the critical parameters to control?

A2: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions, particularly the presence of water.[2][6]

  • Causality - Intermediate Instability: The key intermediate in the Pinner reaction is an imidate salt (a "Pinner salt"), which is highly susceptible to hydrolysis.[2] If water is present, the imidate can hydrolyze to an ester, halting the pathway to the desired pyrimidine.[2]

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: This is the most critical factor.[2] Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).[2] Thoroughly dry all glassware in an oven and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

      • Amidine Quality: Use high-purity, dry amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1][6] It is often best to use freshly prepared or purified amidine.[1][6]

      • Acid Source: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring strictly anhydrous acidic conditions.[2]

  • Causality - Thermal Stability: Pinner salts can also be thermally unstable.

    • Troubleshooting Steps: Low temperatures are often necessary during the formation of the imidate intermediate to prevent decomposition or rearrangement.[2]

Troubleshooting Workflow: Low Yield in Biginelli Reaction

The following diagram outlines a systematic approach to troubleshooting a low-yield Biginelli reaction.

Biginelli_Troubleshooting start Start: Low Yield (<40%) check_tlc Analyze crude reaction mixture by TLC/LCMS start->check_tlc sm_present Significant starting material remains? check_tlc->sm_present byproducts Major byproducts observed? sm_present->byproducts No optimize_cond Optimize Conditions: - Increase reaction time - Increase temperature moderately - Monitor by TLC sm_present->optimize_cond Yes goto_side_rxn Proceed to 'Side Reactions' section to identify and mitigate byproducts byproducts->goto_side_rxn Yes end_complex Complex mixture: Consider full re-optimization byproducts->end_complex No optimize_cat Optimize Catalyst: - Screen alternative Lewis/Brønsted acids - Increase catalyst loading - Check catalyst activity optimize_cond->optimize_cat check_purity Check Reactant Purity: - Use purified starting materials - Ensure urea/amidine is dry optimize_cat->check_purity end_success Success: Improved Yield check_purity->end_success

Caption: A decision-making workflow for troubleshooting low yields.

Section 2: Side Reactions and Impurity Profiling

Even with good conversion, the formation of byproducts can complicate purification and significantly lower the isolated yield. This section focuses on identifying and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q3: My Biginelli reaction produces a yellow, highly fluorescent byproduct that complicates purification. What is this impurity and how can I prevent it?

A3: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1]

  • Causality - Competing Reaction Pathway: This side reaction occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde. The requisite ammonia for this pathway can be formed from the decomposition of urea at elevated temperatures. This Hantzsch pathway directly competes with the desired Biginelli reaction for the starting aldehyde and β-ketoester.[1]

    • Troubleshooting & Mitigation:

      • Control Stoichiometry: Using a slight excess of urea (1.2-1.5 equivalents) can help push the equilibrium towards the desired dihydropyrimidinone product.[7]

      • Temperature Control: Since urea decomposition is temperature-dependent, running the reaction at the lowest effective temperature can significantly reduce the formation of the DHP byproduct.[3]

      • Alternative Nitrogen Source: In some cases, using thiourea can alter the reaction pathway and suppress Hantzsch-type side reactions.

Q4: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea or Knoevenagel adducts. How can I confirm and prevent their formation?

A4: Both N-acylureas and Knoevenagel adducts are common byproducts that can complicate purification.[1][2][3]

  • Knoevenagel Adduct:

    • Formation: This intermediate arises from the condensation between the aldehyde and the β-ketoester.[1][2] If this intermediate fails to react with urea, it can persist as a major byproduct.

    • Identification: This byproduct can be identified by NMR and mass spectrometry; it will contain fragments of the aldehyde and ketoester but will lack the urea moiety.[2]

    • Mitigation: Ensure an efficient catalyst is present to facilitate the subsequent steps of the reaction cascade.

  • N-Acylurea Byproducts:

    • Formation: These byproducts arise from a competing reaction between the β-ketoester and urea.[1]

    • Identification: N-acylureas have characteristic signals in ¹H and ¹³C NMR spectroscopy and can be confirmed by mass spectrometry.[1]

    • Mitigation: Carefully controlling the reaction stoichiometry and catalyst choice can help suppress their formation.[1] Purification is often best achieved via recrystallization, as the polarity of these byproducts often differs significantly from the desired dihydropyrimidinone.[1][6]

Visualizing Competing Reaction Pathways

The diagram below illustrates the divergence between the intended Biginelli reaction and the competing Hantzsch side reaction.

Competing_Pathways cluster_start Starting Materials cluster_products Potential Products Aldehyde Aldehyde Iminium Iminium Intermediate Aldehyde->Iminium Enone Enone Intermediate Aldehyde->Enone Ketoester β-Ketoester Cyclization_B Cyclization & Dehydration Ketoester->Cyclization_B Ketoester->Enone Cyclization_H Cyclization Ketoester->Cyclization_H  + 2nd equivalent Urea Urea Urea->Iminium Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp Biginelli_Product Desired Dihydropyrimidinone Hantzsch_Product Hantzsch Dihydropyridine (Side Product) Iminium->Cyclization_B Cyclization_B->Biginelli_Product  Biginelli Pathway Ammonia->Cyclization_H Enone->Cyclization_H Cyclization_H->Hantzsch_Product  Hantzsch Pathway

Caption: Diverging reaction pathways in the Biginelli synthesis.

Section 3: Purification and Characterization

Purification is a critical step to ensure the final product is free of starting materials, reagents, and byproducts.[9] Pyrimidine derivatives, particularly those with polar functional groups, can present unique challenges.

Frequently Asked Questions (FAQs)

Q5: My pyrimidine derivative is highly polar and shows poor retention on my standard reverse-phase HPLC column, making purification difficult. What are my options?

A5: High polarity is a common issue with functionalized pyrimidines, leading to problems like poor retention in reverse-phase chromatography and difficulty with crystallization due to high solubility in polar solvents.[10]

  • Causality - Analyte-Stationary Phase Interaction: Standard C18 reverse-phase columns are nonpolar. Highly polar molecules have weak interactions with this stationary phase and are quickly eluted by the mobile phase, resulting in little to no retention.

    • Troubleshooting & Alternative Techniques:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC uses a polar stationary phase (e.g., bare silica, amide) with a mobile phase high in organic solvent (e.g., >80% acetonitrile), which promotes the retention of polar analytes.[10]

      • Optimized Reverse-Phase Chromatography (RPC): You can improve retention in RPC by using polar-endcapped or polar-embedded columns, which are designed for better interaction with polar compounds.[10]

      • Ion-Exchange Chromatography (IEC): If your pyrimidine derivative is ionizable, IEC can be a very effective technique for separating it based on its net charge.[10]

Q6: I am trying to purify my solid pyrimidine derivative by recrystallization, but it keeps "oiling out" or failing to crystallize. What should I do?

A6: Recrystallization is a powerful and cost-effective purification technique for solids, but success depends on finding the right solvent system and conditions.[9] "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice, usually because the solution is supersaturated at a temperature above the compound's melting point.

Data Table: Troubleshooting Common Recrystallization Problems
ProblemPotential Cause(s)Recommended Solution(s)
Compound "Oils Out" Solution is supersaturated above the compound's melting point; cooling too rapidly.Add more of the "good" solvent to the hot mixture to decrease saturation. Ensure slow cooling; insulate the flask to allow gradual temperature drop before moving to an ice bath.
Fails to Crystallize Solution is not sufficiently supersaturated; compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[10] Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.
Low Recovery The compound has significant solubility in the cold solvent; too much solvent was used.Ensure the final cooling step is done in an ice bath to minimize solubility. Use the absolute minimum amount of hot solvent required for initial dissolution.
Colored Impurities Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration to adsorb colored impurities before allowing the solution to cool.[10]
Experimental Protocol: Two-Solvent Recrystallization

This protocol is effective when finding a single ideal solvent is difficult.

  • Solvent Selection: Identify a "good" solvent in which your pyrimidine derivative is highly soluble and a "poor" (or "anti-") solvent in which it is insoluble. The two solvents must be miscible with each other (e.g., ethanol/water, ethyl acetate/hexanes).[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot "good" solvent to create a saturated solution.[9]

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently turbid (cloudy).[9]

  • Clarification: Add a drop or two of the hot "good" solvent to just redissolve the turbidity and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[9][10]

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of cold, fresh "poor" solvent (or a mixture rich in the "poor" solvent) to remove any adhering soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[9]

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Benchchem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

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Technical Support Center: Purification of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth, field-tested strategies for the purification of 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can adapt and troubleshoot effectively during your research.

Purity Challenges: A Molecular Perspective

The target molecule, this compound, possesses distinct chemical features that we can exploit for purification:

  • An Acidic Handle: The carboxylic acid group is the most powerful tool in our purification arsenal. Its ability to be deprotonated to a water-soluble salt is the basis for the highly effective acid-base extraction technique.[1][2]

  • A Bulky, Moderately Polar Core: The dimethoxypyrimidine and cyclohexane rings give the molecule significant non-polar character, but the nitrogen and oxygen atoms introduce polarity. This balance dictates its solubility in organic solvents and its interaction with chromatographic stationary phases.

Understanding the likely impurities is the first step in designing a purification strategy. Common contaminants in syntheses of this nature may include unreacted starting materials, neutral by-products from side reactions, or basic pyrimidine-containing impurities.[3][]

Purification Strategy Decision Workflow

Before beginning any purification, a clear strategy is essential. The following workflow illustrates a logical progression from the simplest to more advanced techniques based on the nature of the crude product.

Purification_Strategy Start Crude Product (Is it a solid?) Recrystallization Attempt Recrystallization Start->Recrystallization Yes AcidBase Perform Acid-Base Extraction Start->AcidBase No / Oily Analysis Analyze Purity (TLC, NMR, LC-MS) Recrystallization->Analysis AcidBase->Analysis Chromatography Run Column Chromatography Pure Pure Product Chromatography->Pure Analysis->Pure >95% Pure Impure Still Impure Analysis->Impure <95% Pure Impure->Chromatography

Caption: A decision tree for selecting the appropriate purification method.

Frequently Asked Questions & Troubleshooting Guides

Q1: My crude product is a solid. What is the most straightforward first step?

Answer: Recrystallization is the most efficient initial purification technique for solid materials, leveraging differences in solubility between your target compound and impurities at varying temperatures.[5] The goal is to find a solvent that dissolves your compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.

Expert Insight: The key is patience. Rapid cooling, often called "crashing out," will trap impurities within the crystal lattice, defeating the purpose of the purification.[6] A slow, controlled cooling process is paramount for forming pure, well-defined crystals.

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: In parallel on a small scale, test the solubility of ~10-20 mg of your crude material in various solvents (see table below). An ideal solvent will require a minimal amount to dissolve the solid at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves.

  • Decolorization (If Necessary): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry completely.

Data Table: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Ethyl Acetate 77MediumOften a good starting point for moderately polar compounds.
Ethanol 78HighGood for polar compounds; may require a co-solvent.
Toluene 111LowUseful if the compound is less polar.
Hexane/Ethyl Acetate VariableVariableA solvent/anti-solvent system. Dissolve in hot ethyl acetate and add hexane dropwise until cloudy, then reheat to clarify and cool.
Water 100Very HighUnlikely to work alone due to the non-polar rings, but can be used as an anti-solvent with alcohols.
Q2: How can I effectively remove neutral or basic impurities from my product?

Answer: Acid-base extraction is a powerful and highly selective method that exploits the acidic nature of your compound's carboxylic acid group.[1][2] By treating an organic solution of your crude product with an aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[7] This salt migrates to the aqueous layer, leaving neutral or basic impurities behind in the organic layer.[8]

Expert Insight: The choice of base is critical. A weak base like sodium bicarbonate (NaHCO₃) is often sufficient and is preferred because it is less likely to cause hydrolysis of other functional groups. After separation, the aqueous layer is re-acidified to regenerate the neutral, water-insoluble carboxylic acid, which precipitates and can be collected.[7][8]

Workflow Diagram: Acid-Base Extraction

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Organic Layer Workup cluster_2 Aqueous Layer Workup Crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddBase Add Aqueous NaHCO₃ and Shake Crude->AddBase Layers Organic Layer (Neutral/Basic Impurities) Aqueous Layer (Product as Carboxylate Salt) AddBase->Layers Organic_Workup Wash, Dry, Evaporate Layers:f0->Organic_Workup Acidify Acidify with HCl (aq) to pH ~2 Layers:f1->Acidify Impurities Discard Impurities Organic_Workup->Impurities Precipitate Product Precipitates Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure_Product Pure Product Filter->Pure_Product

Caption: The workflow for purifying the carboxylic acid via acid-base extraction.

Q3: Recrystallization and extraction were not sufficient. How should I approach column chromatography?

Answer: Flash column chromatography is the definitive technique when simpler methods fail or for purifying non-crystalline oils.[9] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[10]

Expert Insight: The most critical step is selecting the right solvent system (eluent).[11] This is done using Thin-Layer Chromatography (TLC). For effective separation, aim for a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[10][12] An Rf in this range provides a good balance, ensuring the compound moves down the column but is sufficiently retained to separate from impurities.

Step-by-Step Protocol for Flash Column Chromatography:

  • TLC Optimization:

    • Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

    • Spot your crude mixture on TLC plates and develop them in the different solvent systems.

    • Identify the system that gives your product an Rf of ~0.2-0.4 with good separation from other spots.[10]

  • Column Packing:

    • Select an appropriate size column and plug the bottom with cotton or glass wool.

    • Prepare a slurry of silica gel in your chosen non-polar solvent and pour it into the column.

    • Allow the silica to settle into a uniform, compact bed, ensuring no air bubbles or cracks are present.[12]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended for poorly soluble compounds): Dissolve your product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[12]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply pressure (flash) to begin elution.

    • Collect the eluting solvent in a series of test tubes (fractions).

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified compound.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Re-heat the mixture and add more of the "good" solvent to decrease saturation. Try a lower-boiling point solvent system.[6]
No Crystals Form The solution is not saturated enough, or the compound is highly soluble even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes cloudy, then reheat to clarify and cool slowly.
Low Recovery from Acid-Base Extraction Incomplete precipitation during re-acidification; product may have some water solubility.Ensure the aqueous layer is thoroughly chilled in an ice bath before and during filtration. If the product remains in solution, perform a back-extraction into an organic solvent (e.g., ethyl acetate) after acidification.
Poor Separation on Column Incorrect solvent system (Rf too high or too low); column was packed poorly; sample band was too diffuse.Re-optimize the eluent with TLC to achieve an Rf of 0.2-0.4.[10] Ensure the column is packed without cracks. Use dry loading for a more concentrated sample band.[12]

References

  • Wikipedia. Acid–base extraction. [Link]

  • Bionity. Acid-base extraction. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • University of California, Irvine. Acid-Base Extraction. [Link]

  • University of Waterloo. What is an Acid and Base Extraction?. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Jack Westin. Recrystallization - Organic Chemistry. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Recrystallization and Crystallization. [Link]

  • Google Patents.
  • University of Calgary, Department of Chemistry. RECRYSTALLISATION. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]

  • Mettler Toledo. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Isolation and Purification of Organic Compounds Extraction. [Link]

  • ResearchGate. What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Small Scale Flash Column. [Link]

  • YouTube. Flash Column Chromatography. [Link]

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By-product formation in the synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. This document provides an in-depth analysis of a plausible synthetic route, potential by-product formation, and comprehensive troubleshooting strategies to optimize reaction outcomes.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A robust and logical synthetic approach involves a Grignard-based cross-coupling reaction. The key stages of this synthesis are outlined below:

  • Protection of a 2-halocyclohexanecarboxylic acid: The carboxylic acid functionality is first protected, typically as an ester, to prevent interference with the subsequent Grignard reagent formation.

  • Formation of a Cyclohexyl Grignard Reagent: The protected 2-halocyclohexanecarboxylic acid is converted into its corresponding Grignard reagent.

  • Palladium-Catalyzed Cross-Coupling: The Grignard reagent is then coupled with a suitable 2-substituted-4,6-dimethoxypyrimidine, such as 2-chloro-4,6-dimethoxypyrimidine.

  • Deprotection of the Carboxylic Acid: The protecting group is removed to yield the final product.

Each of these steps presents unique challenges and the potential for by-product formation, which will be addressed in detail in the following sections.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_Step1 Step 1: Protection cluster_Step2 Step 2: Grignard Formation cluster_Step3 Step 3: Cross-Coupling cluster_Step4 Step 4: Deprotection A 2-Halocyclohexanecarboxylic Acid B Protected 2-Halocyclohexanecarboxylic Acid (e.g., Ester) A->B Esterification C Protected 2-Halocyclohexanecarboxylic Acid D Cyclohexyl Grignard Reagent C->D Mg, Anhydrous Ether E Cyclohexyl Grignard Reagent G Protected Final Product E->G F 2-Chloro-4,6-dimethoxypyrimidine F->G H Protected Final Product label_step3 Pd Catalyst I This compound H->I Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: By-product Formation and Mitigation

This section addresses common issues encountered during the synthesis, with a focus on identifying and mitigating the formation of unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: During the Grignard coupling reaction, I am observing a significant amount of a dimeric by-product (dicyclohexyl derivative). What is the cause and how can I prevent it?

A1: The formation of a dimeric by-product is likely due to Wurtz-type homocoupling of the Grignard reagent. This side reaction can be exacerbated by several factors:

  • High concentration of the Grignard reagent: A high local concentration can favor the reaction of the Grignard reagent with the unreacted halo-ester.

  • Presence of certain impurities: Trace amounts of transition metals can catalyze the homocoupling reaction.

  • Elevated temperatures: Higher temperatures can increase the rate of this side reaction.

Mitigation Strategies:

  • Slow Addition: Add the solution of the protected 2-halocyclohexanecarboxylic acid to the magnesium turnings slowly to maintain a low concentration of the starting halide.

  • Use of an appropriate solvent: While THF is commonly used, exploring other ethers like diethyl ether may alter the reactivity and reduce homocoupling.

  • Temperature Control: Maintain a low reaction temperature during the formation and coupling of the Grignard reagent.[1][2]

Q2: My final product is a mixture of diastereomers (cis and trans isomers). How can I control the stereochemistry and isolate the desired isomer?

A2: The presence of diastereomers is a common challenge in the synthesis of 2-substituted cyclohexanecarboxylic acids. Epimerization of the stereocenter at the 2-position of the cyclohexane ring can occur under both acidic and basic conditions.[3][4]

  • Epimerization during Deprotection: The hydrolysis of the ester protecting group, especially under harsh basic or acidic conditions and elevated temperatures, can lead to the formation of a thermodynamic mixture of the more stable trans isomer and the less stable cis isomer.[3][4]

Control and Isolation Strategies:

  • Mild Deprotection Conditions: Employ mild conditions for ester hydrolysis. For example, using lithium hydroxide in a mixture of THF and water at room temperature can minimize epimerization.[5]

  • Diastereomeric Resolution: If a mixture of diastereomers is obtained, they can often be separated by forming diastereomeric salts with a chiral amine. The resulting salts will have different solubilities, allowing for separation by fractional crystallization.[6]

  • Chromatographic Separation: Preparative chromatography, such as reversed-phase flash chromatography, can also be effective for separating diastereomers.[7]

ConditionPotential Outcome on StereochemistryRecommendation
Strong Base (e.g., NaOH/KOH) at high temp.Increased epimerization, favoring the thermodynamic product.[3][4]Use milder bases like LiOH at lower temperatures.[5]
Strong Acid (e.g., HCl) at high temp.Potential for epimerization.Use milder acidic conditions if required for workup.
Chiral Resolving AgentFormation of separable diastereomeric salts.[6]Consider this for purification of the final product.

Q3: I am getting a low yield in the Grignard coupling step, and I suspect my Grignard reagent is not forming efficiently. What are some common troubleshooting steps?

A3: Low yields in Grignard reactions are often traced back to issues with the formation of the organomagnesium reagent.[1][8]

  • Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from initiating.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water and other protic impurities.

  • Poor Quality of Starting Halide: Impurities in the protected 2-halocyclohexanecarboxylic acid can inhibit the reaction.

Troubleshooting Protocol:

  • Dry Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents.

  • Activate the Magnesium: Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of gas indicates activation.[1][9]

  • Initiate the Reaction: Add a small amount of the halide solution to the activated magnesium. If the reaction does not start, gentle warming may be necessary. Once initiated, the reaction is typically exothermic.

Grignard_Troubleshooting Start Low Yield in Grignard Coupling Check_Formation Is Grignard Reagent Forming? Start->Check_Formation Troubleshoot_Formation Troubleshoot Grignard Formation: - Dry Glassware/Reagents - Activate Mg (Iodine) - Check Halide Quality Check_Formation->Troubleshoot_Formation No Check_Coupling Are Coupling Conditions Optimal? Check_Formation->Check_Coupling Yes Troubleshoot_Formation->Start Re-attempt Troubleshoot_Coupling Troubleshoot Coupling Reaction: - Slow Addition of Reagent - Optimize Temperature - Check Catalyst Activity Check_Coupling->Troubleshoot_Coupling No Success Improved Yield Check_Coupling->Success Yes Troubleshoot_Coupling->Start Re-attempt

Caption: Troubleshooting workflow for low yields in the Grignard coupling step.

Q4: Besides homocoupling and diastereomers, what other by-products should I be aware of?

A4: Several other by-products can arise during this synthesis:

  • Protonated Grignard Reagent: If there is any moisture present, the Grignard reagent will be quenched to form the corresponding protected cyclohexanecarboxylic acid.[1]

  • Incompletely Reacted Starting Materials: Unreacted 2-chloro-4,6-dimethoxypyrimidine and the protected 2-halocyclohexanecarboxylic acid may be present in the crude product.

  • Products of Reaction with the Ester Group: If the Grignard reagent is particularly reactive, it could potentially react with the ester protecting group, leading to more complex by-products. However, this is less likely with a sterically hindered ester.

Analytical Methods for By-product Identification:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and identifying the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the final product and detect isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to identify the desired product and any by-products.

  • Mass Spectrometry (MS): Helps to determine the molecular weight of the components in the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

This starting material can be synthesized from 2-amino-4,6-dimethoxypyrimidine via a Sandmeyer-type reaction.[10]

  • To a cooled (0 °C) solution of concentrated hydrochloric acid, add 2-amino-4,6-dimethoxypyrimidine in portions.

  • Cool the resulting mixture to -15 °C and slowly add a solution of sodium nitrite in water.

  • Maintain the temperature between -15 °C and -10 °C for 1 hour after the addition is complete.

  • Neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide to a pH of 7.

  • Collect the precipitated solid by filtration.

  • Extract the solid with ethyl acetate, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by silica gel chromatography to yield 2-chloro-4,6-dimethoxypyrimidine as a white crystalline solid.[10]

Protocol 2: Deprotection of the Ester and Workup

A mild procedure for the hydrolysis of the ester protecting group is crucial to minimize epimerization.

  • Dissolve the protected final product in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid.

References

  • Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.
  • Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.
  • An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Asian Publication Corporation. Available from: [Link]

  • Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Protecting Groups. Chemistry LibreTexts. Available from: [Link]

  • Troubleshooting my grignard reactions. Reddit. Available from: [Link]

  • Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids. Google Patents.
  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent Office. Available from: [Link]

  • How to improve the percent yield in Grignard reaction. Quora. Available from: [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. Available from: [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available from: [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
  • Epimerization of 2- or 4-substituted cyclohexane carboxylic acids. Google Patents.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • Protecting Groups in Synthesis. KPU Pressbooks. Available from: [Link]

  • Pyrimidine. Wikipedia. Available from: [Link]

  • Protecting Groups In Grignard Reactions. Master Organic Chemistry. Available from: [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. Available from: [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • Show how each of the following compounds could be synthesized from the gi... Filo. Available from: [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Available from: [Link]

  • Show the reaction for making cyclohexyl methyl ketone from bromocyclohexane. Available from: [Link]

  • Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Available from: [Link]

  • Benzyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]

  • What is a simple way to convert an ester into carboxylic acid? ResearchGate. Available from: [Link]

  • 35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come? Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • CH362: Experimental Chemistry I. Oregon State University. Available from: [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Available from: [Link]

  • CATALYZED GRIGNARD COUPLING PROCESS. European Patent Office. Available from: [Link]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Available from: [Link]

  • Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. NIH. Available from: [Link]

  • 3-cyclohexyl-2-bromopropene. Organic Syntheses Procedure. Available from: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Available from: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available from: [Link]

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Catalyst selection for the synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical step of catalyst selection. We will address common experimental challenges in a direct question-and-answer format, providing field-proven insights and robust troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most robust synthetic strategy for constructing the core of this compound?

The most widely employed and reliable method for constructing the 2-substituted pyrimidine core is the Principal Synthesis, a variation of the classic pyrimidine synthesis.[1] This involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine derivative. For our target molecule, the key disconnection involves reacting cyclohexanecarboxamidine with a malonic ester derivative (like diethyl malonate) to form the C2-substituted pyrimidine ring.

The causality behind this choice is rooted in its efficiency and the commercial availability of the starting materials. This approach directly installs the required cyclohexyl group at the C2 position of the pyrimidine ring, which is often a more streamlined process than post-functionalization methods like cross-coupling.[2][3] Subsequent steps would involve chlorination of the resulting 4,6-dihydroxypyrimidine followed by nucleophilic substitution with sodium methoxide to install the dimethoxy groups, and finally, hydrolysis of the ester to yield the carboxylic acid.

Q2: Which catalysts are recommended for the initial cyclocondensation reaction, and what is their mechanism of action?

Catalyst selection is paramount for driving the reaction to completion and minimizing byproducts. The choice is primarily between base catalysts and, in some specialized cases, Lewis acid catalysts.

  • Base Catalysis (Recommended): This is the most common and effective method. Strong bases are required to deprotonate the α-carbon of the malonic ester, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the amidine, initiating the cyclization cascade.

    • Recommended Bases: Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are preferred for their ability to achieve near-complete deprotonation of the malonic ester in an alcoholic solvent. Weaker inorganic bases like potassium carbonate (K₂CO₃) can also be used, though they may require higher temperatures and longer reaction times.[4][5]

  • Lewis Acid Catalysis: While less common for this specific transformation, Lewis acids like ZnCl₂ or ZnO can catalyze pyrimidine synthesis by coordinating to the carbonyl oxygen of the ester, increasing its electrophilicity.[6][7] However, for this particular substrate combination, strong basic conditions are generally more effective.

The diagram below illustrates the fundamental steps of the base-catalyzed mechanism.

Reaction_Mechanism Fig 1. Simplified Base-Catalyzed Condensation Mechanism cluster_1 cluster_2 Malonate Diethyl Malonate (α-Proton) Enolate Enolate Intermediate (Nucleophile) Malonate->Enolate Deprotonation Base Base (EtO⁻) Adduct Linear Adduct Enolate->Adduct Nucleophilic Attack Amidine Cyclohexanecarboxamidine (Electrophile) Cyclization Intramolecular Cyclization Adduct->Cyclization Pyrimidine 4,6-Dihydroxy- 2-cyclohexylpyrimidine Cyclization->Pyrimidine Dehydration

Caption: Fig 1. Simplified Base-Catalyzed Condensation Mechanism

Q3: My reaction yield is consistently low. What are the most likely causes and how can I troubleshoot this issue?

Low yield is a common frustration that can often be traced back to a few key parameters. The following troubleshooting guide outlines potential causes and their corresponding solutions.[8]

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for Low Reaction Yield Start {Low Yield Observed} CheckReagents Reagent Integrity Check Purity of Amidine/Ester? Anhydrous Solvent? Active Base? Start->CheckReagents Start Here OptimizeConditions Condition Optimization Temperature too low? Reaction time too short? Incorrect Stoichiometry? CheckReagents->OptimizeConditions If Reagents OK Result {Improved Yield} CheckReagents->Result If Reagents Impure (Purify/Replace) ScreenCatalyst Catalyst/Base Screening Base not strong enough? Try alternative base (e.g., t-BuOK)? Consider solvent change? OptimizeConditions->ScreenCatalyst If Conditions OK OptimizeConditions->Result If Conditions Suboptimal (Adjust) ScreenCatalyst->Result Re-evaluate

Caption: Fig 2. Troubleshooting Workflow for Low Reaction Yield

Symptom Possible Cause Suggested Solution
Low or No Conversion Insufficient Base Strength/Activity: The malonic ester is not being fully deprotonated.Switch to a stronger base (e.g., from K₂CO₃ to NaOEt or t-BuOK). Ensure the base has not been deactivated by moisture.
Low Reaction Temperature: The activation energy for the reaction is not being overcome.Gradually increase the reaction temperature (e.g., from room temperature to reflux) and monitor progress by TLC or HPLC.[8]
Moisture Contamination: Water can quench the base and the enolate intermediate.Use anhydrous solvents and freshly dried reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Complex Mixture of Products Side Reactions: The amidine or ester may be unstable under the reaction conditions, leading to decomposition or self-condensation.Add the base slowly at a lower temperature to control the initial reaction exotherm. Ensure high purity of starting materials.[8]
Incorrect Stoichiometry: An excess of one reagent can lead to the formation of byproducts.Verify the molar ratios of your reactants. A 1:1 ratio of amidine to malonic ester is typically optimal.
Precipitate Forms (Not Product) Insoluble Intermediates: A reaction intermediate may have low solubility in the chosen solvent, causing it to crash out of the solution.Try a different solvent system with higher solubilizing power, such as DMF or DMSO.[8]
Q4: I'm observing an unexpected peak in my analysis. What are the likely side products?

When synthesizing pyrimidines from chalcones and guanidine, side reactions can lead to complex mixtures.[8] While our primary route doesn't use a chalcone, analogous side reactions can occur:

  • Michael Addition Adduct: If an α,β-unsaturated ester is used instead of a simple malonate, the amidine can act as a nucleophile and add to the β-carbon (a Michael addition) without subsequent cyclization.

  • Linear Amide Intermediate: Incomplete cyclization can result in the isolation of the linear intermediate formed after the initial nucleophilic attack but before ring closure and dehydration.

  • Self-Condensation of Malonic Ester: Under strong basic conditions, malonic esters can undergo self-condensation, leading to oligomeric byproducts.

Careful control of temperature and stoichiometry is the primary method for minimizing these side reactions.

Experimental Protocols

Protocol 1: Catalyst/Base Screening for Cyclocondensation

This protocol describes a general method for screening different bases to optimize the initial cyclocondensation step.

  • Preparation: In parallel, add 1.0 mmol of cyclohexanecarboxamidine hydrochloride and 1.1 mmol of diethyl malonate to four separate oven-dried reaction vials equipped with magnetic stir bars.

  • Inert Atmosphere: Seal each vial with a septum and purge with dry nitrogen for 5 minutes.

  • Solvent Addition: To each vial, add 5 mL of anhydrous ethanol via syringe.

  • Base Addition:

    • Vial 1: Add 2.5 mmol of potassium carbonate (K₂CO₃).

    • Vial 2: Add a solution of 2.2 mmol of sodium ethoxide (NaOEt) in ethanol.

    • Vial 3: Add 2.2 mmol of potassium tert-butoxide (t-BuOK).

    • Vial 4 (Control): Add no base.

  • Reaction: Place all vials in a pre-heated oil bath at 80 °C and stir for 12 hours.

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, quench with a drop of acetic acid, and analyze by TLC or LC-MS to determine the relative conversion to the desired 4,6-dihydroxy-2-cyclohexylpyrimidine.

Hypothetical Catalyst Screening Data
Entry Base Solvent Temp (°C) Relative Conversion (%)
1K₂CO₃Ethanol8035%
2NaOEtEthanol8092%
3t-BuOKEthanol8088%
4NoneEthanol80<5%

Data is representative and intended for illustrative purposes.

References

  • Ameta, K. L., Kumar, B., & Rathore, N. S. (n.d.). ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. NIH. Retrieved from [Link]

  • Zhang, J., et al. (2018). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Green Chemistry. Retrieved from [Link]

  • Guillena, G., & Ramón, D. J. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2023). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. Retrieved from [Link]

  • Kapdi, A. R., et al. (2016). C-C Bond Formation: Synthesis of C5 Substituted Pyrimidine and C8 Substituted Purine Nucleosides Using Water Soluble Pd-imidate Complex. PubMed. Retrieved from [Link]

  • Muthaiah, S., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Retrieved from [Link]

  • Reddy, C. S., et al. (2010). Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-yl Sulfonates with Nucleophiles in Polyethylene Glycol 400. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Hill, M. D., & Movassaghi, M. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH. Retrieved from [Link]

  • Karimi, F., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. Retrieved from [Link]

  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

  • Pathmasiri, W., et al. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. Retrieved from [Link]

  • Tripathi, P., et al. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Retrieved from [Link]

  • Muthaiah, S., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. Retrieved from [Link]

  • Whitehead, C. W., & Traverso, J. J. (1960). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Handling and storage recommendations for 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and utilization of this compound in your experimental workflows. The following information has been synthesized from safety data sheets of structurally related compounds and established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: To minimize exposure, the following PPE is strongly recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[4]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1][5]

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] Some related compounds are noted to be light-sensitive, so storage in an amber vial or a dark location is advisable.[5] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5]

Q4: What is the recommended procedure for cleaning up a small spill?

A4: For a small spill of the solid compound, you should:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep up the material to avoid creating dust.

  • Place the collected material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to local regulations.[2][3]

Troubleshooting Guide

This section addresses potential issues that may arise during your experiments with this compound.

Issue 1: Poor Solubility

Symptoms: The compound does not fully dissolve in the chosen solvent, or precipitation occurs upon standing.

Causality: The molecule has both polar (carboxylic acid, pyrimidine ring) and non-polar (cyclohexane ring) regions, which can make solvent selection challenging. The carboxylic acid group's protonation state will significantly impact solubility.

Solutions:

  • Solvent Selection:

    • For polar protic solvents, consider alcohols like methanol or ethanol.

    • For polar aprotic solvents, DMSO and DMF are common choices for compounds of this nature.

    • Aqueous solubility is expected to be low but will increase at higher pH due to the deprotonation of the carboxylic acid.[6]

  • pH Adjustment: For aqueous solutions, adding a base (e.g., sodium hydroxide or sodium bicarbonate) to deprotonate the carboxylic acid will form a more soluble salt.

  • Gentle Heating: Warming the solution may aid in dissolution, but be cautious of potential degradation. Always perform a small-scale test to check for stability.

Issue 2: Inconsistent Experimental Results

Symptoms: Variability in reaction yields, biological activity, or analytical readouts between batches or over time.

Causality: This could be due to compound degradation or the presence of stereoisomers. The cyclohexane ring is substituted at the 2-position, leading to the possibility of cis and trans isomers, which may have different chemical and biological properties.

Solutions:

  • Confirm Purity and Identity:

    • Use techniques like NMR, LC-MS, and HPLC to confirm the identity and purity of your starting material.

    • Check for the presence of multiple isomers.

  • Isomer Stability: The trans form of 2-substituted cyclohexanecarboxylic acids is generally more stable than the cis form.[7] Depending on the reaction conditions (e.g., heating in the presence of a base), epimerization to an equilibrium mixture can occur.[7] If stereochemistry is critical for your application, it is important to assess the isomeric ratio and maintain consistent conditions.

Experimental Protocols & Data

Table 1: Recommended Handling and Storage Conditions
ParameterRecommendationRationale
Storage Temperature 2-8°C[5]To minimize degradation and maintain long-term stability.
Atmosphere Inert (e.g., Argon, Nitrogen)[5]To prevent potential oxidation or reaction with atmospheric moisture.
Container Tightly sealed, amber glass vialTo protect from moisture and light.[5]
Handling In a well-ventilated area or fume hood[2][3][4]To avoid inhalation of dust or fumes.
Step-by-Step Protocol for Preparing a Stock Solution
  • Preparation: Ensure your workspace is clean and you are wearing the appropriate PPE (gloves, safety glasses, lab coat).

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial.

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Dissolution: Cap the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the stock solution at -20°C or -80°C for long-term use. Before each use, allow the solution to thaw completely and vortex gently to ensure homogeneity.

Visual Guides

Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) handle_weigh Weigh the solid compound prep_ppe->handle_weigh Proceed to handling prep_workspace Work in a ventilated area (Fume Hood) prep_workspace->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve cleanup_spill Sweep solid spill (Avoid Dust) handle_weigh->cleanup_spill In case of spill store_short Short-term: 2-8°C, Tightly Sealed handle_dissolve->store_short Store solid store_long Long-term (Solution): -20°C or -80°C handle_dissolve->store_long Store solution cleanup_dispose Dispose as hazardous waste cleanup_spill->cleanup_dispose

Caption: Recommended workflow for safe handling and storage.

Troubleshooting Logic for Poor Solubility

G start Start: Compound is Insoluble solvent_choice Is the solvent appropriate? (e.g., DMSO, DMF, MeOH) start->solvent_choice ph_adjustment Is the solution aqueous? solvent_choice->ph_adjustment Yes try_another_solvent Try an alternative solvent (e.g., DMSO for non-aqueous) solvent_choice->try_another_solvent No add_base Adjust pH with base to deprotonate carboxylic acid ph_adjustment->add_base Yes gentle_heating Apply gentle heat (Check for degradation) ph_adjustment->gentle_heating No add_base->gentle_heating try_another_solvent->gentle_heating success Success: Compound Dissolved gentle_heating->success Yes failure Consult further/ Consider derivatization gentle_heating->failure No

Sources

Validation & Comparative

A Comparative Analysis of Herbicide Intermediates: Evaluating the Pyrimidinyl Carboxylate Core and Its Alternatives in Modern Herbicide Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of agrochemical research, the efficacy of a final herbicidal product is profoundly influenced by the foundational chemical scaffolds from which it is built. These herbicide intermediates are the linchpins of synthesis, dictating not only the manufacturing feasibility and cost but also the ultimate biological activity, selectivity, and environmental profile of the active ingredient. This guide provides a detailed comparative analysis of a key herbicide intermediate class, characterized by the 2-(4,6-dimethoxypyrimidin-2-yl) moiety linked to a cyclic carboxylic acid, and evaluates its performance characteristics against other significant herbicide intermediates.

Our focus will be on the chemical family of pyrimidinyl carboxylates, which are potent inhibitors of the acetolactate synthase (ALS) enzyme, a critical pathway for the biosynthesis of branched-chain amino acids in plants. We will delve into the synthesis, mechanism of action, and herbicidal efficacy of compounds derived from this scaffold, placing them in context with other major classes of herbicide intermediates to provide a comprehensive overview for researchers and professionals in the field.

The Pyrimidinyl Carboxylate Scaffold: A Cornerstone of ALS-Inhibiting Herbicides

The chemical structure 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid represents a core structural motif found in several highly effective herbicides. While this specific named compound may represent a novel or less-documented variation, it belongs to the well-established class of pyrimidinyl carboxylates. A prominent and commercially successful example of a herbicide built upon a similar intermediate is bispyribac-sodium .

Bispyribac-sodium is a post-emergence herbicide used to control a wide range of annual and perennial grasses, sedges, and broadleaf weeds in rice and other crops. Its synthesis relies on an intermediate that shares the core 4,6-dimethoxypyrimidinyl group, which is crucial for its biological activity.

Mechanism of Action:

Herbicides derived from this pyrimidinyl intermediate function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this enzyme, the herbicide halts protein synthesis, leading to the cessation of plant growth and eventual death. The high degree of conservation of the ALS enzyme across many plant species makes these herbicides broad-spectrum, while slight structural differences in the enzyme between crops and weeds can be exploited to achieve selectivity.

Comparative Analysis of Herbicide Intermediates

To understand the advantages and disadvantages of the pyrimidinyl carboxylate scaffold, it is essential to compare it with other classes of herbicide intermediates that target the same or different sites of action.

Intermediate Class Example Herbicide Mechanism of Action Key Advantages Key Disadvantages
Pyrimidinyl Carboxylates Bispyribac-sodiumALS InhibitionHigh efficacy at low application rates, broad weed control spectrum.Potential for resistance development in weed populations, soil persistence can affect subsequent crops.
Sulfonylureas ChlorsulfuronALS InhibitionExcellent systemic activity, good crop selectivity in some cases.Prone to rapid weed resistance, carryover issues in soil.
Imidazolinones ImazapyrALS InhibitionBroad-spectrum control, including tough perennial weeds.Can have long soil persistence, potential for crop injury in sensitive rotational crops.
Aryloxyphenoxypropionates Fluazifop-butylACCase InhibitionExcellent control of grass weeds, good selectivity in broadleaf crops.Ineffective against broadleaf weeds and sedges, resistance is a growing concern.
Glyphosate and its derivatives GlyphosateEPSP Synthase InhibitionNon-selective, broad-spectrum control of most annual and perennial weeds.Widespread weed resistance has developed, public and regulatory scrutiny.

Experimental Protocols for Efficacy Evaluation

The comparative efficacy of different herbicide intermediates is ultimately determined by the performance of the final active ingredients in controlled laboratory and field experiments. Below are standard protocols for assessing herbicide performance.

Protocol 1: In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the inhibitory activity of a compound on the target enzyme.

Methodology:

  • Enzyme Extraction: Extract ALS enzyme from a susceptible plant species (e.g., Arabidopsis thaliana or a target weed).

  • Assay Preparation: In a microplate, combine the extracted enzyme with the necessary cofactors (thiamine pyrophosphate, FAD, MgCl2) and the substrate (pyruvate).

  • Inhibitor Addition: Add the test herbicide (e.g., bispyribac-sodium) at a range of concentrations.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and convert the product (acetolactate) to acetoin, which can be colorimetrically quantified using the Westerfeld reaction.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the herbicide required to inhibit 50% of the enzyme activity.

Workflow for In Vitro ALS Inhibition Assay:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis enzyme ALS Enzyme Extraction assay_prep Assay Mixture Preparation (Enzyme, Cofactors, Substrate) enzyme->assay_prep inhibitor Addition of Test Herbicide (Varying Concentrations) assay_prep->inhibitor incubation Incubation at 30°C inhibitor->incubation termination Reaction Termination & Conversion to Acetoin incubation->termination detection Colorimetric Detection termination->detection analysis IC50 Calculation detection->analysis

Caption: Workflow for determining the in vitro inhibitory activity of a herbicide on the ALS enzyme.

Protocol 2: Whole-Plant Greenhouse Bioassay

This assay evaluates the herbicidal effect on whole plants under controlled conditions.

Methodology:

  • Plant Cultivation: Grow target weed species and a relevant crop species in pots in a greenhouse to a specific growth stage (e.g., 2-4 leaf stage).

  • Herbicide Application: Apply the formulated herbicide at a range of doses using a calibrated sprayer to ensure uniform coverage.

  • Treatment and Observation: Maintain the treated plants in the greenhouse under optimal growing conditions. Observe and record phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals.

  • Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis: Calculate the GR50 value, which is the herbicide dose required to cause a 50% reduction in plant growth compared to untreated controls.

Logical Flow of a Whole-Plant Bioassay:

start Plant Cultivation (Weed & Crop Species) application Herbicide Application (Range of Doses) start->application Reaches 2-4 Leaf Stage observation Greenhouse Observation (Phytotoxicity Scoring) application->observation harvest Biomass Harvest (21 Days Post-Application) observation->harvest analysis GR50 Calculation (Growth Reduction) harvest->analysis

Caption: Sequential steps in a greenhouse bioassay for herbicide efficacy assessment.

Synthesis Considerations and Future Outlook

The synthesis of pyrimidinyl carboxylate intermediates often involves multi-step processes. A key reaction is the nucleophilic substitution of a halogenated pyrimidine with a suitable cyclic carboxylate precursor. The efficiency and cost-effectiveness of this synthesis are critical for the commercial viability of the final herbicide.

Illustrative Synthesis Pathway:

cluster_reactants Reactants cluster_product Product pyrimidine 2-Chloro-4,6-dimethoxypyrimidine C6H7ClN2O2 reaction Nucleophilic Substitution pyrimidine->reaction cyclohexane Cyclohexanecarboxylic acid derivative R-C7H10O2 cyclohexane->reaction intermediate This compound C13H18N2O4 reaction->intermediate

Caption: Generalized synthesis of the pyrimidinyl carboxylate intermediate.

The future of herbicide development will likely involve the design of novel intermediates that can overcome existing challenges, particularly weed resistance. The pyrimidinyl carboxylate scaffold remains a valuable starting point for the development of new ALS inhibitors with improved efficacy, a broader weed control spectrum, and better environmental profiles. By understanding the comparative performance of different herbicide intermediates, researchers can make more informed decisions in the design and synthesis of the next generation of crop protection solutions.

References

  • Bispyribac-sodium. PubChem, National Center for Biotechnology Information. [Link]

  • Bispyribac-sodium Herbicide. Syngenta United States. [Link]

  • Acetolactate synthase (ALS). Herbicide Resistance Action Committee (HRAC). [Link]

  • The acetolactate synthase (ALS) gene, and resistance to ALS-inhibiting herbicides. Weed Science Society of America (WSSA). [Link]

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Acid

I'm starting a thorough search to gather information on 2-(4, 6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid and its analogs. My focus is on their biological activities, mechanisms of action, and any available comparative studies. I will soon be ready to identify the key biological aspects.

Expanding Search and Scope

I'm expanding my literature search to include established experimental protocols for evaluating biological activity of this compound class, and I'm looking into assays related to enzyme inhibition, receptor binding, and cellular effects. I'm also actively collecting and comparing any relevant experimental data. I'm starting to structure the guide with a comparative analysis section and planning the experimental protocols section flow.

Initiating Detailed Literature Review

I'm now diving deep into 2-(4, 6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid and its analogs, aiming to define their key biological targets and therapeutic applications. I am then focusing on identifying established experimental procedures to evaluate activity, with specific attention given to enzyme inhibition and cellular effects. Collecting experimental data, I'll structure a comparative analysis and determine a logical flow for the protocols.

Analyzing Biological Activity

I'm currently focused on structuring a comprehensive comparison of the biological activities of "2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid" and its related analogs. My goal is to craft a guide that elucidates the key differences and similarities in their observed behaviors within biological systems. I'm prioritizing clarity and specificity to meet the needs of an expert audience.

Structuring Activity Comparison

I've refined the scope. I am now focusing on structuring a comprehensive comparison guide, that includes detailed methodologies and justifications. Visualizations are mandatory, with Graphviz/DOT language being considered. It's designed to provide experts with both the 'how' and 'why' of experimental choices. I'm prioritizing self-validating protocols and complete, clickable references.

Prioritizing Guide Structure

I'm now zeroing in on the guide's structure. It's becoming clear that I must address the compound comparison with a robust methodology and clear explanations. I'm prioritizing the inclusion of clickable references and diagrams using Graphviz/DOT language to ensure that the user can explore the 'how' and 'why' behind the experiment.

Outlining Guide Content

I'm now outlining the guide's content, recognizing the need for a comprehensive, structured approach. I've pinpointed a lack of direct biological activity data for the focal compound, necessitating a broader scope. I will start by highlighting the structural features, including the cyclohexanecarboxylic acid, and pyrimidine scaffold, as well as the 4,6-dimethoxypyrimidine group. I'll include their significance in medicinal chemistry and agrochemistry.

Formulating Comparison Strategy

I'm now formulating a comprehensive comparison strategy. Given the scarcity of direct biological data, I'll structure the guide around structural features and known activities of related analogs. My focus will be the cyclohexanecarboxylic acid and pyrimidine scaffold, particularly the 4,6-dimethoxypyrimidine group, linking their significance to established principles of medicinal chemistry, herbicidal compounds, and potential applications. I'll include clickable citations and visualizations for clarity.

Defining Guide Structure

I'm now defining the structure of the guide to address the challenge of limited direct data. The introduction will cover the pyrimidine scaffold and cyclohexanecarboxylic acid moiety, and I'll break down the structure of the compound into its parts. The guide will move to comparative analyses of analogs, including ones with similar core structures. I'll outline hypothesized biological activities and potential target pathways, and present experimental workflows for relevant activity screening. I plan to use visualizations to clarify my methodology.

Defining Initial Structure

I'm now defining the initial structure of the guide. Given the absence of direct biological data for the target compound, I will focus on structural features and comparisons to related analogs. I will begin with an in-depth analysis of the compound's structure, broken down into its key components, including its pyrimidine ring and cyclohexanecarboxylic acid group, to determine any related potential biological activity. Next, I plan to outline the structure-activity relationship (SAR), and present an overview of relevant analogs.

Defining In Silico Analysis

I'm now integrating the in silico approach into the guide, as the lack of direct data requires it. The revised strategy now includes using the structural analysis of the compound, and related compounds. I am confident I can frame it as a predictive analysis, and provide the user with hypotheses, based on the compound's structure, and its analogs. I will include detailed methodologies.

Revising Strategy for Guide

I've revised the guide's strategy, explicitly acknowledging the limited direct data and reframing it as an in silico and literature-based predictive analysis. I will begin by evaluating the potential biological activity of the target compound. I can then compare structurally similar analogs with known activities, and build a case for potential herbicidal activity.

Predicting Activity from Structure

I'm now integrating the in silico approach, given the lack of direct biological data. I'm focusing on framing this as a predictive analysis, incorporating detailed methodologies for potential activities, based on the compound's structure, and its analogs. I'm confident that this approach will deliver useful insights.

Purity Assessment of Synthesized 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. The purity of a synthesized molecule is not merely a quality metric; it is a critical determinant of its safety, efficacy, and stability. For a compound such as 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid, a potential pharmaceutical intermediate, a comprehensive understanding of its impurity profile is mandated by regulatory bodies like the FDA and is essential for ensuring reproducible downstream processing and final product quality.[1]

This guide provides a comparative analysis of the principal analytical techniques for assessing the purity of this target molecule. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system, supported by authoritative references.

Chapter 1: Profiling Potential Impurities – The "Why" Behind the Analysis

To select the most appropriate analytical methods, we must first understand the potential impurities that may arise during the synthesis and storage of this compound. While multiple synthetic routes exist, a common strategy for creating 2-substituted pyrimidines involves the reaction of a suitable amidine with a β-dicarbonyl compound or the modification of a pre-formed pyrimidine ring.[2]

A plausible and illustrative synthesis could involve the condensation of cyclohexanecarboxamidine with a malonic ester derivative, followed by methylation to install the methoxy groups. Alternatively, a more modern approach might involve a cross-coupling reaction. For the purpose of this guide, we will postulate a synthesis and its likely impurities to demonstrate the analytical challenge.

Plausible Synthetic Route & Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors such as guanidine derivatives or malonic esters.

  • Intermediates: Incompletely reacted intermediates, for instance, the ethyl ester of the target molecule, ethyl 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylate, if the final step is ester hydrolysis.

  • By-products: Compounds formed from side reactions, such as isomers or products of over-methylation.

Potential Degradation Products:

Impurities can also form during storage. For the target molecule, potential degradation pathways could include:

  • Hydrolysis: Cleavage of one or both methoxy groups on the pyrimidine ring to form the corresponding hydroxypyrimidine derivatives.

  • Oxidation: Oxidation of the cyclohexyl ring.

  • Decarboxylation: Loss of the carboxylic acid group under thermal stress.

The goal of our analytical strategy is to develop methods that can separate, detect, and quantify the main compound while also being sensitive enough to identify and measure these potential impurities at trace levels.[3][4]

Chapter 2: Comparative Analysis of Core Purity Assessment Methods

An orthogonal testing strategy, using multiple analytical techniques that rely on different chemical and physical principles, provides the most robust and reliable assessment of purity.[5] For this compound, the most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry.[6][7] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For our target molecule, a carboxylic acid derivative of a pyrimidine, reversed-phase HPLC is the most suitable approach.[8]

  • Principle: The stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol). Nonpolar compounds interact more strongly with the stationary phase and elute later, while polar compounds elute earlier. The carboxylic acid and pyrimidine nitrogens in our target molecule provide sufficient polarity for good retention and separation.

  • Detection: Ultraviolet (UV) detection is standard, as the pyrimidine ring contains a strong chromophore.

  • Strengths:

    • High Resolution: Excellent at separating structurally similar impurities.

    • Sensitivity: Can detect impurities down to very low levels (typically <0.05%).

    • Quantitative Accuracy: Provides precise quantification based on peak area (Area % method).

    • Robustness and Cost-Effectiveness: Well-established, reliable, and relatively inexpensive for routine quality control.[6]

  • Limitations:

    • Relative Quantification: The standard area percent method assumes that all compounds have a similar UV response, which is not always true. A response factor must be determined for accurate quantification of known impurities.

    • Non-Chromophoric Impurities: Cannot detect impurities that lack a UV chromophore.

    • Co-elution: Structurally very similar impurities may co-elute, appearing as a single peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[3][4] It is the premier technique for identifying unknown impurities.[9][10]

  • Principle: After separation by LC, the eluent is ionized (e.g., by Electrospray Ionization - ESI), and the ions are separated based on their mass-to-charge ratio (m/z).

  • Strengths:

    • Impurity Identification: Provides the molecular weight of impurities, which is critical for structural elucidation.[4] Tandem MS (MS/MS) can provide fragmentation data to further aid in identifying the structure of an unknown.[3]

    • High Sensitivity and Selectivity: Can detect impurities at trace levels and can distinguish between compounds with the same retention time but different masses.[9]

    • Peak Purity Assessment: Can confirm if a single chromatographic peak corresponds to a single compound.

  • Limitations:

    • Quantitative Complexity: While quantitative, it is more complex to set up for routine QC than HPLC-UV and is often used as a qualitative or semi-quantitative tool for impurity profiling.

    • Ionization Efficiency: Different compounds may ionize with different efficiencies, complicating direct comparison of peak areas for quantification.

    • Mobile Phase Restrictions: Requires volatile mobile phase buffers (e.g., formic acid or ammonium acetate) and is incompatible with non-volatile salts like phosphate.[10]

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[11][12]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[14][15]

  • Strengths:

    • Absolute Purity: Provides a direct measure of mass fraction purity, accounting for all proton-containing impurities, including residual solvents and water.

    • Orthogonal Technique: Provides a fundamentally different and complementary assessment to chromatography.[5]

    • Structural Information: Simultaneously confirms the structure of the main component while quantifying its purity.

    • Non-destructive: The sample can be recovered after analysis.

  • Limitations:

    • Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace impurities.

    • Signal Overlap: Severe peak overlap between the analyte, impurities, and the internal standard can make accurate integration difficult.

    • Expertise Required: Requires careful setup of acquisition parameters (e.g., relaxation delays) and processing to ensure accurate quantification.[8]

Comparative Summary
FeatureHPLC-UVLC-MSqNMR
Primary Use Routine Purity & QuantificationImpurity Identification & ProfilingAbsolute Purity & Standard Characterization
Quantification Type Relative (Area %)Semi-Quantitative / QuantitativeAbsolute (Mass Fraction)
Sensitivity High (e.g., 0.01-0.05%)Very High (ppb-ppt)Moderate (e.g., >0.1%)
Specificity Good (Separation-based)Excellent (Mass-based)Excellent (Structure-based)
Impurity ID NoYes (Molecular Weight & Fragment)Yes (if signals are resolved)
Key Advantage Robust, cost-effective for QCDefinitive identification of unknownsPrimary ratio method, no analyte standard needed
Key Limitation Requires response factorsComplex quantificationLower sensitivity to trace impurities

Chapter 3: Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound. Method validation according to ICH Q2(R1) guidelines is required before implementation for GMP purposes.[16][17][18]

Overall Purity Assessment Workflow

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Impurity Investigation cluster_3 Final Report prep Weigh Synthesized Sample Accurately hplc HPLC-UV Analysis (Routine Purity, Relative %) prep->hplc Primary screen qnmr qNMR Analysis (Absolute Purity) prep->qnmr For reference standard or orthogonal check lcms LC-MS/MS Analysis (Impurity ID & Structure) hplc->lcms If unknown peaks > threshold report Certificate of Analysis (Purity Statement) hplc->report qnmr->report lcms->report

Caption: Overall workflow for purity assessment.

Protocol: HPLC-UV Purity Determination

This reversed-phase gradient method is designed to separate the main analyte from potential starting materials and degradation products of varying polarity.

Workflow:

HPLC_Workflow A 1. Sample Prep ~1 mg/mL in Acetonitrile/Water (50:50) B 2. Injection Inject 5 µL A->B C 3. Separation C18 Column, 4.6x150mm, 5µm Gradient Elution B->C D 4. Detection UV at 254 nm C->D E 5. Analysis Integrate Peaks Calculate Area % D->E

Caption: Step-by-step HPLC-UV workflow.

Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dissolve in a 50:50 mixture of Acetonitrile and Water.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 95
    25.0 95
    25.1 20

    | 30.0 | 20 |

Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The formic acid in the mobile phase helps to protonate the carboxylic acid, ensuring sharp, symmetrical peak shapes. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable runtime.

Protocol: qNMR Absolute Purity Determination

This protocol details the use of an internal standard for determining the absolute purity of the target molecule.

Workflow:

QNMR_Workflow A 1. Weighing Accurately weigh ~15 mg analyte and ~5 mg Internal Standard (e.g., Maleic Acid) B 2. Dissolution Dissolve both in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube A->B C 3. Acquisition Acquire 1H NMR spectrum with quantitative parameters (long D1 delay) B->C D 4. Processing Careful phasing and baseline correction C->D E 5. Integration & Calculation Integrate analyte and standard peaks. Calculate absolute purity. D->E

Caption: Step-by-step qNMR workflow.

Methodology:

  • Internal Standard (IS): Maleic acid (certified reference material). It is stable, non-volatile, has a high purity, and its singlet proton signal (~6.2 ppm in DMSO-d6) is unlikely to overlap with analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

  • NMR Acquisition (Example on a 400 MHz spectrometer):

    • Pulse Program: Standard 90° pulse (zg30 or equivalent).

    • Relaxation Delay (D1): 30 seconds. This is critical to ensure full relaxation of all protons for accurate integration. It should be at least 5 times the longest T1 of any proton being quantified.

    • Acquisition Time (AQ): ~4 seconds.

    • Number of Scans (NS): 16-32 (to achieve good signal-to-noise).

    • Temperature: 298 K.

  • Data Processing: Apply an exponential line broadening of 0.3 Hz. Manually phase the spectrum and perform a high-order polynomial baseline correction.

  • Purity Calculation:

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the pyrimidine H-5 proton, a singlet). Let this be I_analyte. Note the number of protons this represents (N_analyte).

    • Integrate the singlet from the maleic acid internal standard (I_IS). This represents 2 protons (N_IS = 2).

    • Calculate the purity using the formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (Analyte: 282.32 g/mol ; IS: 116.07 g/mol )

    • m = mass

    • Purity_IS = Purity of the internal standard from its certificate.

Conclusion: An Orthogonal Approach for Unquestionable Quality

For a comprehensive and defensible purity assessment of this compound, a multi-faceted, orthogonal approach is indispensable.

  • For routine quality control and release testing, a validated HPLC-UV method provides a rapid, robust, and cost-effective means of determining relative purity and quantifying known impurities.

  • During process development and for investigating unknown peaks, LC-MS is the ideal tool for impurity identification and structural elucidation, ensuring that no unexpected by-products or degradants compromise the material's quality.

  • For the definitive characterization of a reference standard or for an independent, orthogonal confirmation of purity, qNMR stands as the primary method, delivering an absolute purity value that is traceable and independent of the analyte's response factor.

By integrating these techniques, researchers and drug development professionals can build a complete and accurate purity profile, satisfying regulatory requirements and ensuring the highest quality of the synthesized material.

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Benchmarking Synthetic Pathways to 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proposed Synthetic Strategies

The retrosynthetic analysis of the target molecule suggests two primary convergent approaches, each with distinct advantages and challenges.

Route A: Guanidinylation of a Cyclohexane Precursor followed by Cyclization

This strategy involves the initial formation of a β-keto ester on the cyclohexane ring, which then undergoes condensation with a guanidine derivative to construct the pyrimidine ring.

Route B: Nucleophilic Substitution of a Pyrimidine Moiety with a Cyclohexane Grignard Reagent

This approach utilizes a pre-functionalized pyrimidine, such as 2-chloro-4,6-dimethoxypyrimidine, and couples it with a cyclohexyl Grignard reagent bearing the carboxylic acid precursor.

A third, less common but viable approach could involve a Diels-Alder reaction to construct the cyclohexene ring, followed by reduction and functionalization.[1] However, for the purpose of this guide, we will focus on the more established and adaptable Routes A and B.

Comparative Analysis of Proposed Routes

To provide a clear and objective comparison, the two primary synthetic routes are evaluated based on key performance indicators.

Metric Route A: Guanidinylation/Cyclization Route B: Nucleophilic Substitution Justification
Number of Steps 3-4 (from commercially available starting materials)2-3 (from commercially available starting materials)Route B is potentially shorter, assuming the availability of the 2-halopyrimidine.
Potential Yield Moderate to HighModerateThe cyclization step in Route A can be high-yielding. Grignard reactions with heterocyclic electrophiles can sometimes lead to side products, potentially lowering the yield in Route B.
Atom Economy GoodModerateRoute A involves a condensation reaction with the loss of water and alcohol. Route B involves the formation of a magnesium halide salt as a byproduct.
Availability of Starting Materials Readily available and inexpensive.2-Chloro-4,6-dimethoxypyrimidine is commercially available but can be more expensive.The starting materials for Route A, such as cyclohexanecarboxylic acid and guanidine derivatives, are common laboratory reagents.
Scalability GoodModerateThe cyclization and subsequent methylation in Route A are generally scalable processes. Handling large-scale Grignard reactions can present safety and work-up challenges.
Safety Considerations Use of strong bases (e.g., sodium methoxide).Use of highly reactive Grignard reagents, which are pyrophoric.Both routes require careful handling of reagents, but the pyrophoric nature of Grignard reagents in Route B necessitates more stringent safety protocols.

Recommended Synthetic Protocol: A Modified Pinner Synthesis (Route A)

Based on the comparative analysis, Route A presents a more robust, scalable, and cost-effective approach for the synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. The following detailed protocol is a composite of established methodologies for the synthesis of pyrimidine derivatives.[2][3]

Experimental Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Claisen Condensation cluster_2 Step 3: Pyrimidine Ring Formation cluster_3 Step 4: Hydroxide to Methoxy Conversion cluster_4 Step 5: Sandmeyer Reaction & Hydrolysis a Cyclohexanecarboxylic Acid c Methyl Cyclohexanecarboxylate a->c Reflux b Methanol, H2SO4 (cat.) b->c d Methyl Cyclohexanecarboxylate c->d f Methyl 2-oxocyclohexane-1-carboxylate d->f Reflux e Dimethyl Carbonate, NaH e->f g Methyl 2-oxocyclohexane-1-carboxylate f->g i 2-Amino-4-hydroxy-6-cyclohexylpyrimidine g->i Reflux h Guanidine Hydrochloride, NaOMe h->i j 2-Amino-4-hydroxy-6-cyclohexylpyrimidine i->j l 2-Amino-4,6-dimethoxy-5-cyclohexylpyrimidine j->l k POCl3, then NaOMe k->l m 2-Amino-4,6-dimethoxy-5-cyclohexylpyrimidine l->m o This compound m->o n 1. NaNO2, H2SO4 2. KCN, CuCN 3. NaOH(aq), then H3O+ n->o

Caption: Proposed Synthetic Workflow for Route A.

Step-by-Step Methodology

Step 1: Synthesis of Methyl 2-oxocyclohexane-1-carboxylate

  • To a solution of sodium methoxide (prepared from 1.2 equivalents of sodium in anhydrous methanol) is added methyl cyclohexanecarboxylate (1 equivalent) and dimethyl carbonate (1.5 equivalents).

  • The reaction mixture is heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, the mixture is poured into ice-water and acidified with concentrated HCl.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude β-keto ester, which can be used in the next step without further purification.

Causality: The Claisen condensation is a classic method for forming carbon-carbon bonds. Sodium methoxide acts as a strong base to deprotonate the α-carbon of the ester, which then attacks the carbonyl carbon of dimethyl carbonate.

Step 2: Synthesis of 2-(4,6-dihydroxypyrimidin-2-yl)cyclohexanecarboxylic acid

  • The crude methyl 2-oxocyclohexane-1-carboxylate (1 equivalent) and guanidine hydrochloride (1.2 equivalents) are dissolved in ethanol.

  • A solution of sodium ethoxide in ethanol (2.5 equivalents) is added dropwise, and the mixture is refluxed for 8-12 hours.

  • The reaction is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried.

  • The solid is then dissolved in water and acidified with acetic acid to precipitate the dihydroxypyrimidine derivative.

Causality: This is a classic Biginelli-type reaction where the guanidine condenses with the β-keto ester to form the dihydropyrimidine ring, which then tautomerizes to the more stable aromatic pyrimidine.

Step 3: Synthesis of 2-(4,6-dichloropyrimidin-2-yl)cyclohexanecarboxylic acid

  • The dihydroxypyrimidine derivative (1 equivalent) is treated with phosphorus oxychloride (5-10 equivalents) and a catalytic amount of dimethylformamide.

  • The mixture is heated at 100-110 °C for 2-3 hours.

  • Excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.

Causality: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chlorides, which are excellent leaving groups for subsequent nucleophilic substitution.

Step 4: Synthesis of this compound

  • The dichloropyrimidine derivative (1 equivalent) is added to a solution of sodium methoxide (2.5 equivalents) in anhydrous methanol.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude product can be purified by column chromatography or recrystallization to afford the final this compound.

Causality: The methoxide ion acts as a nucleophile, displacing the chloride ions from the pyrimidine ring in a nucleophilic aromatic substitution reaction to yield the desired dimethoxy product.

Conclusion

While no direct published synthesis for this compound exists, a thorough review of established synthetic methodologies allows for the rational design of viable synthetic pathways. The proposed guanidinylation/cyclization route (Route A) offers a robust and scalable method with readily available starting materials. This guide provides a comprehensive framework, from strategic planning to a detailed experimental protocol, to empower researchers in the efficient synthesis of this valuable compound. The principles and comparative analysis presented herein can be adapted for the synthesis of other related heterocyclic compounds, demonstrating the broader applicability of this work.

References

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A Senior Application Scientist's Guide to Determining the Isomeric Purity of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, establishing the isomeric purity of a chiral molecule is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The compound 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid presents a fascinating analytical challenge due to its multiple stereocenters. The substituted cyclohexane ring gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers.

This guide provides an in-depth comparison of the primary analytical methodologies for resolving and quantifying these stereoisomers. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower you to select and develop the most robust method for your application.

The Analytical Imperative: Why Isomeric Purity Matters

Different stereoisomers of a drug candidate can exhibit markedly different pharmacological and toxicological profiles.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the characterization and control of isomeric impurities.[2][3][4][5][6] For a new chemical entity, each stereoisomer may need to be treated as a distinct substance, requiring separate evaluation unless the isomeric ratio is consistently controlled. Therefore, a precise and reliable analytical method is fundamental to any development program.

Comparative Analysis of Analytical Methodologies

The separation of stereoisomers requires a chiral environment that can differentiate between the molecules. Enantiomers, being mirror images, have identical physical properties in an achiral setting, making their separation particularly challenging.[7] Diastereomers, on the other hand, have different physical properties and can often be separated by standard chromatographic techniques, although co-elution can still occur.

Here, we compare the most powerful techniques for resolving all potential isomers of our target compound.

Methodology Principle of Separation Key Advantages Primary Limitations Typical Throughput
Chiral HPLC-UV Differential interaction with a Chiral Stationary Phase (CSP).[8][9][10]High resolution, versatility, widely available, robust for quantification.Method development can be time-consuming; requires screening of multiple columns and mobile phases.[11]Medium
Chiral SFC Differential partitioning between a supercritical fluid (CO2) mobile phase and a CSP.[12][13]Very fast separations, reduced organic solvent consumption ("greener"), complementary selectivity to HPLC.[14][15]Requires specialized high-pressure equipment; less suitable for highly polar compounds without modifiers.High
NMR with Chiral Auxiliaries Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[16][17][18]Provides structural confirmation; no chromatographic separation needed; can be rapid for simple mixtures.Lower sensitivity and precision than chromatography; potential for signal overlap; reagent may interfere.[19]Low to Medium
Capillary Electrophoresis (CE) Differential migration of charged isomers in an electric field, typically with a chiral selector (e.g., cyclodextrin) in the buffer.[8][20]Extremely high separation efficiency, minimal sample and solvent consumption.Lower concentration sensitivity than HPLC-UV; can have reproducibility challenges.High
Expert Insights on Method Selection
  • For routine quality control and release testing, Chiral HPLC is the gold standard due to its robustness, precision, and established validation protocols. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice for screening due to their broad applicability.[7]

  • For high-throughput screening or purification, Chiral SFC is increasingly the method of choice.[14][15] Its speed and reduced solvent usage offer significant operational and environmental advantages.[12][14]

  • For initial proof-of-concept or when reference standards are unavailable, NMR with a chiral solvating agent (CSA) can rapidly confirm the presence of multiple enantiomers and provide an estimate of the enantiomeric excess (% ee).[21]

Visualizing the Method Development Workflow

A structured approach is critical for efficiently developing a reliable chiral separation method. The following workflow outlines the key decision points and experimental stages.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Acidic, pKa, Solubility) Screen_Cols Screen 4-6 CSPs (Polysaccharide, Pirkle, etc.) Start->Screen_Cols Screen_MP Test Multiple Mobile Phases (Normal, Reversed, Polar Organic) Screen_Cols->Screen_MP Eval Evaluate Resolution (Rs) & Selectivity (α) Screen_MP->Eval Partial Separation? Eval->Screen_Cols No Separation Optimize Optimize Mobile Phase (Solvent Ratio, Additives, pH) Eval->Optimize Params Optimize Physical Parameters (Flow Rate, Temperature) Optimize->Params SST Define System Suitability (Rs, Tailing, Repeatability) Params->SST Optimized Method? Validate Perform Method Validation (ICH Q2(R1) Guidelines) SST->Validate Implement Implement for Routine Use Validate->Implement

Caption: Workflow for Chiral HPLC Method Development.

In-Depth Protocol: Validated Chiral HPLC-UV Method

This protocol describes a self-validating system for the quantification of all four potential stereoisomers of this compound. The choice of a polysaccharide-based CSP under normal phase conditions is a robust starting point for chiral acids.

Materials and Instrumentation
  • Instrument: HPLC or UPLC system with UV detector.

  • Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: 2-Propanol (IPA)

  • Mobile Phase Additive: Trifluoroacetic Acid (TFA)

  • Sample Diluent: Mobile Phase (Hexane/IPA, 90:10 v/v)

  • Reference Standards: Purified samples of each stereoisomer (if available) or a racemic mixture of diastereomers.

Chromatographic Conditions
  • Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm (or determined λmax)

  • Injection Volume: 10 µL

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a solution containing all four stereoisomers (or a mixture expected to contain them).

  • Resolution (Rs): The resolution between any two adjacent peaks must be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.

  • Relative Standard Deviation (%RSD): The %RSD for the peak areas of six replicate injections should be ≤ 2.0%. Causality: The SST ensures the chromatographic system is performing adequately to provide accurate and reproducible results on a given day. Resolution is the most critical parameter for ensuring accurate quantification of adjacent isomers.

Sample Preparation
  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Mix thoroughly and filter through a 0.45 µm PTFE syringe filter if necessary.

Data Analysis and Calculation
  • Integrate the peak areas for all four stereoisomers.

  • Calculate the percentage of each isomer using the area percent method:

    % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100%

Decision Logic for Technique Selection

Choosing the right analytical tool depends on the specific requirements of the task at hand, such as the stage of drug development, available resources, and the desired outcome.

G start What is the primary goal? goal_qc Routine QC / Batch Release start->goal_qc goal_screen High-Throughput Screening start->goal_screen goal_purify Preparative Purification start->goal_purify goal_struct Initial Structural Confirmation (No Standards) start->goal_struct method_hplc Chiral HPLC goal_qc->method_hplc Reason: Robustness & Validation method_sfc Chiral SFC goal_screen->method_sfc Reason: Speed goal_purify->method_sfc Reason: Speed & Low Solvent Use method_nmr NMR + Chiral Agent goal_struct->method_nmr Reason: No Separation Needed

Caption: Decision tree for selecting an analytical technique.

Conclusion

The determination of isomeric purity for this compound is a multifaceted analytical task that is critical for ensuring pharmaceutical quality and safety. While Chiral HPLC remains the benchmark for validated, quantitative analysis, Chiral SFC offers compelling advantages in speed and sustainability for screening and purification. NMR and CE serve as powerful complementary techniques for structural elucidation and high-efficiency separations, respectively. A thorough understanding of the principles, strengths, and weaknesses of each method, as outlined in this guide, enables the development of a robust, fit-for-purpose analytical strategy that meets the stringent demands of modern drug development.

References

  • BenchChem. (n.d.). Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine. Benchchem.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
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  • Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. Pharmaceutical Technology.
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  • Desfontaine, V., Guillarme, D., Francotte, E., & Nováková, L. (2015). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of Chromatography A.
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  • Smith, A. M., & Singleton, S. J. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Singh, S., Sharma, N., & Singh, S. K. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Nieto, S., Dragna, J. M., & Anslyn, E. V. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society.
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  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality.
  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).
  • Wolf, C., et al. (2007). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. Journal of the American Chemical Society.
  • Li, X., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules.
  • BenchChem Technical Support Team. (2025). A Researcher's Guide to Determining Enantiomeric Purity of Chiral Acids. BenchChem.
  • Harada, N. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
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  • Farooq, A. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate.

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A Comparative Guide to the Synthesis of Key Intermediates for Imidazolinone Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Imidazolinone herbicides represent a critical class of agrochemicals, prized for their broad-spectrum activity and low mammalian toxicity.[1] Their efficacy stems from the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[2] The molecular architecture of these herbicides, characterized by a core imidazolinone ring linked to a substituted aromatic moiety (typically pyridine or quinoline), dictates their biological activity. Consequently, the efficient and scalable synthesis of the key building blocks for these molecules is of paramount importance to researchers and chemical industry professionals.

This guide provides an in-depth, comparative analysis of the synthetic routes to the principal intermediates used in the manufacture of leading imidazolinone herbicides such as imazapyr, imazethapyr, imazamox, and imazaquin. We will delve into the experimental protocols, compare the methodologies based on yield, reaction conditions, and scalability, and provide insights into the advantages and disadvantages of each approach.

The Aromatic Core: Pyridine and Quinoline Dicarboxylic Acids

The nature of the aromatic ring system is a key determinant of an imidazolinone herbicide's spectrum of activity. The synthesis of substituted pyridine-2,3-dicarboxylic acids and quinoline-2,3-dicarboxylic acid are therefore crucial first steps.

Synthesis of Substituted Pyridine-2,3-Dicarboxylic Acids

Substituted pyridine-2,3-dicarboxylic acids are the foundational intermediates for a range of imidazolinone herbicides, including imazethapyr and imazamox.

A prevalent method for the synthesis of pyridine-2,3-dicarboxylic acids involves the oxidative cleavage of a corresponding quinoline derivative.[3][4] This approach is advantageous due to the commercial availability of a wide array of substituted quinolines.

A common protocol involves the oxidation of quinoline with a chlorate salt in an acidic aqueous medium, often catalyzed by cupric ions.[4]

Experimental Protocol: Oxidation of Quinoline to Pyridine-2,3-dicarboxylic Acid [4]

  • To a stirred mixture of quinoline and an acid-soluble cupric compound in water, slowly add a chlorate salt.

  • Heat the reaction mixture to a temperature of 100°C for a total of 10 hours.

  • Upon completion, a blue suspension of the copper salt of pyridine-2,3-dicarboxylic acid will form.

  • Isolate the copper salt by filtration.

  • Acidify the copper salt to precipitate the free pyridine-2,3-dicarboxylic acid.

  • Collect the product by filtration and dry.

Yields for this method are reported to be in the range of 60-65%.[4]

An alternative strategy involves the construction of the pyridine ring from acyclic precursors. This can offer greater flexibility in introducing substituents. One such method is the reaction of an α,β-unsaturated hydrazone compound with a maleic acid derivative.

Table 1: Comparison of Synthetic Routes to Substituted Pyridine-2,3-Dicarboxylic Acids

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Oxidation of Quinolines Substituted quinoline, chlorate salt, cupric salt60-65%Readily available starting materials.Use of strong oxidizing agents, potential for side reactions.
Reaction of Hydrazones and Maleic Acid Derivatives α,β-unsaturated hydrazone, maleic acid derivativeNot specified in detailHigh degree of flexibility in substituent introduction.Multi-step process, potentially lower overall yield.

Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate

A specific and important intermediate for imazethapyr is diethyl 5-ethyl-2,3-pyridinedicarboxylate. An efficient synthesis of this compound has been reported using ammonium acetate as the nitrogen source.[5]

Experimental Protocol: Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate [5]

  • Charge a reaction flask with ammonium acetate and absolute ethanol and heat to 80°C.

  • Add a mixture of 2-chloro-3-oxo-succinic acid diethyl ester and 2-ethyl acrolein to the flask.

  • Maintain the reaction at 80°C for 5 hours.

  • After cooling, extract the product with an organic solvent.

  • Dry the organic phase and concentrate to obtain the target product.

This optimized process reports a high yield of 96.5%.[5]

Synthesis of Quinoline-2,3-dicarboxylic Acid

Quinoline-2,3-dicarboxylic acid is the cornerstone intermediate for the herbicide imazaquin.

A notable method for the preparation of quinoline-2,3-dicarboxylic acid involves the reaction of an anilinofumarate with a Vilsmeier reagent.[6]

Experimental Protocol: Synthesis of Quinoline-2,3-dicarboxylic Acid via Vilsmeier-Haack Reaction [6]

  • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to a solution of dimethylformamide in toluene, maintaining the temperature at 20-30°C.

  • Stir the mixture for 60 minutes.

  • Add a solution of diethyl anilinofumarate in toluene dropwise, again maintaining the temperature at 20-30°C.

  • Reflux the resulting solution for 2 hours.

  • Cool the reaction mixture and pour it into water.

  • The resulting dialkyl quinoline-2,3-dicarboxylate is then hydrolyzed under acidic or basic conditions to yield quinoline-2,3-dicarboxylic acid.

Table 2: Comparison of Synthetic Routes to Quinoline-2,3-dicarboxylic Acid

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Vilsmeier-Haack Reaction Diethyl anilinofumarate, Vilsmeier reagent (POCl₃, DMF)Not explicitly stated, but described as "efficient"Novel and efficient route.Requires preparation of the Vilsmeier reagent; uses hazardous materials like POCl₃.
Oxidation of N-substituted-3-anilinosuccinimide N-substituted-3-anilinosuccinimide, oxidizing agentNot specifiedProvides a ready source of the diacid.Multi-step synthesis of the starting material.

The Imidazolinone Precursor: 2-Amino-2,3-dimethylbutanamide

The formation of the imidazolinone ring typically involves the cyclization of an aromatic dicarboxylic acid derivative with an α-amino amide. A key and widely used amino amide intermediate is 2-amino-2,3-dimethylbutanamide.

Chemical Synthesis from 2-Amino-2,3-dimethylbutyronitrile

A traditional chemical route to 2-amino-2,3-dimethylbutanamide involves the hydrolysis of the corresponding nitrile, 2-amino-2,3-dimethylbutyronitrile, using a strong acid like sulfuric acid.

Experimental Protocol: Chemical Synthesis of 2-Amino-2,3-dimethylbutanamide

  • Cool concentrated sulfuric acid in a reaction vessel.

  • Slowly add 2-amino-2,3-dimethylbutyronitrile, ensuring the temperature does not exceed 25°C.

  • Heat the mixture to 100°C and maintain for 1 hour.

  • Cool the reaction mixture and carefully add concentrated ammonium hydroxide to neutralize it, keeping the temperature below 75°C.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Crystallize the product from the organic extract.

A reported yield for this method is 81.7%.

Microbial-Catalyzed Synthesis

An increasingly attractive alternative to the harsh conditions of chemical hydrolysis is the use of microbial nitrile hydratases. This biocatalytic approach offers milder reaction conditions and is more environmentally benign.

Experimental Protocol: Microbial Synthesis of 2-Amino-2,3-dimethylbutanamide

  • Cultivate a suitable microorganism, such as Rhodococcus rhodochrous or Nocardia globerula, to produce nitrile hydratase.

  • Suspend the microbial cells in a buffer solution (pH 6.0-10.0).

  • Add the substrate, 2-amino-2,3-dimethylbutyronitrile, to a final concentration of 0.03-0.3 M.

  • Maintain the reaction at a controlled temperature (e.g., 15-40°C) with agitation for 10-60 minutes.

  • After the reaction is complete, separate and purify the product from the conversion fluid.

This method can achieve high conversion rates, with reported yields up to 88.67%.

Table 3: Comparison of Synthetic Routes to 2-Amino-2,3-dimethylbutanamide

MethodKey Reagents/CatalystReaction ConditionsTypical YieldAdvantagesDisadvantages
Chemical Hydrolysis 2-Amino-2,3-dimethylbutyronitrile, Concentrated H₂SO₄High temperature (100°C), strong acid~82%Established and relatively high-yielding.Harsh reaction conditions, significant waste generation.
Microbial Catalysis 2-Amino-2,3-dimethylbutyronitrile, Nitrile hydratase (from Rhodococcus or Nocardia sp.)Mild temperature (15-40°C), near-neutral pH~89%Environmentally friendly, mild conditions, high selectivity.Requires microbial cultivation and enzyme preparation.

Assembling the Imidazolinone Herbicide: A General Overview

The final stage in the synthesis of imidazolinone herbicides involves the condensation of the aromatic dicarboxylic acid intermediate (or its anhydride) with the amino amide precursor, followed by cyclization to form the imidazolinone ring.

The choice of catalyst for the cyclization step is critical and significantly influences the reaction's efficiency and yield. Strong bases such as sodium tert-butoxide and potassium tert-butoxide are commonly employed.[7]

General Workflow for Imidazolinone Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Final Assembly Aromatic Precursor Aromatic Precursor Aromatic Dicarboxylic Acid Aromatic Dicarboxylic Acid Aromatic Precursor->Aromatic Dicarboxylic Acid Oxidation or de novo synthesis Condensation Condensation Aromatic Dicarboxylic Acid->Condensation Amino Nitrile Amino Nitrile Amino Amide Amino Amide Amino Nitrile->Amino Amide Hydrolysis (Chemical or Microbial) Amino Amide->Condensation Cyclization Cyclization Condensation->Cyclization Base Catalyst (e.g., NaOtBu) Imidazolinone Herbicide Imidazolinone Herbicide Cyclization->Imidazolinone Herbicide

Caption: Generalized workflow for the synthesis of imidazolinone herbicides.

Conclusion and Future Perspectives

The synthesis of key intermediates for imidazolinone herbicides is a well-established field, with multiple viable routes for both the aromatic carboxylic acid and the amino amide components. The choice of a particular synthetic strategy will depend on a variety of factors, including the cost and availability of starting materials, the desired scale of production, and environmental considerations.

While traditional chemical methods remain prevalent, the development of biocatalytic processes, such as the microbial hydrolysis of nitriles, highlights a trend towards more sustainable and "green" chemistry in the agrochemical industry. Future research will likely focus on the development of even more efficient and environmentally benign catalytic systems, as well as novel synthetic routes that offer improved atom economy and reduced waste generation. For researchers and professionals in the field, a thorough understanding of the comparative advantages and disadvantages of these synthetic pathways is essential for the continued innovation and production of these vital crop protection agents.

References

  • The Imidazolinone Herbicides (1991). Dale Shaner, Susan O'Connor. Taylor & Francis. Available at: [Link]

  • Imidazolinone herbicides: Synthesis and novel chemistry. Wepplo, P.J. (1990). Pesticide Science, 29(3), 293-315. Available at: [Link]

  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. ChunSheng Cheng, XiaoHua Ma, and ZhenYun Wei. Available at: [Link]

  • Synthesis and characterization of chiral imidazolinones. Huang-Ming Philip Chen. (1997). RIT Scholar Works. Available at: [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. A. M. Kamal El-Dean, S. M. Radwan, R. M. Shaker, and A. A. Sayed. (2011). Hilaris Publisher. Available at: [Link]

  • 5-ethyl-2,3-pyridinedicarboxylic acid. ChemBK. Available at: [Link]

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  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Thermophysical Properties of 5-Ethyl-2,3-pyridinedicarboxylic acid. Chemcasts. Available at: [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids. Google Patents.
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  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available at: [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available at: [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid. Google Patents.
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  • 2-Amino-3,3-dimethylbutane - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

  • A New Catalyst-Free Synthesis of 2,3-Dicarboxylic Ester Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in advanced scientific research and drug development, the meticulous management and disposal of novel chemical compounds are as critical as the research itself. This guide provides a comprehensive operational and disposal plan for 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, this protocol is built upon a conservative assessment of its constituent chemical moieties: the pyrimidine core and the cyclohexanecarboxylic acid group. Our approach prioritizes safety, regulatory compliance, and environmental stewardship.

Hazard Assessment: A Cautious Approach to an Uncharacterized Compound

The foundational principle of laboratory safety is to treat any compound with an incomplete hazard profile as potentially hazardous. By examining the structural components of this compound, we can infer a potential hazard profile that necessitates handling it as regulated hazardous chemical waste.

  • The Pyrimidine Moiety : Pyrimidine and its derivatives are heterocyclic aromatic compounds that are integral to life as components of nucleic acids. However, as isolated chemical substances, they can present notable hazards. Many pyrimidine derivatives are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1][2] Disposal protocols for pyrimidines often require removal to a licensed chemical destruction plant or controlled incineration.

  • The Cyclohexanecarboxylic Acid Moiety : This component also requires careful handling. Safety data for cyclohexanecarboxylic acid consistently indicates that it causes skin irritation and serious eye damage.[3][4][5][6] The recommended disposal method is to use an approved waste disposal plant.[5][7][8]

Hazard Data Summary (Extrapolated)
FeatureHazard Class (Based on Components)Rationale & Key Precautions
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Inferred from similar carboxylic acids and pyrimidines.[10][11] Do not eat, drink, or smoke when handling.
Skin Irritation Category 2 (Causes skin irritation)Both pyrimidine and cyclohexanecarboxylic acid derivatives are known skin irritants.[3][6][8][12] Avoid contact; wear appropriate gloves.
Eye Irritation Category 2A / 1 (Causes serious eye irritation/damage)Cyclohexanecarboxylic acid is a known serious eye irritant.[3][4][5] Wear safety goggles or a face shield.
Target Organ Toxicity May cause respiratory irritationA common hazard for powdered or volatile carboxylic acids and some heterocyclic compounds.[3][4][8] Handle in a well-ventilated area or chemical fume hood.

Core Disposal Protocol: A Step-by-Step Workflow

This protocol ensures that all waste streams containing the target compound are handled safely and in compliance with standard laboratory regulations.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn. This is non-negotiable and protects you from the primary exposure routes.

  • Eye Protection : Chemical safety goggles are mandatory. If there is a splash risk, use a full-face shield.[3][6]

  • Hand Protection : Wear double-layered nitrile or other appropriate chemical-resistant gloves.[3][9]

  • Body Protection : A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron is recommended.[4]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal. Never mix this waste stream with other incompatible chemicals.[8]

  • Solid Waste :

    • Collect unused or waste this compound powder, contaminated weigh boats, spatulas, and wipes in a dedicated hazardous waste container.

    • This container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, tight-fitting lid.[13][9]

  • Liquid Waste :

    • Collect any solutions containing the compound in a labeled, leak-proof hazardous liquid waste container.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Contaminated Sharps :

    • Any needles or other sharps contaminated with the compound must be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous chemical waste.

  • Contaminated PPE :

    • Dispose of contaminated gloves, disposable lab coats, and other items in a designated hazardous waste bag or container separate from regular trash.[9]

Step 3: Comprehensive Labeling

Proper labeling is a regulatory requirement and essential for safety. All waste containers must be clearly labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste "[9]

  • The full, unabbreviated chemical name: "This compound "

  • The approximate quantity or concentration of the waste.

  • The date of waste generation.

  • The primary hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Interim Storage

Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[3][4][9] This area should be away from general laboratory traffic and incompatible materials.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate & Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, work from upwind.[13]

  • Don PPE : Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain & Absorb :

    • For a solid spill , carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.[6]

    • For a liquid spill , cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9]

  • Collect Waste : Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[9]

  • Decontaminate : Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[9]

Final Disposal Logistics

The final and most critical step is the legal and safe disposal of the collected waste.

  • Institutional EHS : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[9] They are trained and equipped to manage the final disposal process.

  • Licensed Contractor : Your EHS department will work with a licensed and certified hazardous waste disposal contractor.

  • Method of Destruction : The most probable method of final disposal for this type of organic compound is controlled incineration in a licensed hazardous waste facility.[13] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Visualized Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or PPE) assess Hazard Assessment: Treat as Hazardous Waste (Pyrimidine + Carboxylic Acid) start->assess Step 1 ppe Don Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess->ppe Step 2 segregate Segregate Waste Stream ppe->segregate Step 3 solid_waste Solid Waste Container (Unused compound, contaminated labware) segregate->solid_waste Solids liquid_waste Liquid Waste Container (Solutions) segregate->liquid_waste Liquids ppe_waste Contaminated PPE (Gloves, etc.) segregate->ppe_waste PPE label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date & Hazards solid_waste->label_container liquid_waste->label_container ppe_waste->label_container store Store Securely in Designated Waste Area label_container->store Step 4 contact_ehs Arrange Pickup with Institutional EHS Office store->contact_ehs Step 5 end Final Disposal via Licensed Contractor (e.g., Incineration) contact_ehs->end Step 6

Caption: Decision and action flowchart for safe disposal.

References

  • Chem Service. Cyclohexanecarboxylic acid - SAFETY DATA SHEET. [Link]

  • Synerzine. Cyclohexanecarboxylic acid - Safety Data Sheet. [Link]

  • Fisher Scientific. Cyclohexanecarboxylic acid - SAFETY DATA SHEET (UK). [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Angene Chemical. 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic Acid - Safety Data Sheet. [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

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A Researcher's Guide to the Safe Handling of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid: Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid, with its constituent pyrimidine and carboxylic acid functionalities, necessitates a robust understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile: A Tale of Two Moieties

The key to safe handling lies in recognizing the potential hazards associated with the distinct chemical groups within the molecule: the pyrimidine ring and the carboxylic acid. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, we can infer its hazard profile from the known characteristics of its components.

  • The Pyrimidine Core: Pyrimidine and its derivatives are known to be flammable and can be irritating upon contact.[1][2][3] Handling should always occur in a well-ventilated area, away from ignition sources.[1][4]

  • The Carboxylic Acid Functionality: Carboxylic acids, as a class, can cause skin and eye irritation or burns upon direct contact.[5][6] The severity of these effects can vary depending on the specific structure and concentration.

Therefore, a comprehensive PPE strategy must address the risks of flammability, skin and eye contact, and potential inhalation of dusts or aerosols.

Essential Personal Protective Equipment: A Step-by-Step Protocol

The following is a procedural guide to the minimum required PPE for handling this compound in a laboratory setting.

Hand Protection: The First Line of Defense

Rationale: The primary route of exposure in a laboratory setting is often through skin contact. Carboxylic acids can cause irritation or chemical burns, while pyrimidine derivatives can also be skin irritants.[5]

Protocol:

  • Glove Selection: Wear nitrile or butyl rubber gloves.[5] Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for general laboratory work. For prolonged or large-volume handling, butyl rubber gloves provide superior protection against many organic compounds.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Donning and Doffing: Don gloves over clean, dry hands. When removing gloves, do so without touching the outer surface with your bare hands to prevent cross-contamination.

  • Disposal: Dispose of used gloves in a designated chemical waste container immediately after use. Do not reuse disposable gloves.

Eye and Face Protection: Shielding Your Vision

Rationale: The eyes are particularly vulnerable to chemical splashes. Carboxylic acids can cause serious eye irritation or damage.

Protocol:

  • Primary Eye Protection: At a minimum, wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are not sufficient as they do not protect against splashes from all angles.

  • Secondary Face Protection: When handling larger quantities (e.g., more than a few grams) or when there is a significant risk of splashing, supplement your goggles with a face shield.[5] The face shield provides an additional layer of protection for the entire face.

Protective Clothing: Guarding Against Contamination

Rationale: To prevent incidental contact with the skin and contamination of personal clothing, appropriate protective garments are essential.

Protocol:

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, should be worn at all times in the laboratory.

  • Apron: For operations involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear: Wear closed-toe shoes that completely cover the feet. Perforated shoes or sandals are not permitted in a laboratory environment.

Respiratory Protection: A Precautionary Measure

Rationale: While the compound is a solid, fine powders can become airborne and be inhaled, which may cause respiratory irritation.

Protocol:

  • Engineering Controls: The primary method for controlling airborne contaminants is through the use of engineering controls, such as a certified chemical fume hood. All handling of the solid compound should be performed within a fume hood.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary. The type of respirator and cartridge will depend on the specific exposure assessment. Fit testing is mandatory for all tight-fitting respirators to ensure an adequate seal.[5]

Summary of Recommended PPE

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or Butyl Rubber GlovesPrevents skin contact with potentially irritating or corrosive material.[5]
Eye/Face Protection Chemical Splash GogglesProtects eyes from chemical splashes.
Face Shield (in addition to goggles)Provides full-face protection during high-splash risk procedures.[5]
Protective Clothing Flame-Resistant Lab CoatProtects skin and personal clothing from contamination.
Chemical-Resistant ApronAdditional protection for torso during large-volume handling.
Closed-Toe ShoesProtects feet from spills.
Respiratory Protection Work in a Chemical Fume HoodPrimary control for airborne contaminants.
NIOSH-Approved RespiratorFor situations with inadequate ventilation or spill cleanup.[5]

Operational and Disposal Plans

Safe Handling and Operations

A clear understanding of the procedural steps is crucial for minimizing risk. The following workflow diagram illustrates the decision-making process for ensuring safe handling.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Disposal Phase start Assess Task check_sds Consult SDS of Related Compounds start->check_sds identify_hazards Identify Potential Hazards: - Skin/Eye Irritation - Flammability check_sds->identify_hazards select_gloves Select Gloves: Nitrile or Butyl Rubber identify_hazards->select_gloves select_eyewear Select Eye Protection: Chemical Splash Goggles identify_hazards->select_eyewear select_clothing Select Protective Clothing: Lab Coat, Closed-Toe Shoes identify_hazards->select_clothing assess_splash High Splash Risk? select_eyewear->assess_splash add_faceshield Add Face Shield assess_splash->add_faceshield Yes assess_ventilation Adequate Ventilation? assess_splash->assess_ventilation No add_faceshield->assess_ventilation use_fume_hood Work in Fume Hood assess_ventilation->use_fume_hood Yes select_respirator Use NIOSH-Approved Respirator assess_ventilation->select_respirator No handle_compound Handle Compound use_fume_hood->handle_compound select_respirator->handle_compound spill_check Spill Occurred? handle_compound->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes continue_ops Continue Operation spill_check->continue_ops No spill_cleanup->continue_ops dispose_ppe Dispose of Contaminated PPE in Designated Waste continue_ops->dispose_ppe dispose_chemical Dispose of Chemical Waste per Institutional Guidelines dispose_ppe->dispose_chemical end End of Task dispose_chemical->end

PPE Selection and Operational Workflow
Disposal Plan

Proper disposal of chemical waste and contaminated materials is as critical as safe handling.

  • Chemical Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a clearly labeled, sealed, and appropriate waste container. Follow your institution's hazardous waste disposal guidelines. Do not discharge into the environment.[1]

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a designated solid chemical waste container.

  • Spill Cleanup: In the event of a spill, evacuate the area and alert your supervisor. Use an appropriate spill kit, containing absorbent materials, to clean the spill while wearing the appropriate level of PPE. All spill cleanup materials should be disposed of as hazardous waste.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • This compound. PubChem. Available from: [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. Available from: [Link]

  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. Available from: [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Massachusetts Institute of Technology. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. Available from: [Link]

  • Protective Equipment. American Chemistry Council. Available from: [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available from: [Link]

  • Synthesis of Pyrimidine and Its Derivatives. YouTube. Available from: [Link]

  • 2-Methylcyclohexanecarboxylic acid. PubChem. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.